molecular formula C56H42O12 B13430403 Isohopeaphenol

Isohopeaphenol

货号: B13430403
分子量: 906.9 g/mol
InChI 键: YQQUILZPDYJDQJ-DAZNBUADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol is a natural product found in Vateria indica, Vitis vinifera, and Plasmopara viticola with data available.

属性

分子式

C56H42O12

分子量

906.9 g/mol

IUPAC 名称

(1S,8R,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8R,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol

InChI

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46-,51+,52+,53+,54+,55-,56-/m1/s1

InChI 键

YQQUILZPDYJDQJ-DAZNBUADSA-N

手性 SMILES

C1=CC(=CC=C1[C@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@@H]9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

规范 SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Isohopeaphenol: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it exhibits notable biological activities, including anticancer and sirtuin-inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates the proposed signaling pathway through which this compound exerts its cytotoxic effects on cancer cells, offering valuable insights for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex polyphenolic compound belonging to the stilbenoid class, specifically a tetramer of resveratrol. Its intricate structure, characterized by multiple stereocenters, gives rise to different isomers, with (-)-isohopeaphenol being a commonly studied form.

The definitive chemical structure of this compound is established through various spectroscopic techniques and is represented by the following IUPAC name and molecular identifiers.

Systematic IUPAC Name: (1R,8S,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1].

Molecular Formula: C56H42O12[1]

CAS Number: 197446-77-8 (for (-)-isohopeaphenol)[2]

SMILES Notation: OC1=CC=C(C=C1)C1OC2=CC(O)=CC3=C2C1C1=CC(O)=CC(O)=C1C(C3C1C(C2=CC=C(O)C=C2)C2=C(C=C(O)C=C2O)C2C(OC3=CC(O)=CC1=C23)C1=CC=C(O)C=C1)C1=CC=C(O)C=C1

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound have been determined through computational and experimental methods. The spectroscopic data for (-)-isohopeaphenol provides the basis for its identification and structural elucidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 906.9 g/mol [1]
Monoisotopic Mass 906.267626792 Da[3]
Appearance Pale brownish powder[4]
Solubility (ALOGPS) 1.25e-03 g/l[3]
LogP (ALOGPS) 6.06[3]
pKa (strongest acidic) 8.69[3]
pKa (strongest basic) -5.45[3]
Polar Surface Area 220.76 Ų[3]

Table 2: Spectroscopic Data for (-)-Isohopeaphenol

Spectroscopic TechniqueData
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) m/z 907.2818 [M+H]+ (Calculated for C56H43O12: 907.2754)[4]
Ultraviolet (UV) Spectroscopy (in MeOH) λmax 284 nm (ε 16800), 229 nm (ε 66600), 210 nm (ε 98800)[4]
Circular Dichroism (CD) (in MeOH) Δe (nm) -3.4 (290), +24 (240), -62 (213)[4]
Infrared (IR) Spectroscopy (KBr) νmax 3300 (br), 1615 cm-1[4]
1H and 13C Nuclear Magnetic Resonance (NMR) Data available in published literature.[5]

Biological Activity

This compound has demonstrated significant biological activity, most notably in the areas of oncology and enzyme inhibition. Its cytotoxic effects against human cancer cell lines and its potent inhibition of Sirtuin 1 (SIRT1) are of particular interest for drug development.

Table 3: In Vitro Biological Activity of this compound

Biological ActivityCell Line/TargetMethodResultReference
Cytotoxicity HepG2 (human hepatocellular carcinoma)Crystal Violet Assay (72h)IC50: 54 µM[6]
Hep3B (human hepatocellular carcinoma)Crystal Violet Assay (72h)IC50: 26.0 ± 3.0 µM[6][7]
Enzyme Inhibition Human SIRT1Fluorescent-based assayKi: 32.67 µM (competitive inhibitor against NAD+)

Experimental Protocols

Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera

The following protocol is a representative method for the isolation and purification of (-)-Isohopeaphenol from the cork of Vitis vinifera 'Kyohou', based on published procedures.[4]

  • Extraction:

    • Air-dried and powdered cork of Vitis vinifera is subjected to extraction with methanol (B129727).

    • The methanolic extract is concentrated, and the residue is further extracted with acetone (B3395972).

    • The acetone extract is then partitioned between hexane, chloroform, ethyl acetate (B1210297), and water.

  • Chromatographic Purification:

    • The ethyl acetate soluble fraction is subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel.

    • Further purification is achieved by high-performance liquid chromatography (HPLC) on a reversed-phase silica gel column.

    • Final separation of (-)-isohopeaphenol from other stilbenoids, such as (+)-hopeaphenol, is accomplished using recycled HPLC on a reversed-phase silica gel column.

Cytotoxicity Assay against Hepatocellular Carcinoma Cells

This protocol describes a method for determining the cytotoxic effects of this compound on human hepatocellular carcinoma cell lines, such as HepG2 and Hep3B, using a crystal violet assay.

  • Cell Culture:

    • HepG2 and Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 3 x 103 to 5 x 103 cells per well and allowed to adhere for 24 hours.

  • Treatment:

    • A stock solution of this compound in DMSO is prepared and diluted to various concentrations in the culture medium.

    • The cells are treated with the different concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) is also included.

  • Crystal Violet Staining:

    • After the incubation period, the medium is removed, and the cells are washed with PBS.

    • The cells are then fixed with a suitable fixative (e.g., methanol) and stained with a 0.5% crystal violet solution.

  • Quantification:

    • The stained cells are washed to remove excess dye, and the incorporated dye is solubilized with a solvent (e.g., methanol or a solution of acetic acid).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

SIRT1 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against human SIRT1.

  • Reagents:

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue).

    • NAD+.

    • SIRT1 assay buffer.

    • Developer solution.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • Varying concentrations of this compound are pre-incubated with the SIRT1 enzyme in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate and NAD+.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

    • The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis:

    • The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition (e.g., competitive with NAD+), the assay is performed with varying concentrations of both this compound and NAD+, and the data are analyzed using Lineweaver-Burk plots.

Signaling Pathway of this compound-Induced Apoptosis

This compound is a known inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular stress response and survival by deacetylating various protein targets, including the tumor suppressor p53. By inhibiting SIRT1, this compound is proposed to increase the acetylation of p53, thereby enhancing its transcriptional activity. Acetylated p53 can then upregulate the expression of pro-apoptotic genes, such as BAX and PUMA, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.

Isohopeaphenol_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibition p53_acetyl Acetylated p53 SIRT1->p53_acetyl Deacetylation pro_apoptotic Transcription of Pro-apoptotic Genes (e.g., BAX, PUMA) p53_acetyl->pro_apoptotic Upregulation p53_deacetyl p53 p53_deacetyl->p53_acetyl Acetylation caspase9 Caspase-9 Activation pro_apoptotic->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This compound stands out as a promising natural product with well-defined anticancer and enzyme-inhibitory properties. This technical guide has provided a detailed summary of its chemical structure, physicochemical characteristics, and biological activities, supported by relevant quantitative data. The outlined experimental protocols offer a practical framework for researchers aiming to isolate, characterize, and evaluate this compound and related compounds. The elucidation of its signaling pathway, primarily through the inhibition of SIRT1 and subsequent activation of the p53-mediated apoptotic cascade, provides a strong rationale for its further investigation as a potential therapeutic agent. Continued research into the pharmacology and toxicology of this compound is warranted to fully explore its clinical potential in the treatment of cancer and other diseases.

References

Isohopeaphenol: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a resveratrol (B1683913) tetramer belonging to the stilbenoid family of polyphenols, has emerged as a compound of significant interest in the scientific community. First discovered in members of the Dipterocarpaceae family, its presence has since been confirmed in various other plant species, most notably in grapevine (Vitis vinifera), a common source for its isolation. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details experimental protocols for its isolation and for the assessment of its key biological activities, including its cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Quantitative data from various studies are compiled and presented for comparative analysis. Furthermore, this guide illustrates the current understanding of the molecular mechanisms underlying this compound's bioactivity, including its potential modulation of critical cellular signaling pathways.

Discovery and Natural Sources

This compound is a naturally occurring resveratrol tetramer, meaning it is composed of four resveratrol units. Its discovery is rooted in the exploration of phytochemicals from various plant sources known for their traditional medicinal properties.

Initial Discovery: this compound was first identified in plants belonging to the Dipterocarpaceae family, such as those from the Hopea and Shorea genera. For instance, it has been isolated from the stem bark of Hopea parviflora.

Prominent Natural Sources: A significant and commercially viable source of this compound is grapevine (Vitis vinifera). It is considered a phytoalexin, a compound produced by plants in response to stress, such as pathogen attack or UV radiation. Different parts of the grapevine have been found to contain this compound, including:

  • Canes: Grapevine canes, a major byproduct of viticulture, are a particularly rich source.

  • Roots and Stems: These parts of the grapevine also accumulate stilbenoids, including this compound.

  • Leaves: Grapevine leaves, especially those under stress, can produce this compound.[1]

  • Red Wine: As a derivative of grapes, red wine also contains this compound, although typically at lower concentrations than in the raw plant material.

The concentration of this compound in these sources can vary depending on the grape cultivar, geographical location, and environmental conditions.

Quantitative Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the available data on its cytotoxic and enzyme-inhibitory effects.

Cell LineAssayIncubation TimeIC₅₀ (µM)Reference
HepG2 (p53 wild-type human hepatocellular carcinoma)Cytotoxicity72 h54
Hep3B (p53-null human hepatocellular carcinoma)Cytotoxicity72 h26.0 ± 3.0[2]

Table 1: Cytotoxic Activity of this compound.

EnzymeAssayIC₅₀ (µM)Reference
Pancreatic Lipase (B570770)Lipase Inhibition26.5
Sirtuin 1 (SIRT1)Deacetylase Inhibition- (Noted as a competitive inhibitor, less potent than hopeaphenol)

Table 2: Enzyme Inhibitory Activity of this compound.

ParameterCell LineIC₅₀Reference
IL-1β productionRAW 264.7Potent inhibitor (specific IC₅₀ not provided)

Table 3: Anti-inflammatory Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro assays used to determine its biological activity.

Isolation of this compound from Vitis vinifera Canes by Preparative HPLC

This protocol describes a general procedure for the isolation of stilbenoids, including this compound, from grapevine canes using preparative high-performance liquid chromatography (HPLC).

Workflow for this compound Isolation

G start Grapevine Canes (Vitis vinifera) extraction Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Stilbene Extract filtration->crude_extract prep_hplc Preparative HPLC (C18 column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->analysis This compound Purified this compound analysis->this compound

Caption: Workflow for the isolation and purification of this compound from grapevine canes.

Materials:

  • Dried and powdered grapevine canes

  • 80% Ethanol (B145695) (v/v) in water

  • Rotary evaporator

  • Preparative HPLC system with a UV detector

  • C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Analytical HPLC system

  • LC-MS system

Procedure:

  • Extraction: Macerate the powdered grapevine canes in 80% ethanol at room temperature with agitation for 24 hours. Repeat the extraction process with fresh solvent.

  • Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Preparative HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

    • Set up the preparative HPLC system with a C18 column.

    • Use a mobile phase gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B; 50-55 min, 100-10% B.

    • Inject the dissolved crude extract onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram. This compound will elute as one of the later peaks due to its higher molecular weight and hydrophobicity compared to resveratrol monomers and dimers.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC and LC-MS to confirm the identity and purity of this compound.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Pancreatic Lipase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit porcine pancreatic lipase activity using p-nitrophenyl butyrate (B1204436) (PNPB) as a substrate.

Workflow for Pancreatic Lipase Inhibition Assay

G start Prepare Reagents incubation Pre-incubate Lipase with this compound start->incubation reaction Add Substrate (PNPB) incubation->reaction measurement Measure Absorbance at 405 nm (p-nitrophenol formation) reaction->measurement calculation Calculate % Inhibition measurement->calculation result IC₅₀ Determination calculation->result

Caption: Workflow for the pancreatic lipase inhibition assay.

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (PNPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a PPL solution in Tris-HCl buffer.

    • Prepare a PNPB solution in a suitable solvent like acetonitrile.

    • Prepare serial dilutions of this compound in Tris-HCl buffer from the stock solution.

  • Assay:

    • In a 96-well plate, add a small volume of the PPL solution to each well.

    • Add the this compound dilutions to the respective wells (test wells). Add buffer to the control wells and a known inhibitor (e.g., orlistat) to the positive control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the PNPB solution to all wells.

    • Immediately measure the absorbance at 405 nm at time 0 and then kinetically for a set period (e.g., 10-30 minutes) at 37°C.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

TNF-α and IL-1β Inhibition Assay in RAW 264.7 Macrophages

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Workflow for Cytokine Inhibition Assay

G start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Perform ELISA for TNF-α and IL-1β supernatant->elisa result Quantify Cytokine Levels elisa->result

Caption: Workflow for measuring cytokine inhibition in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Commercial ELISA kits for murine TNF-α and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Coating a plate with a capture antibody.

      • Adding the supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Quantification: Calculate the concentration of TNF-α and IL-1β in each sample based on the standard curve.

SIRT1 Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the deacetylase activity of Sirtuin 1 (SIRT1) using a fluorogenic substrate.

Workflow for SIRT1 Inhibition Assay

G start Prepare Reagents reaction_setup Combine SIRT1, NAD⁺, Substrate & this compound start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation development Add Developer Solution incubation->development measurement Measure Fluorescence development->measurement calculation Calculate % Inhibition measurement->calculation result IC₅₀ Determination calculation->result

Caption: Workflow for the fluorometric SIRT1 inhibition assay.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)

  • NAD⁺

  • Assay buffer

  • Developer solution

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of SIRT1, NAD⁺, and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of this compound.

  • Assay:

    • In a 96-well black plate, add the assay buffer, SIRT1 enzyme, and this compound dilutions.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for a further period at room temperature.

  • Measurement: Measure the fluorescence intensity using an excitation wavelength around 355 nm and an emission wavelength around 460 nm.

  • Calculation:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways

While direct and detailed studies on the effects of this compound on major signaling pathways are still emerging, its structural similarity to other well-studied resveratrol oligomers and its observed biological activities (e.g., anti-inflammatory and cytotoxic effects) suggest potential modulation of key cellular signaling cascades such as NF-κB, MAPK, and PI3K/Akt. The diagrams below represent hypothetical pathways based on the activities of closely related stilbenoids. Further research is required to definitively confirm the specific targets and effects of this compound within these pathways.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound, such as the inhibition of TNF-α and IL-1β, strongly suggest an interaction with the NF-κB pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) NFkB_nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits? This compound->IkB Prevents Degradation?

Caption: Hypothetical modulation of MAPK signaling by this compound.

Hypothetical Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition is a common mechanism of action for many anticancer compounds.

Hypothetical PI3K/Akt Inhibition by this compound

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt Survival Cell Survival & Proliferation pAkt->Survival This compound This compound This compound->PI3K Inhibits? This compound->pAkt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic, anti-inflammatory, and enzyme-inhibitory activities. Its abundance in agricultural byproducts like grapevine canes makes it an attractive candidate for further investigation and development. While preliminary data suggest its involvement in key cellular signaling pathways, further research is imperative to elucidate the precise molecular mechanisms of its action. Future studies should focus on:

  • Definitive Signaling Pathway Analysis: Conducting detailed studies, including Western blot analyses for key phosphorylated proteins, to confirm the effects of this compound on the NF-κB, MAPK, and PI3K/Akt pathways.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and inflammatory diseases.

  • Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its in vivo behavior.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.

The continued exploration of this compound holds significant promise for the discovery of new therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide to the Biosynthesis of Isohopeaphenol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol, a resveratrol (B1683913) tetramer, is a member of the stilbenoid family of polyphenolic compounds. Stilbenoids, including the well-studied resveratrol, are produced by plants as a defense mechanism against pathogens and environmental stress. This compound has garnered significant interest in the scientific community due to its potential pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, whether through direct extraction from plant sources, biotechnological production in cell cultures, or chemoenzymatic synthesis. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis pathway of this compound in plants, detailing the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound: From Phenylalanine to a Resveratrol Tetramer

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the monomeric unit, resveratrol. Subsequently, resveratrol units undergo oxidative coupling to form oligomers, including dimers, trimers, and ultimately, the tetramer this compound.

The Phenylpropanoid Pathway: Synthesizing the Resveratrol Monomer

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate for the synthesis of various flavonoids and stilbenoids.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Finally, the pivotal enzyme Stilbene (B7821643) Synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.[1]

G Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Resveratrol Resveratrol pCoumaroylCoA->Resveratrol STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol STS

Figure 1: Biosynthesis of Resveratrol.
Oxidative Coupling: From Resveratrol to this compound

The formation of this compound from resveratrol involves a series of oxidative coupling reactions catalyzed by peroxidases (EC 1.11.1.7) and potentially laccases (EC 1.10.3.2).[2][3] While the precise stereospecific enzymatic pathway to (-)-isohopeaphenol has not been fully elucidated in planta, biomimetic synthesis studies provide a plausible model.

The proposed pathway involves the following key steps:

  • Dimerization of Resveratrol: Two molecules of resveratrol undergo oxidative coupling to form the dimer ε-viniferin. This reaction is catalyzed by peroxidases.

  • Dimerization of ε-Viniferin: Two molecules of ε-viniferin are then oxidatively coupled to form the tetramer hopeaphenol, a stereoisomer of this compound. It is highly probable that this compound is also formed through a similar peroxidase-catalyzed dimerization of ε-viniferin, with the specific stereochemical outcome determined by the particular peroxidase isoenzyme and reaction conditions.[3] The formation of (-)-isohopeaphenol suggests a stereospecific enzymatic control over the coupling reaction.

G Resveratrol 2x Resveratrol eViniferin ε-Viniferin (dimer) Resveratrol->eViniferin Peroxidase/Laccase eViniferin_dimer 2x ε-Viniferin eViniferin->eViniferin_dimer Hopeaphenol (+)-Hopeaphenol (tetramer) eViniferin_dimer->Hopeaphenol Peroxidase (Stereospecific) This compound (-)-Isohopeaphenol (tetramer) eViniferin_dimer->this compound Peroxidase (Stereospecific)

Figure 2: Proposed Biosynthesis of this compound.

Quantitative Data on this compound Biosynthesis

Quantitative data on the biosynthesis of this compound is still limited. However, studies on the accumulation of its precursors in response to elicitors in grapevine cell cultures provide valuable insights.

CompoundPlant MaterialElicitor/StressConcentration/Fold IncreaseReference
trans-ResveratrolGrapevine (Vitis vinifera cv. Gamay) cell cultureMethylated cyclodextrins (MBCD) and Methyl jasmonate (MeJA)Up to 3 g/L[4]
trans-ε-viniferinGrapevine (Vitis vinifera) canesPost-bud burstIncreased accumulation[2]
This compoundGrapevine stem extracts-Present as a minor stilbene[5]

Table 1: Quantitative Data on Stilbenoid Accumulation

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Extraction and Purification of this compound from Plant Material

The extraction and purification of this compound typically involve solvent extraction followed by chromatographic separation.

Protocol Overview:

  • Sample Preparation: Plant material (e.g., grapevine stems) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as a mixture of acetone (B3395972) and water or ethanol. Maceration, sonication, or microwave-assisted extraction can be employed to enhance efficiency.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove non-polar compounds.

  • Chromatographic Purification:

    • Column Chromatography: The extract is first fractionated using column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative reverse-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape.

    • Chiral HPLC: To separate this compound from its stereoisomers like hopeaphenol, chiral HPLC is necessary. A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak), is employed with a suitable mobile phase.[5]

G start Dried Plant Material extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc chiral_hplc Chiral HPLC prep_hplc->chiral_hplc end Pure This compound chiral_hplc->end

Figure 3: this compound Purification Workflow.
Peroxidase-Catalyzed Biomimetic Synthesis of Resveratrol Oligomers

This protocol provides a general method for the in vitro synthesis of resveratrol oligomers, including tetramers, using horseradish peroxidase (HRP).[5]

Materials:

  • trans-Resveratrol

  • ε-viniferin (optional, as a starting material for tetramer synthesis)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Acetone and water

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve trans-resveratrol (and ε-viniferin, if used) in a mixture of acetone and water.

  • Add a solution of HRP in water to the substrate solution and stir.

  • Initiate the reaction by adding H₂O₂.

  • Stir the reaction mixture at room temperature for several hours.

  • Stop the reaction and extract the products with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the resulting oligomers using column chromatography and HPLC as described above.

Peroxidase Activity Assay

This assay is used to determine the activity of peroxidase enzymes, which are crucial for this compound biosynthesis. A common method involves monitoring the oxidation of a chromogenic substrate.

Principle: Peroxidase catalyzes the oxidation of a substrate (e.g., pyrogallol (B1678534) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) in the presence of H₂O₂, leading to the formation of a colored product that can be measured spectrophotometrically.

General Protocol:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0), the chromogenic substrate, and H₂O₂.

  • Add the enzyme extract to initiate the reaction.

  • Monitor the change in absorbance at the specific wavelength for the colored product over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of genes encoding key enzymes in the this compound biosynthesis pathway, such as stilbene synthase (STS) and specific peroxidase isoenzymes, in response to various stimuli.

Protocol Overview:

  • RNA Extraction: Isolate total RNA from plant tissue or cell cultures using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform the real-time PCR reaction using the synthesized cDNA, gene-specific primers for the target genes (e.g., STS, peroxidase isoenzyme X) and a reference gene (for normalization), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.

G start Plant Tissue/ Cell Culture rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR cdna_synthesis->qrt_pcr data_analysis Gene Expression Analysis qrt_pcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Figure 4: qRT-PCR Workflow for Gene Expression Analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that builds upon the well-established phenylpropanoid pathway to generate resveratrol, followed by a series of peroxidase-catalyzed oxidative coupling reactions. While the general pathway is understood, the specific enzymatic control of the stereoselective formation of (-)-isohopeaphenol remains an active area of research. Further studies are needed to identify and characterize the specific peroxidase isoenzymes involved and to elucidate the precise mechanism of stereochemical control. A deeper understanding of this biosynthetic pathway will be instrumental for the development of biotechnological strategies to produce this promising bioactive compound for pharmaceutical and nutraceutical applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge in this exciting field.

References

Physical and chemical properties of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring stilbenoid tetramer, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. As a resveratrol (B1683913) oligomer, it belongs to a class of polyphenolic compounds renowned for their diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a complex polyphenolic compound with the molecular formula C₅₆H₄₂O₁₂. Its multifaceted structure contributes to its distinct physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Citation
Molecular Formula C₅₆H₄₂O₁₂--INVALID-LINK--[1]
Molecular Weight 906.9 g/mol --INVALID-LINK--[1]
Appearance Pale brownish powder[2]
Melting Point Not reported
Boiling Point Decomposes before boiling (expected)
Optical Rotation [α]D -114.5° (c 0.44, MeOH) for (-)-isohopeaphenol[2]
Solubility Soluble in methanol (B129727), acetone (B3395972), DMSO, ethyl acetate (B1210297), chloroform (B151607).[3]
Spectral Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques.

Table 2: Spectral Data of (-)-Isohopeaphenol

TechniqueDataSource/Citation
UV (in MeOH) λmax 284 (ε 16800), 229 (ε 66600), 210 nm (ε 98800)[2]
IR (KBr) νmax 3300 (br), 1615 cm⁻¹[2]
Mass Spectrometry (HR-FABMS) m/z 907.2818 [M+H]⁺ (Calculated for C₅₆H₄₃O₁₂: 907.2754)[2]

Table 3: Comparative ¹H and ¹³C NMR Spectral Data of (+)-Hopeaphenol (Isomer of this compound) in Methanol-d₄

Note: Direct, detailed published NMR data for this compound is limited. The following data for its isomer, (+)-hopeaphenol, is provided for comparative purposes as their spectra are noted to be similar.[3]

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Unit A
7a90.75.43 (d, 6.5)
8a55.44.17 (d, 6.5)
9a131.6
10a119.56.17 (s)
11a160.1
12a107.46.23 (d, 2.3)
13a159.4
14a102.16.18 (d, 2.3)
Unit B
1b130.8
2b, 6b128.56.69 (d, 8.5)
3b, 5b115.86.59 (d, 8.5)
4b158.1
Unit C
7c90.75.43 (d, 6.5)
8c55.44.17 (d, 6.5)
9c131.6
10c119.56.17 (s)
11c160.1
12c107.46.23 (d, 2.3)
13c159.4
14c102.16.18 (d, 2.3)
Unit D
1d130.8
2d, 6d128.56.69 (d, 8.5)
3d, 5d115.86.59 (d, 8.5)
4d158.1

Experimental Protocols

Isolation and Purification of (-)-Isohopeaphenol from Vitis vinifera 'Kyoho'

The following protocol is a detailed methodology for the isolation and purification of (-)-isohopeaphenol from the cork of Vitis vinifera 'Kyoho'.

2.1.1. Extraction

  • Air-dry the cork of Vitis vinifera 'Kyoho' and grind it into a coarse powder.

  • Extract the powdered plant material exhaustively with methanol at room temperature.

  • Concentrate the methanolic extract under reduced pressure to obtain a crude residue.

  • Further extract the residue with acetone.

  • Partition the acetone extract successively between n-hexane, chloroform, ethyl acetate, and water.

2.1.2. Chromatographic Purification

  • Subject the ethyl acetate soluble fraction to medium-pressure column chromatography (MPCC) on silica (B1680970) gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine fractions containing stilbenoid tetramers based on TLC analysis.

  • Further purify the combined fractions using reversed-phase high-performance liquid chromatography (HPLC).

  • Employ recycled HPLC on a reversed-phase column with a methanol-water mobile phase to separate (-)-isohopeaphenol from its isomer, (+)-hopeaphenol.[2]

G Start Vitis vinifera 'Kyoho' Cork Extraction Methanol Extraction Start->Extraction Acetone_Extraction Acetone Extraction Extraction->Acetone_Extraction Partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, Water) Acetone_Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction MPCC Medium-Pressure Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) EtOAc_Fraction->MPCC HPLC Reversed-Phase HPLC MPCC->HPLC Recycled_HPLC Recycled HPLC (Methanol-Water) HPLC->Recycled_HPLC This compound (-)-Isohopeaphenol Recycled_HPLC->this compound Hopeaphenol (+)-Hopeaphenol Recycled_HPLC->Hopeaphenol

Figure 1: Workflow for the isolation of (-)-isohopeaphenol.
Cytotoxicity Assessment by MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines.

2.2.1. Cell Culture and Treatment

  • Culture human hepatocellular carcinoma cell lines (e.g., HepG2 and Hep3B) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Treat the cells with serial dilutions of this compound for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and an untreated control.

2.2.2. MTT Assay Procedure

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Table 4: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µM) at 72hSource/Citation
HepG2 (human hepatocellular carcinoma)54[4]
Hep3B (human hepatocellular carcinoma)26[4]
Putative Mechanism of Apoptosis Induction

Based on the known mechanisms of related stilbenoids, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl2->Cytochrome_c_mito Inhibits release Cytochrome_c_cyt Cytochrome c Apoptosome Apoptosome Cytochrome_c_cyt->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_mito->Cytochrome_c_cyt

Figure 2: Putative intrinsic apoptosis pathway induced by this compound.
Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Polyphenols, including stilbenoids, are known to inhibit this pathway. It is hypothesized that this compound may exert its anticancer effects in part by suppressing NF-κB activation. This could occur through the inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would retain the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degraded by This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-survival Genes DNA->Transcription

Figure 3: Putative inhibition of the NF-κB pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant cytotoxic effects against cancer cells. Its proposed mechanisms of action, involving the induction of apoptosis and the inhibition of the pro-survival NF-κB pathway, make it a compelling candidate for further investigation in the development of novel anticancer agents. This technical guide provides a foundational repository of its known properties and methodologies for its study, aiming to facilitate and accelerate future research in this area. Further studies are warranted to fully elucidate its physical properties, refine isolation and purification protocols, and definitively map its interactions with cellular signaling cascades.

References

An In-depth Technical Guide to Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has garnered significant interest within the scientific community for its diverse biological activities. As a geometric isomer of Hopeaphenol, this polyphenolic compound, primarily isolated from plant sources such as Vitis vinifera, demonstrates notable potential in therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for assessing its biological activity, and an exploration of its role in cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Molecular Profile of this compound

This compound is a complex stilbenoid with the molecular formula C₅₆H₄₂O₁₂.[1][2] Its structure, a tetramer of resveratrol, contributes to its significant molecular weight and its capacity to interact with various biological targets. The key molecular details are summarized in the table below.

PropertyValueCitation
Molecular Formula C₅₆H₄₂O₁₂[1][2]
Molecular Weight 906.9 g/mol [1]
Synonyms (-)-isohopeaphenol, this compound A
Class Stilbenoid, Resveratrol Tetramer, Polyphenol

Biological Activity and Quantitative Data

This compound has been shown to exhibit a range of biological effects, including enzyme inhibition and cytotoxicity against cancer cell lines.

Enzyme Inhibition

This compound has been identified as an inhibitor of human sirtuin 1 (hSIRT1), a class III histone deacetylase involved in various cellular processes, including gene expression and metabolism. It also demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.

Cytotoxic Activity

Studies have demonstrated the cytotoxic effects of this compound against human hepatocellular carcinoma cell lines. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

Cell LineIC₅₀ (at 72h)Citation
Hep3B26.0 ± 3.0 µM
HepG254 µM

Experimental Protocols

The following sections detail the methodologies for key experiments related to the biological activity of this compound.

α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α-glucosidase inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of varying concentrations of this compound solution.

  • Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well containing this compound and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM in phosphate buffer) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol produced is proportional to the enzyme activity.

  • Acarbose can be used as a positive control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay Procedure prep_iso Prepare this compound Solutions mix_iso_enz Mix this compound and Enzyme prep_iso->mix_iso_enz prep_enz Prepare α-Glucosidase Solution prep_enz->mix_iso_enz prep_sub Prepare pNPG Solution add_sub Add Substrate (pNPG) prep_sub->add_sub incubate1 Incubate (5 min, 37°C) mix_iso_enz->incubate1 incubate1->add_sub incubate2 Incubate (20 min, 37°C) add_sub->incubate2 terminate Terminate Reaction (Na2CO3) incubate2->terminate read Measure Absorbance (405 nm) terminate->read

Workflow for the α-glucosidase inhibition assay.
hSIRT1 Inhibition Assay (Fluor de Lys Method)

This protocol describes a common method for assessing the inhibition of hSIRT1 by this compound.

Objective: To determine the inhibitory effect of this compound on the deacetylase activity of hSIRT1.

Materials:

  • Recombinant human SIRT1 (hSIRT1)

  • Fluor de Lys-SIRT1 substrate (a fluorogenic peptide derived from p53)

  • NAD⁺

  • Developer solution (containing a protease)

  • This compound

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add the assay buffer, NAD⁺, and varying concentrations of this compound.

  • Add the hSIRT1 enzyme to the wells and briefly incubate.

  • Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 45 minutes), protected from light.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for an additional period (e.g., 15 minutes).

  • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The fluorescence intensity is proportional to the deacetylase activity.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells with this compound to the control wells without the inhibitor.

experimental_workflow_sirt1 cluster_setup Reaction Setup cluster_reaction Deacetylation Reaction cluster_detection Signal Detection add_reagents Add Buffer, NAD+, and this compound add_enzyme Add hSIRT1 Enzyme add_reagents->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate1 Incubate (45 min, 37°C) add_substrate->incubate1 add_developer Add Developer incubate1->add_developer incubate2 Incubate (15 min, 37°C) add_developer->incubate2 read_fluorescence Read Fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_fluorescence

Workflow for the hSIRT1 inhibition assay.

Signaling Pathway Interactions

As an inhibitor of SIRT1, this compound can modulate downstream signaling pathways that are regulated by this deacetylase. SIRT1 is known to deacetylate and thereby influence the activity of several key transcription factors and proteins, including p53, NF-κB, and FOXO. By inhibiting SIRT1, this compound can lead to the hyperacetylation and altered activity of these proteins, subsequently affecting cellular processes such as apoptosis, inflammation, and stress resistance.

signaling_pathway cluster_pathway This compound-SIRT1 Signaling Cascade iso This compound sirt1 SIRT1 iso->sirt1 Inhibits p53 p53 (acetylated) sirt1->p53 Deacetylates nfkB NF-κB (acetylated) sirt1->nfkB Deacetylates foxo FOXO (acetylated) sirt1->foxo Deacetylates apoptosis Apoptosis p53->apoptosis Promotes inflammation Inflammation nfkB->inflammation Promotes stress_resistance Stress Resistance foxo->stress_resistance Regulates

Proposed signaling pathway of this compound via SIRT1 inhibition.

Conclusion

This compound presents as a promising natural compound with well-defined molecular characteristics and significant biological activities. Its ability to inhibit key enzymes such as hSIRT1 and α-glucosidase, along with its cytotoxic effects on cancer cells, underscores its potential for further investigation in drug discovery and development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field. Future studies should focus on the in vivo efficacy, bioavailability, and detailed molecular mechanisms of this compound to fully elucidate its therapeutic potential.

References

Biological activity of stilbenoid oligomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Stilbenoid Oligomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoid oligomers, a class of polyphenolic compounds found in various plant species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects, position them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biological activities of stilbenoid oligomers, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

Stilbenoids are a group of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They exist as monomers, such as the well-studied resveratrol, and as more complex oligomers formed through the condensation of two or more monomeric units.[1] These oligomers, including dimers, trimers, and tetramers like viniferins, gnetin C, and hopeaphenol, often exhibit enhanced or novel biological activities compared to their monomeric precursors.[2][3] Their structural diversity, arising from different monomeric units, linkage patterns, and stereochemistry, contributes to their wide range of pharmacological effects. This guide will delve into the key biological activities of stilbenoid oligomers, providing the necessary technical details for their study and potential therapeutic application.

Core Biological Activities

Anticancer Activity

Stilbenoid oligomers have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Data: Anticancer Activity of Stilbenoid Oligomers

Stilbenoid OligomerCancer Cell LineAssayIC50 (µM)Reference
R2-viniferinHepG2 (Hepatocellular Carcinoma)MTT9.7 ± 0.4 (72h)
HopeaphenolHep3B (Hepatocellular Carcinoma)MTT13.1 ± 4.1 (72h)
IsohopeaphenolHep3B (Hepatocellular Carcinoma)MTT26.0 ± 3.0 (72h)
trans-ε-viniferinHep3B (Hepatocellular Carcinoma)MTT63 (72h)
Ampelopsin AHepG2 (Hepatocellular Carcinoma)MTT76 (72h)
Pauciflorol BVarious tumor cell linesCell-based2.8 - 19.7
Miyabenol CA549 (Lung Carcinoma)Cytotoxicity20
Miyabenol CNCI-H446 (Lung Carcinoma)Cytotoxicity20
Vaticanol CSW-480 (Colon Carcinoma)Cell ViabilityMore potent than resveratrol
Vaticanol CHL-60 (Leukemia)Cell ViabilityMore potent than resveratrol
α-ViniferinRaw264.7 (Macrophage)COX-2 Inhibition4.9
Antioxidant Activity

The potent antioxidant activity of stilbenoid oligomers is a cornerstone of their therapeutic potential. They can directly scavenge free radicals and modulate endogenous antioxidant defense systems. This activity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Activity of Stilbenoid Oligomers

Stilbenoid OligomerAssayIC50 (µM)Reference
ε-ViniferinDPPH63.0
Vitisin DDPPH62.7
Vitisin ADPPH59.1
Anti-inflammatory Activity

Stilbenoid oligomers exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. They have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, as well as the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity of Stilbenoid Oligomers

Stilbenoid OligomerAssayCell LineIC50 (µM)Reference
α-ViniferinNO Production InhibitionRaw264.72.7
α-ViniferiniNOS Transcript InhibitionRaw264.74.7
Quercetin (flavonol)NO Production InhibitionRAW264.712.0 ± 0.8
Luteolin (flavone)NO Production InhibitionRAW264.77.6 ± 0.3
Neuroprotective Effects

Emerging evidence suggests that stilbenoid oligomers possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating signaling pathways crucial for neuronal survival. Studies have shown their ability to enhance cell viability and reduce reactive oxygen species (ROS) in neuronal cell models.

Experimental Protocols

Isolation and Characterization of Stilbenoid Oligomers

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Sample Preparation: Extract plant material (e.g., grape stems, roots) with a suitable solvent such as methanol (B129727) or ethanol. Concentrate the extract under reduced pressure.

  • Chromatographic System: Utilize a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution system, typically with water (containing a small percentage of formic acid, e.g., 0.5%) and acetonitrile.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at the maximum absorbance wavelength of stilbenoids (around 306-320 nm). A mass spectrometer can be coupled for identification.

  • Quantification: Prepare calibration curves for known stilbenoid standards of varying concentrations. Calculate the concentration of the target compounds in the samples by comparing their peak areas with the calibration curves.

Protocol: NMR and Mass Spectrometry for Structural Elucidation

  • NMR Spectroscopy: Dissolve the purified stilbenoid oligomer in a suitable deuterated solvent (e.g., acetone-d6, methanol-d4). Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the chemical structure, including the connectivity of monomeric units and stereochemistry.

  • Mass Spectrometry: Utilize electrospray ionization (ESI) mass spectrometry, often coupled with HPLC, to determine the molecular weight and fragmentation patterns of the oligomers. Tandem mass spectrometry (MS/MS) can provide valuable information on the structure by analyzing the fragmentation of precursor ions.

Biological Activity Assays

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the stilbenoid oligomer for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or test tubes, mix different concentrations of the stilbenoid oligomer with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value represents the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol: Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the stilbenoid oligomer for a certain period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The presence of nitrite (B80452) (a stable product of NO) will result in a colorimetric reaction.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the amount of nitrite in the supernatant using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production and determine the IC50 value.

Protocol: Neuronal Cell Viability Assay for Neuroprotective Effects

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y, primary neurons) in a suitable culture vessel.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., amyloid-β peptide, 6-hydroxydopamine) to induce cell death.

  • Treatment: Co-treat or pre-treat the cells with different concentrations of the stilbenoid oligomer.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay, trypan blue exclusion, or lactate (B86563) dehydrogenase (LDH) release assay.

  • Data Analysis: Compare the viability of cells treated with the stilbenoid oligomer to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

Stilbenoid oligomers exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for the rational design and development of stilbenoid-based drugs.

Anticancer Signaling Pathways

anticancer_pathway cluster_cell Cancer Cell Stilbenoid_Oligomers Stilbenoid Oligomers

Anti-inflammatory Signaling Pathways

anti_inflammatory_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) Stilbenoid_Oligomers Stilbenoid Oligomers

Antioxidant and Neuroprotective Signaling Pathways

antioxidant_neuroprotective_pathway cluster_cell Neuronal Cell Stilbenoid_Oligomers Stilbenoid Oligomers

Conclusion and Future Directions

Stilbenoid oligomers represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their multifaceted mechanisms of action against cancer, oxidative stress, inflammation, and neurodegeneration make them attractive candidates for further research and development. This technical guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental approaches.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the specific structural features of stilbenoid oligomers influence their biological activity is needed to guide the synthesis of more potent and selective analogs.

  • In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are required to validate the therapeutic efficacy and to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.

  • Synergistic Effects: Investigating the potential synergistic effects of stilbenoid oligomers with existing drugs could lead to more effective combination therapies.

By addressing these areas, the full therapeutic potential of stilbenoid oligomers can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

The Phytoalexin Isohopeaphenol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Antimicrobial Role, Biosynthesis, and Regulatory Pathways

Introduction

Isohopeaphenol, a complex resveratrol (B1683913) tetramer, has emerged as a significant phytoalexin, particularly within the Dipterocarpaceae family of tropical trees. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, forming a key component of their inducible defense system. This compound, as an oligomer of resveratrol, demonstrates the principle that polymerization of basic phenolic units can lead to compounds with enhanced biological activity. This technical guide provides a comprehensive overview of ishopeaphenol's role as a phytoalexin, detailing its antimicrobial properties, biosynthetic origins, and the signaling cascades that regulate its production. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and plant-based therapeutics.

Antimicrobial Activity of this compound

This compound exhibits significant antimicrobial activity against a range of pathogenic microbes. As a resveratrol oligomer, its potent antifungal and antibacterial properties are a key aspect of the chemical defense strategy in plants like those of the Hopea genus.[1] The oligomerization of resveratrol is a crucial factor in enhancing its antimicrobial efficacy.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following table summarizes the reported MIC values for a compound identified as a major stilbenoid from Hopea parviflora, which is consistent with ishopeaphenol, against several common pathogens.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (mg/L)
Escherichia coliGram-negative Bacteria4
Candida albicansFungus (Yeast)4
Bacillus subtilisGram-positive Bacteria8
Staphylococcus aureusGram-positive Bacteria16

Data sourced from a study on stilbenoids from the stem bark of Hopea parviflora.

Biosynthesis of this compound

The biosynthesis of ishopeaphenol is rooted in the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of plant secondary metabolites, including flavonoids and stilbenoids.

The journey begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate stands at a critical branch point. In the biosynthesis of stilbenoids, the enzyme stilbene (B7821643) synthase (STS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, resulting in the production of resveratrol.

This compound is a tetramer of resveratrol, meaning it is formed by the joining of four resveratrol units. This oligomerization is an oxidative process, likely catalyzed by peroxidases or laccases, which generate resveratrol radicals that then couple to form dimers, trimers, and ultimately, tetramers like ishopeaphenol.

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol Stilbene Synthase (STS) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Stilbene Synthase (STS) Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Peroxidases/Laccases Dimer Resveratrol Dimer (e.g., ε-viniferin) Resveratrol_Radical->Dimer Oxidative Coupling Trimer Resveratrol Trimer Dimer->Trimer Oxidative Coupling This compound This compound (Resveratrol Tetramer) Trimer->this compound Oxidative Coupling

Biosynthetic pathway of this compound.

Regulation of this compound Production: Signaling Pathways

The production of phytoalexins like ishopeaphenol is tightly regulated and induced upon pathogen recognition or exposure to abiotic stress. Two of the most critical signaling cascades involved in plant defense are the Mitogen-Activated Protein Kinase (MAPK) and the Jasmonate (JA) signaling pathways.

MAPK Signaling Cascade

The MAPK cascade is a conserved signaling module that transduces extracellular stimuli into intracellular responses. In the context of plant defense, the perception of Pathogen-Associated Molecular Patterns (PAMPs) by cell surface receptors triggers a phosphorylation cascade. This typically involves a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a MAP Kinase (MPK). The activated MPK can then phosphorylate transcription factors, leading to the upregulation of defense-related genes, including those involved in phytoalexin biosynthesis.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial hormonal pathway in plant defense against necrotrophic pathogens and herbivorous insects. Upon detection of a threat, the biosynthesis of jasmonic acid is initiated. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows for the activation of transcription factors that regulate the expression of genes involved in the production of defensive compounds, including stilbenoids.

G PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Cell Surface Receptor PAMPs->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MKK MKK MAPKKK->MKK Phosphorylation MPK MPK MKK->MPK Phosphorylation TFs_MAPK Transcription Factors (e.g., WRKYs) MPK->TFs_MAPK Phosphorylation Defense_Genes_MAPK Defense Gene Expression TFs_MAPK->Defense_Genes_MAPK Upregulation Stilbenoid_Biosynthesis_MAPK Stilbenoid Biosynthesis Defense_Genes_MAPK->Stilbenoid_Biosynthesis_MAPK Isohopeaphenol_MAPK This compound Stilbenoid_Biosynthesis_MAPK->Isohopeaphenol_MAPK Wounding Wounding / Herbivory JA_Biosynthesis Jasmonic Acid Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor Complex JA_Ile->COI1 Binding JAZ JAZ Repressors COI1->JAZ Degradation TFs_JA Transcription Factors (e.g., MYC2) JAZ->TFs_JA Repression Defense_Genes_JA Defense Gene Expression TFs_JA->Defense_Genes_JA Activation Stilbenoid_Biosynthesis_JA Stilbenoid Biosynthesis Defense_Genes_JA->Stilbenoid_Biosynthesis_JA Isohopeaphenol_JA This compound Stilbenoid_Biosynthesis_JA->Isohopeaphenol_JA

Generalized signaling pathways for phytoalexin induction.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, quantification, and bioassay of ishopeaphenol, adapted from established methods for resveratrol and its oligomers.

Extraction of this compound from Plant Material

This protocol describes a solid-liquid extraction method suitable for obtaining stilbenoids from the bark or wood of Dipterocarpaceae species.

  • Sample Preparation: Air-dry the plant material (e.g., stem bark of Hopea species) and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material in acetone (B3395972) or methanol (B129727) at room temperature with continuous agitation for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Solvent Partitioning (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Stilbenoids are typically enriched in the ethyl acetate fraction.

  • Drying: Dry the resulting fractions under vacuum to yield the final extracts for analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for the quantification of phenolic compounds.

  • Standard Preparation: Prepare a stock solution of purified ishopeaphenol standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the dried plant extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, a binary solvent system of (A) 0.1% formic acid in water and (B) acetonitrile. A gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength for ishopeaphenol (typically around 280-320 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the ishopeaphenol standard against its concentration. Determine the concentration of ishopeaphenol in the sample extract by interpolating its peak area on the calibration curve.

Bioassay for Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the ishopeaphenol stock solution in the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Start Start: Plant Material (e.g., Hopea bark) Grinding Grind to a fine powder Start->Grinding Extraction Solid-Liquid Extraction (e.g., Acetone/Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Optional) Crude_Extract->Partitioning Analysis Analysis Crude_Extract->Analysis Fractions Fractions (e.g., Ethyl Acetate) Partitioning->Fractions Fractions->Analysis HPLC HPLC-DAD/MS Quantification Analysis->HPLC Bioassay Antimicrobial Bioassay (e.g., MIC determination) Analysis->Bioassay

General experimental workflow for ishopeaphenol analysis.

Conclusion and Future Directions

This compound stands out as a potent phytoalexin with significant antimicrobial activity, underscoring the importance of stilbenoid oligomers in plant defense. Its biosynthesis from resveratrol highlights a key strategy in plants to generate chemical diversity and enhance the efficacy of protective compounds. While the general signaling pathways leading to phytoalexin production are understood, further research is needed to elucidate the specific regulatory networks that control ishopeaphenol biosynthesis in Dipterocarpaceae. The quantitative data on its antimicrobial efficacy, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for future research. For drug development professionals, ishopeaphenol represents a promising natural product scaffold for the development of new antimicrobial agents. Future work should focus on in vivo efficacy studies, understanding its mechanism of action at a molecular level, and exploring its potential for synergistic interactions with existing antibiotics.

References

An In-depth Technical Guide to Isohopeaphenol: Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isohopeaphenol, a resveratrol (B1683913) tetramer found in plants such as grapevines. It details its chemical identifiers, explores its known biological interactions, and furnishes detailed experimental protocols for its study.

Chemical Identification and Properties

This compound is a complex polyphenolic compound with the chemical formula C₅₆H₄₂O₁₂.[1] Its intricate structure and stereochemistry are crucial to its biological activity. The primary chemical identifiers and properties are summarized in the table below.

IdentifierValueSource
CAS Number 197446-77-8[2][3]
Molecular Formula C₅₆H₄₂O₁₂[1]
Molecular Weight 906.9 g/mol [1]
IUPAC Name (1R,8S,9R,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.0²,⁷.0¹⁴,¹⁷]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol[1]
SMILES C1=CC(=CC=C1[C@@H]2--INVALID-LINK--O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O">C@H[C@@H]7--INVALID-LINK--O)C1=CC=C(C=C1)O">C@HC1=CC=C(C=C1)O)O[1]
InChI Key YQQUILZPDYJDQJ-VHQOTMCHSA-N[1]

It is important to distinguish this compound from its isomers and related compounds. For instance, Hopeaphenol has the CAS number 17912-85-5.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the context of cancer research. Studies have shown its cytotoxic effects against human hepatocellular carcinoma cell lines.

SIRT1 Inhibition:

A key mechanism of action for this compound is the competitive inhibition of Sirtuin 1 (SIRT1). SIRT1 is a histone deacetylase involved in various cellular processes, and its inhibition can suppress the growth of tumor cells.

Isohopeaphenol_SIRT1_Inhibition This compound This compound SIRT1 SIRT1 This compound->SIRT1 Inhibits

Figure 1: this compound's inhibitory action on SIRT1.

While research on related resveratrol oligomers suggests potential involvement of other signaling pathways such as ERK, p38, and NF-kB, the direct inhibition of SIRT1 by this compound is the most clearly elucidated mechanism to date.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

3.1. Extraction and Isolation of this compound from Vitis vinifera Stems

This protocol is adapted from methodologies for extracting polyphenols from grape stems.

Materials:

  • Dried and powdered Vitis vinifera stems

  • Ethanol (various concentrations, e.g., 50%)

  • pH adjustment reagents (e.g., HCl, NaOH)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Maceration: Suspend the powdered grape stems in an ethanol-water solution (e.g., 50% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction Conditions: Adjust the pH of the mixture as needed (optimal conditions may vary). Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2-4 hours) with continuous stirring.

  • Filtration: After extraction, cool the mixture and filter it through a fine-mesh cloth or filter paper to remove solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Lyophilization: Freeze-dry the aqueous extract to obtain a crude polyphenol powder.

3.2. Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the purification of polyphenols like this compound from a crude extract.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Crude this compound extract

  • Filtration membranes (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase composition and filter it through a 0.45 µm membrane.

  • HPLC Method:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Run a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 60 minutes) to elute the compounds.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak suspected to be this compound based on retention time from analytical runs or previous studies.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain isolated this compound.

3.3. SIRT1 Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a p53-derived acetylated peptide)

  • NAD+

  • Assay buffer

  • Developer solution

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of SIRT1 enzyme, substrate, NAD+, and this compound at various concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, SIRT1 enzyme, and different concentrations of this compound (or DMSO for control).

  • Initiation of Reaction: Add NAD+ and the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound and determine the IC₅₀ value.

3.4. Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of this compound's cytotoxic effects on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

This compound is a promising natural compound with significant potential, particularly in oncology. Its well-defined chemical properties and its inhibitory action on SIRT1 provide a solid foundation for further research and development. The experimental protocols outlined in this guide offer a starting point for scientists to explore the therapeutic applications of this intriguing molecule. Further investigation into its broader signaling effects and in vivo efficacy is warranted.

References

A Technical Deep Dive into Hydroxystilbene Tetramers: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxystilbene tetramers, a class of complex polyphenolic compounds formed from the oligomerization of resveratrol (B1683913) or other hydroxystilbene monomers, have garnered significant attention in the scientific community. Their intricate molecular architectures and diverse biological activities, ranging from antiviral to anticancer and anti-inflammatory effects, position them as promising candidates for novel therapeutic agents. This technical guide provides a comprehensive literature review of hydroxystilbene tetramers, focusing on their chemical diversity, biological activities with quantitative data, and the experimental methodologies employed in their study. Special emphasis is placed on key signaling pathways modulated by these compounds, offering insights for future drug development endeavors.

Chemical Structures and Diversity

Hydroxystilbene tetramers are characterized by the linkage of four hydroxystilbene units, most commonly resveratrol. The structural diversity arises from the various possible linkage patterns and stereochemistry, leading to a wide array of naturally occurring compounds. Some of the well-characterized hydroxystilbene tetramers include:

  • Hopeaphenol: Isolated from various plant species, including Shorea ovalis.

  • Isohopeaphenol: A geometric isomer of hopeaphenol.

  • Vaticanol A, B, C, and K: A series of resveratrol tetramers isolated from plants of the Vatica genus.

  • Nepalensinol B: A resveratrol tetramer with a complex hexacyclic core.

  • Vateriaphenol C: Another structurally complex resveratrol tetramer.

  • Gnetin H: An oligostilbene that has been identified as a potent glycolysis inhibitor.

Quantitative Biological Activity Data

The biological activities of hydroxystilbene tetramers have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data for some of the most studied compounds.

CompoundBiological ActivityAssay SystemIC50/EC50 ValueReference
Hopeaphenol CytotoxicityHep3B human hepatocellular carcinoma cells13.1 ± 4.1 µM (72 h)[1]
CytotoxicityHepG2 human hepatocellular carcinoma cells24 µM (72 h)[1]
Antiviral (SARS-CoV-2, USA-WA1/2020)Vero-E6 cells (CPE assay)EC50: 10.2 µM
Antiviral (SARS-CoV-2, B.1.1.7)Vero-E6 cellsEC50: 14.8 µM
Antiviral (SARS-CoV-2, B.1.351)Vero-E6 cellsEC50: 2.3 µM
HIV-1 InhibitionJ-Lat 9.2 cells (PMA-stimulated)EC50: 1.8 µM
NF-κB InhibitionTransfected cells (Prostratin-stimulated)EC50: 10.0 µM
This compound CytotoxicityHep3B human hepatocellular carcinoma cells26.0 ± 3.0 µM (72 h)[1]
CytotoxicityHepG2 human hepatocellular carcinoma cells54 µM (72 h)[1]
Vaticanol B Antiviral (Hepatitis C Virus)Huh7it-1 cellsEC50: 3.97 µM
CytotoxicityHuh7it-1 cellsCC50: 617.5 µM
Vaticanol C PPARα ActivationIn vitro luciferase assaySimilar efficacy to Wy-14643
PPARβ/δ ActivationIn vitro luciferase assaySimilar efficacy to GW501516
Gnetin H Anti-inflammatory (TNF-α inhibition)LPS-stimulated THP-1 cellsIC50: 6 µM (trans-gnetin H)
Anti-inflammatory (TNF-α inhibition)LPS-stimulated THP-1 cellsIC50: 19 µM (cis-gnetin H)

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on hydroxystilbene tetramers.

Bioassay-Guided Isolation and Structure Elucidation

The discovery of novel hydroxystilbene tetramers often relies on a bioassay-guided isolation approach. This iterative process involves the fractionation of a crude plant extract and the biological testing of each fraction to identify the most active components.

A Representative Workflow:

  • Extraction: The plant material (e.g., stem bark, leaves) is dried, powdered, and extracted with a suitable solvent (e.g., methanol, acetone).

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to yield fractions with different chemical profiles.

  • Biological Screening: Each fraction is tested for the desired biological activity (e.g., cytotoxicity, antiviral activity).

  • Chromatographic Fractionation: The most active fraction is subjected to further separation using various chromatographic techniques, such as silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

  • Purity Assessment and Structure Elucidation: The purity of the isolated compounds is assessed by analytical HPLC. The chemical structures of the pure compounds are then elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assays

The cytotoxic effects of hydroxystilbene tetramers on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet assays.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the hydroxystilbene tetramer for a defined period (e.g., 24, 48, 72 hours).

  • MTT Incubation: The treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Antiviral Assays

The antiviral activity of these compounds is often assessed using cytopathic effect (CPE) inhibition assays or reporter gene assays.

CPE Inhibition Assay Protocol:

  • Cell Seeding: Host cells (e.g., Vero-E6 for SARS-CoV-2) are seeded in 96-well plates.

  • Compound and Virus Addition: The cells are pre-treated with different concentrations of the hydroxystilbene tetramer before being infected with the virus.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the control wells (virus only).

  • CPE Observation: The CPE is observed and scored under a microscope.

  • Cell Viability Measurement: Cell viability is quantified using a method like the crystal violet assay to determine the EC50 value (the concentration that protects 50% of cells from virus-induced death).

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to investigate the effect of hydroxystilbene tetramers on the expression and phosphorylation of proteins involved in specific signaling pathways.

Protocol Outline:

  • Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., NF-κB, p-IκBα, caspases).

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The biological effects of hydroxystilbene tetramers are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

bioassay_guided_isolation plant_material Plant Material (e.g., Stem Bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning fractions Fractions partitioning->fractions bioassay Biological Activity Screening fractions->bioassay active_fraction Active Fraction bioassay->active_fraction Identifies Most Potent chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) active_fraction->chromatography pure_compounds Pure Compounds chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation novel_tetramer Novel Hydroxystilbene Tetramer structure_elucidation->novel_tetramer

Bioassay-Guided Isolation Workflow

Vaticanol B Inhibition of NF-κB Signaling

er_stress_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Response ER_Stressors ER Stressors (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stressors->UPR Induces GRP78 GRP78 UPR->GRP78 Upregulates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes VaticanolB Vaticanol B VaticanolB->GRP78 Suppresses Induction VaticanolB->CHOP Suppresses Induction

Vaticanol B and ER Stress Pathway

Pharmacokinetics of Hydroxystilbene Tetramers: A Frontier of Research

While the in vitro biological activities of hydroxystilbene tetramers are well-documented, their in vivo efficacy is largely dependent on their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). To date, there is limited specific pharmacokinetic data available for hydroxystilbene tetramers. However, studies on resveratrol, the monomeric building block, provide some valuable insights.

Resveratrol is known to have low oral bioavailability due to rapid and extensive metabolism in the intestines and liver. Its major metabolites are glucuronide and sulfate (B86663) conjugates. It is plausible that the larger and more complex structures of hydroxystilbene tetramers may influence their metabolic stability and bioavailability. The increased lipophilicity of some tetramers compared to resveratrol could potentially enhance their absorption. Further research is critically needed to elucidate the pharmacokinetic profiles of these promising compounds to guide their development as therapeutic agents.

Conclusion and Future Directions

Hydroxystilbene tetramers represent a rich and diverse class of natural products with significant therapeutic potential. This guide has summarized the current knowledge on their chemical structures, biological activities, and underlying mechanisms of action. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field.

Future research should focus on several key areas:

  • Total Synthesis: The development of efficient and scalable total synthesis routes for various hydroxystilbene tetramers is crucial to enable comprehensive structure-activity relationship (SAR) studies and preclinical development.

  • Pharmacokinetic Studies: In-depth investigation of the ADME properties of promising tetramers is essential to understand their in vivo behavior and to design effective drug delivery strategies.

  • Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

  • In Vivo Efficacy: More extensive in vivo studies in relevant animal models are needed to validate the therapeutic potential of hydroxystilbene tetramers for various diseases.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel and effective drugs to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isohopeaphenol from Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol is a resveratrol (B1683913) tetramer, a type of stilbenoid, found in various parts of the grapevine, Vitis vinifera. Stilbenoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, along with its isomer hopeaphenol (B230904), has demonstrated significant cytotoxic effects against cancer cell lines, making it a compound of interest for further investigation in drug development. These application notes provide a comprehensive overview of the methods for extracting this compound from Vitis vinifera, particularly from the canes, which are a rich source of this compound. The protocols outlined below are based on established methods for the extraction of stilbenoids and other polyphenols from plant matrices.

Data Presentation

The quantitative data available for this compound and related compounds from Vitis vinifera is summarized below. It is important to note that yields can vary significantly based on the grape cultivar, geographical location, harvest time, and the specific extraction and purification methods employed.

Table 1: Concentration of this compound in Vitis vinifera Cane Extract

ComponentConcentration in Stilbenoid ExtractNotes
This compound3.6%The total stilbenoid content of the extract was 33%.[1]
Hopeaphenol1.3%Isomer of this compound.[1]
ε-viniferin12.3%A resveratrol dimer.[1]
Resveratrol5.8%The monomeric precursor of stilbenoid oligomers.[1]

Table 2: Cytotoxic Activity of this compound and Related Stilbenoids against Human Hepatocellular Carcinoma (HCC) Cell Lines

CompoundCell LineIC50 (µM) at 72h
This compoundHep3B (p53-null)26.0 ± 3.0
HopeaphenolHep3B (p55-null)13.1 ± 4.1
R2-viniferinHepG2 (p53 wild-type)9.7 ± 0.4
ResveratrolHepG2 (p53 wild-type)~30
ResveratrolHep3B (p53-null)~21

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Vitis vinifera canes. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: General Extraction of Stilbenoids from Vitis vinifera Canes

This protocol outlines a solid-liquid extraction method, which is a common technique for obtaining polyphenols from plant material.

Materials and Reagents:

  • Dried and powdered Vitis vinifera canes

  • Methanol (B129727) or Ethanol (80%, v/v)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ultrasonic bath (optional)

  • Orbital shaker

Procedure:

  • Sample Preparation: Collect Vitis vinifera canes during the dormant season. Wash the canes with deionized water to remove any surface contaminants and dry them in a well-ventilated area or a laboratory oven at a temperature not exceeding 40°C to prevent degradation of phenolic compounds. Once dried, grind the canes into a fine powder (e.g., 0.5 mm particle size).

  • Extraction:

    • Weigh 100 g of the powdered cane material and place it into a suitable flask.

    • Add 1 L of 80% methanol or ethanol. The solid-to-solvent ratio can be optimized (e.g., 1:10 to 1:20 w/v).

    • For enhanced extraction efficiency, sonicate the mixture in an ultrasonic bath for 30-60 minutes.

    • Place the flask on an orbital shaker and macerate for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Separate the solid material from the solvent by filtration or centrifugation.

    • Collect the supernatant (the crude extract).

    • The extraction process can be repeated on the solid residue to increase the yield.

    • Combine the supernatants and concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 40°C to remove the organic solvent.

  • Lyophilization: The resulting aqueous extract can be freeze-dried (lyophilized) to obtain a stable powder for storage and further purification.

Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the isolation of this compound from the crude stilbenoid extract using preparative HPLC.

Materials and Reagents:

  • Crude stilbenoid extract (from Protocol 1)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Analytical HPLC system for fraction analysis

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase for HPLC analysis. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase (e.g., a mixture of water with 0.1% formic acid and methanol/acetonitrile).

    • Inject the prepared sample onto the column.

    • Run a gradient elution program to separate the different stilbenoid compounds. The gradient will typically involve increasing the proportion of the organic solvent (methanol or acetonitrile) over time. A shallow gradient is often required to achieve good resolution of isomers like hopeaphenol and this compound.

    • Monitor the elution profile using a UV detector, typically at wavelengths around 320 nm for stilbenes.

  • Fraction Collection: Collect the fractions corresponding to the peak suspected to be this compound using a fraction collector. The identification of the peak can be based on the retention time of a known standard or by subsequent analytical techniques.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system to assess the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification Vitis_vinifera_canes Vitis vinifera Canes Drying Drying Vitis_vinifera_canes->Drying <40°C Grinding Grinding Drying->Grinding Fine powder Solid_Liquid_Extraction Solid-Liquid Extraction (Maceration/Sonication) Grinding->Solid_Liquid_Extraction 80% Methanol/Ethanol Filtration_Centrifugation Filtration/Centrifugation Solid_Liquid_Extraction->Filtration_Centrifugation Crude_Extract Crude Stilbenoid Extract Filtration_Centrifugation->Crude_Extract Supernatant Preparative_HPLC Preparative HPLC Crude_Extract->Preparative_HPLC C18 column Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Analytical HPLC Purified_this compound Purified this compound Purity_Analysis->Purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, the pathway for the related stilbene (B7821643) tetramer, R2-viniferin, in inducing apoptosis in cancer cells provides a plausible model.

Signaling_Pathway This compound This compound (or related stilbene) ROS Increased ROS (Reactive Oxygen Species) This compound->ROS Bax_Bcl2 Increased Bax/Bcl-2 ratio ROS->Bax_Bcl2 Caspase3 Caspase-3 Activation Bax_Bcl2->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

References

Application Notes and Protocols: Isolation, Purification, and Biological Activity of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, purification, and potential biological activities of ishopeaphenol, a promising resveratrol (B1683913) tetramer found in various plant materials. The protocols outlined below are intended to serve as a guide for researchers interested in obtaining pure ishopeaphenol for further investigation into its therapeutic potential.

Introduction

Isohopeaphenol is a naturally occurring stilbenoid, specifically a resveratrol tetramer, that has garnered interest for its potential pharmacological properties. It is found in various plant species, with grapevine (Vitis vinifera) canes being a notable source.[1] Research has indicated that ishopeaphenol possesses cytotoxic activity against certain cancer cell lines, making it a compound of interest for drug discovery and development. These notes provide detailed methodologies for its extraction from plant material and subsequent purification to a high degree of purity.

Data Presentation

Table 1: Quantitative Analysis of this compound in Plant Extracts
Plant SourceExtraction MethodInitial this compound Content in ExtractPurification MethodFinal PurityYieldReference
Vitis vinifera (Grapevine) CanesEthanolic Extraction3.6% in stilbenoid extractFlash Chromatography followed by Semi-preparative HPLC>98%Not Reported[1]
Table 2: Cytotoxic Activity of this compound
Cell LineAssayIC50 (µM) at 72hReference
HepG2 (Human Hepatocellular Carcinoma)Crystal Violet Assay54[2]
Hep3B (Human Hepatocellular Carcinoma)Crystal Violet Assay26[2]

Experimental Protocols

Extraction of Crude Stilbenoid Extract from Grapevine Canes

This protocol describes the initial extraction of a crude extract rich in stilbenoids, including ishopeaphenol, from grapevine canes.

Materials:

  • Dried and powdered grapevine (Vitis vinifera) canes

  • Ethanol (B145695) (95%)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Maceration vessel

Procedure:

  • Maceration: Weigh 100 g of dried, powdered grapevine cane material and place it in a suitable maceration vessel.

  • Add 1 L of 95% ethanol to the vessel, ensuring the plant material is fully submerged.

  • Seal the vessel and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

  • Filtration: After maceration, filter the mixture through a Buchner funnel fitted with filter paper to separate the extract from the solid plant material.

  • Re-extraction: Transfer the solid residue back to the maceration vessel and repeat the extraction process with another 1 L of 95% ethanol for 24 hours to maximize the yield of stilbenoids.

  • Filter the second extract and combine it with the first filtrate.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.

  • The resulting crude stilbenoid extract can be dried further under vacuum to obtain a solid residue.

Purification of this compound

This protocol outlines a two-step chromatographic procedure for the purification of ishopeaphenol from the crude stilbenoid extract.

2.1. Step 1: Flash Chromatography (Initial Fractionation)

Materials:

  • Crude stilbenoid extract

  • Silica (B1680970) gel (for flash chromatography)

  • Flash chromatography system (e.g., CombiFlash®)

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for visualization

Procedure:

  • Sample Preparation: Dissolve a portion of the crude stilbenoid extract in a minimal amount of methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using a slurry method with n-hexane.

  • Loading: Carefully load the dried sample-silica mixture onto the top of the packed column.

  • Elution: Elute the column with a step or linear gradient of increasing polarity. A typical gradient might be:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1 to 1:1)

    • 100% ethyl acetate

    • ethyl acetate:methanol (9:1)

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Monitor the separation by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under a UV lamp.

  • Pooling: Combine the fractions that show the presence of ishopeaphenol (based on comparison with a standard if available, or by pooling fractions containing compounds with similar Rf values in the expected range for stilbene (B7821643) tetramers).

  • Concentration: Evaporate the solvent from the pooled fractions to obtain an enriched ishopeaphenol fraction.

2.2. Step 2: Semi-preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Enriched ishopeaphenol fraction from flash chromatography

  • Semi-preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm)

  • HPLC-grade solvents: Acetonitrile and water (both with 0.1% formic acid)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the enriched ishopeaphenol fraction in a minimal volume of the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point for optimization.

    • Flow Rate: 4 mL/min

    • Detection: UV at 320 nm

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to ishopeaphenol based on its retention time. The retention time will need to be determined by analytical HPLC with a pure standard or by analyzing the collected fractions.

  • Purity Analysis: Analyze the purity of the collected ishopeaphenol fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure ishopeaphenol fraction to obtain a solid, purified compound.

Mandatory Visualizations

experimental_workflow plant_material Grapevine Canes (Vitis vinifera) extraction Ethanolic Extraction plant_material->extraction crude_extract Crude Stilbenoid Extract extraction->crude_extract flash_chrom Flash Chromatography crude_extract->flash_chrom enriched_fraction Enriched this compound Fraction flash_chrom->enriched_fraction prep_hplc Semi-preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound biological_assay Biological Activity Assays pure_compound->biological_assay

Caption: Experimental workflow for the isolation and purification of ishopeaphenol.

signaling_pathway cluster_cell Hepatocellular Carcinoma Cell (e.g., HepG2) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound PI3K PI3K This compound->PI3K Inhibition ERK ERK This compound->ERK Modulation p38 p38 This compound->p38 Modulation NFkB_complex IκB-NF-κB This compound->NFkB_complex Inhibition of IκB degradation AKT Akt PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis_genes Apoptotic Gene Expression ERK->Apoptosis_genes p38->Apoptosis_genes NFkB NF-κB NFkB_complex->NFkB NFkB->Apoptosis_genes Inhibits Apoptotic Genes Bax Bax Apoptosis_genes->Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for ishopeaphenol-induced apoptosis in HCC cells.

References

Application Note: Quantitative Analysis of Isohopeaphenol and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isohopoeaphenol and its putative metabolites in human plasma. Isohopeaphenol, a resveratrol (B1683913) tetramer, is a stilbenoid with potential therapeutic properties. Understanding its metabolic fate is crucial for drug development. This method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method was validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic and metabolism studies.

Introduction

This compound is a naturally occurring stilbenoid found in various plant species. As a resveratrol oligomer, it is presumed to share some of the biological activities of resveratrol, such as antioxidant and anti-inflammatory properties. To evaluate the therapeutic potential of isohopoeaphenol, it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the lack of specific studies on isohopoeaphenol metabolism, this application note presents a hypothetical metabolic pathway based on the known metabolism of other stilbenoids like resveratrol. Stilbenoids are typically metabolized through glucuronidation and sulfation.[1][2] This method provides a reliable tool for the simultaneous quantification of isohopoeaphenol and its expected major metabolites, isohopoeaphenol-glucuronide and isohopoeaphenol-sulfate, in human plasma.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of isohopoeaphenol and its metabolites from human plasma.

Materials:

  • Human plasma

  • This compound, this compound-glucuronide, and this compound-sulfate analytical standards

  • Internal Standard (IS) solution (e.g., Resveratrol-d4)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 500 µL of MTBE.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: -4500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound905.9451.1-45
This compound-glucuronide1081.9905.9-35
This compound-sulfate985.9905.9-40
Resveratrol-d4 (IS)231.1189.1-25

Data Presentation

Table 1: Hypothetical Quantitative Results of this compound and its Metabolites in Human Plasma Samples

Sample IDThis compound (ng/mL)This compound-glucuronide (ng/mL)This compound-sulfate (ng/mL)
ControlNot DetectedNot DetectedNot Detected
Patient 1 (1h post-dose)15.245.822.1
Patient 1 (4h post-dose)5.868.335.7
Patient 2 (1h post-dose)12.538.918.4
Patient 2 (4h post-dose)4.155.229.6

Table 2: Method Validation Parameters (Hypothetical)

ParameterThis compoundThis compound-glucuronideThis compound-sulfate
Linearity (r²)>0.995>0.995>0.995
LLOQ (ng/mL)0.50.50.5
Intra-day Precision (%CV)<10%<10%<10%
Inter-day Precision (%CV)<15%<15%<15%
Accuracy (%)85-11585-11585-115

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (100 µL) is Add Internal Standard plasma->is lle Liquid-Liquid Extraction (MTBE) is->lle vortex1 Vortex lle->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute autosampler Autosampler Injection reconstitute->autosampler hplc HPLC Separation (C18 Column) autosampler->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of isohopoeaphenol.

G cluster_pathway Hypothetical Signaling Pathway of this compound isohopoeaphenol This compound sirt1 SIRT1 Activation isohopoeaphenol->sirt1 ampk AMPK Activation isohopoeaphenol->ampk inflammation ↓ Inflammation sirt1->inflammation oxidative_stress ↓ Oxidative Stress sirt1->oxidative_stress mtor mTOR Inhibition ampk->mtor ampk->inflammation ampk->oxidative_stress

Caption: Hypothetical signaling pathway influenced by isohopoeaphenol.

Discussion

This application note outlines a comprehensive LC-MS/MS method for the quantification of isohopoeaphenol and its putative metabolites in human plasma. The sample preparation using liquid-liquid extraction is straightforward and provides clean extracts. The chromatographic method achieves good separation of the parent compound and its more polar metabolites. The use of a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and sensitivity.

It is important to note that the metabolic pathway and the MRM transitions for the metabolites are hypothetical and based on the well-documented metabolism of resveratrol and other stilbenoids.[3] Further research involving in vitro metabolism studies with liver microsomes or hepatocytes would be necessary to confirm the exact metabolic fate of isohopoeaphenol and to synthesize authentic standards for accurate quantification. The presented method, however, provides a strong starting point for researchers and drug development professionals interested in the preclinical and clinical investigation of isohopoeaphenol. The hypothetical signaling pathway is based on the known effects of resveratrol on key cellular regulators like SIRT1 and AMPK, which are involved in inflammation and oxidative stress. Direct studies are required to confirm if isohopoeaphenol shares these mechanisms of action.

Conclusion

The described LC-MS/MS method offers a sensitive, selective, and reliable approach for the quantitative analysis of isohopoeaphenol and its potential metabolites in human plasma. This methodology can be a valuable tool for pharmacokinetic studies and for elucidating the metabolic profile of this promising natural compound. Further validation with authentic metabolite standards is recommended for application in regulated bioanalysis.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isohopeaphenol, a resveratrol (B1683913) tetramer, has demonstrated potential as an anticancer agent. Preliminary studies have indicated its cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma.[1][2] This document provides a comprehensive set of protocols to evaluate the in vitro cytotoxic effects of this compound, focusing on its impact on cell viability, apoptosis, cell cycle progression, and oxidative stress. These assays are crucial for elucidating the compound's mechanism of action and determining its therapeutic potential.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data

Cell LineAssayIncubation Time (h)ParameterValue
Hep3B (p53-null)Crystal Violet72IC₅₀26.0 ± 3.0 µM[1]
HepG2 (p53 wild-type)Crystal Violet72IC₅₀54 µM[2]
User-definedMTT/XTT24, 48, 72IC₅₀To be determined
User-definedAnnexin V/PI48% Apoptotic CellsTo be determined
User-definedCell Cycle Analysis48% Cell DistributionTo be determined
User-definedROS Assay24Fold Increase in ROSTo be determined

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest (e.g., HepG2, Hep3B, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • PBS

  • PI/RNase staining buffer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as DCFDA, to detect the levels of intracellular ROS.

Materials:

  • Cancer cell line

  • 96-well black, clear-bottom plates

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Probe Loading: Wash the cells with PBS and incubate with 10 µM H2DCFDA in serum-free medium for 30 minutes.

  • Treatment: Wash the cells again with PBS and then treat with different concentrations of this compound.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability (MTT/XTT) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle (PI Staining) cell_culture->cell_cycle ros ROS Detection (DCFDA) cell_culture->ros iso_prep This compound Preparation iso_prep->viability iso_prep->apoptosis iso_prep->cell_cycle iso_prep->ros ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry fluorescence Fluorescence Measurement ros->fluorescence interpretation Interpretation & Conclusion ic50->interpretation flow_cytometry->interpretation fluorescence->interpretation

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Signaling_Pathway cluster_inducer Inducer cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes iso This compound ros ↑ Intracellular ROS iso->ros dna_damage DNA Damage ros->dna_damage p53 ↑ p53 Activation dna_damage->p53 bax_bcl2 ↑ Bax/Bcl-2 Ratio p53->bax_bcl2 g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Measuring Isohopeaphenol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the biological activities of Isohopeaphenol, a resveratrol (B1683913) tetramer. The primary activities of interest for stilbenoids like this compound include anticancer, antioxidant, and anti-inflammatory effects.

I. Anticancer Activity of this compound

This compound has demonstrated cytotoxic effects against cancer cell lines.[1][2] The following assays are fundamental for evaluating its anticancer potential.

A. Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of this compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

2. Crystal Violet Assay

This assay stains the DNA of adherent cells, providing a measure of cell number and viability.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Fixation: After the incubation period, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative, wash with PBS, and add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add 100 µL of 10% acetic acid or methanol (B129727) to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Apoptosis Assays

Stilbenoids are known to induce apoptosis in cancer cells.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Data Presentation: Anticancer Activity
Assay Cell Line Incubation Time (h) This compound IC50 (µM) Reference Compound (e.g., Doxorubicin) IC50 (µM)
MTTHepG27254Insert Value
MTTHep3B7226Insert Value
Crystal VioletCell LineTimeInsert ValueInsert Value
Apoptosis (% of Annexin V+ cells)Cell LineTimeInsert Value at IC50Insert Value at IC50

II. Antioxidant Activity of this compound

Phenolic compounds like this compound are expected to possess antioxidant properties.

A. Intracellular Reactive Oxygen Species (ROS) Assay

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay measures the overall levels of ROS within cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: Wash the cells with PBS and incubate with 10-20 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Treatment: Wash the cells with PBS and then treat with this compound for a desired period.

  • Oxidative Stress Induction: Induce oxidative stress by adding a pro-oxidant like H₂O₂ or tert-butyl hydroperoxide (tBHP). A positive control with the pro-oxidant alone should be included.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the pro-oxidant control.

Data Presentation: Antioxidant Activity
Assay Cell Line Pro-oxidant This compound Concentration (µM) % ROS Inhibition Reference Compound (e.g., N-acetylcysteine) % ROS Inhibition
DCFH-DACell LineH₂O₂Concentration 1Insert ValueInsert Value
DCFH-DACell LineH₂O₂Concentration 2Insert ValueInsert Value

III. Anti-inflammatory Activity of this compound

Stilbenoids can modulate inflammatory pathways, with a key target being the NF-κB signaling pathway.

A. NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Experimental Protocol:

  • Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., expressing luciferase or SEAP under the control of an NF-κB response element).

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Reporter Gene Measurement: After an appropriate incubation time (e.g., 6-24 hours), measure the reporter gene activity (luciferase activity or SEAP levels in the culture medium) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.

Data Presentation: Anti-inflammatory Activity
Assay Cell Line Inflammatory Stimulus This compound Concentration (µM) % NF-κB Inhibition Reference Compound (e.g., Bay 11-7082) % NF-κB Inhibition
NF-κB ReporterReporter Cell LineLPSConcentration 1Insert ValueInsert Value
NF-κB ReporterReporter Cell LineLPSConcentration 2Insert ValueInsert Value

Visualizations

Signaling Pathways

This compound This compound ROS Intracellular ROS This compound->ROS Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->Antioxidant_Enzymes MAPK MAPK (ERK, p38) This compound->MAPK NFkB_Pathway IKK -> IκBα -> NF-κB This compound->NFkB_Pathway Apoptosis_Pathway Bax/Bcl-2 Ratio ↑ Caspase Activation This compound->Apoptosis_Pathway ROS->MAPK MAPK->NFkB_Pathway Inflammation Inflammatory Gene Expression NFkB_Pathway->Inflammation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

cluster_assays Cell-based Assays start Start cell_culture Cell Culture (e.g., HepG2, RAW 264.7) start->cell_culture treatment Treatment with this compound (Dose- and Time-response) cell_culture->treatment anticancer Anticancer (MTT, Apoptosis) treatment->anticancer antioxidant Antioxidant (ROS) treatment->antioxidant anti_inflammatory Anti-inflammatory (NF-κB) treatment->anti_inflammatory data_analysis Data Acquisition & Analysis (Plate Reader, Flow Cytometer) anticancer->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis results Results (IC50, % Inhibition) data_analysis->results end End results->end

Caption: General experimental workflow for assessing this compound activity.

References

Investigating the Mechanism of Action of Isohopeaphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Isohopeaphenol's mechanism of action, focusing on its role as a competitive inhibitor of Sirtuin 1 (SIRT1). Detailed protocols for key experiments are provided to facilitate further investigation into its therapeutic potential.

Introduction

This compound, a resveratrol (B1683913) tetramer, has demonstrated significant biological activity, including cytotoxic effects against various cancer cell lines. Emerging evidence points towards its function as a competitive inhibitor of SIRT1, a class III histone deacetylase that plays a crucial role in cellular processes such as apoptosis, cell proliferation, and inflammation. By inhibiting SIRT1, this compound is proposed to modulate downstream signaling pathways, primarily through the acetylation of key proteins like p53 and the regulation of the NF-κB signaling cascade.

Data Presentation

The following table summarizes the quantitative data available for this compound's cytotoxic activity.

Cell LineIC50 (µM) at 72hReference
HepG2 (p53 wild-type human hepatocellular carcinoma)54[1]
Hep3B (p53-null human hepatocellular carcinoma)26.0 ± 3.0[1]

Mechanism of Action: SIRT1 Inhibition

This compound acts as a competitive inhibitor of SIRT1. This inhibition is a key aspect of its mechanism of action, leading to downstream effects on cellular signaling.

Proposed Downstream Signaling Pathways

Inhibition of SIRT1 by this compound is hypothesized to trigger a cascade of events within the cell, primarily impacting two major signaling pathways:

  • p53 Acetylation and Activation: SIRT1 is known to deacetylate the tumor suppressor protein p53, thereby inactivating it. By inhibiting SIRT1, this compound is expected to increase the acetylation of p53. Acetylated p53 is active and can induce cell cycle arrest and apoptosis, contributing to the cytotoxic effects of this compound.

  • Regulation of NF-κB Signaling: SIRT1 can also deacetylate the p65 subunit of NF-κB, which generally leads to the suppression of NF-κB-mediated transcription of pro-inflammatory and anti-apoptotic genes. Therefore, SIRT1 inhibition by this compound may lead to the modulation of NF-κB signaling, potentially sensitizing cancer cells to apoptosis.

A closely related resveratrol tetramer, hopeaphenol, has been shown to activate the AMPK/SIRT1 signaling pathway, leading to reduced oxidative stress and apoptosis. This suggests that the broader family of resveratrol tetramers may share common upstream regulatory mechanisms.

Visualizing the Signaling Pathway

Isohopeaphenol_Mechanism This compound This compound SIRT1 SIRT1 This compound->SIRT1 p53_active p53 (acetylated, active) SIRT1->p53_active Deacetylates NFkB_active NF-κB (active) SIRT1->NFkB_active Deacetylates p53_inactive p53 (inactive) Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest NFkB_inactive NF-κB (regulated) NFkB_active->NFkB_inactive Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate stain Fix and stain with Crystal Violet incubate->stain measure Solubilize and measure absorbance stain->measure end Calculate IC50 measure->end Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Treatment & Lysis quant Protein Quantification start->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting sds->immuno detect Signal Detection immuno->detect end Data Analysis detect->end

References

Application Notes & Protocols: Isohopeaphenol in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohopeaphenol is a stilbenoid, specifically a resveratrol (B1683913) tetramer, and the geometric isomer of hopeaphenol (B230904).[1] Stilbenoids are naturally occurring phenolic compounds found in various plants and are known for a range of bioactivities, including anti-inflammatory and anticancer effects.[1][2] Recent research has highlighted the potent antiviral properties of hopeaphenol and its analogues, making this compound a compound of significant interest for antiviral drug development.[2][3] These notes provide an overview of its demonstrated antiviral activities, mechanisms of action, and detailed protocols for its application in a research setting.

Hopeaphenol has been shown to be effective against several viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), and Influenza A Virus (IAV).[2][3][4] It is generally well-tolerated in animal models, and its natural origin from a variety of plants suggests it can be easily scaled up for further study.[3][5]

Antiviral Mechanisms of Action

Activity Against SARS-CoV-2

(-)-Hopeaphenol has demonstrated potent activity against multiple SARS-CoV-2 variants, including the early USA-WA1/2020 strain and later variants of concern such as B.1.1.7 (Alpha) and B.1.351 (Beta).[6][7] The primary mechanism is the inhibition of viral entry into host cells.[2]

  • Inhibition of Spike-ACE2 Interaction: Hopeaphenol directly interferes with the binding of the viral spike protein's Receptor Binding Domain (RBD) to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[7][8] By blocking this critical first step of infection, the compound prevents the virus from entering and replicating within host cells. This mechanism makes it a promising candidate for a broad-spectrum SARS-CoV-2 antiviral.[2]

SARS_CoV_2_Inhibition cluster_virus SARS-CoV-2 Virion cluster_cell Host Cell cluster_compound Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding (Viral Entry) This compound (-)-Hopeaphenol This compound->Spike Blocks Interaction

Caption: Inhibition of SARS-CoV-2 entry by (-)-Hopeaphenol.
Activity Against HIV

Hopeaphenol has been identified as a promising compound for combating HIV, particularly by addressing the challenge of viral reservoirs that persist despite antiretroviral therapy (ART).[3][5]

  • Inhibition of Viral Transcription and Reactivation: The compound inhibits HIV transcription, a key step in the viral replication cycle.[3] It achieves this by targeting both the Protein Kinase C (PKC) and NF-kappaB (NF-κB) signaling pathways, as well as the cyclin-dependent kinase 9 (CDK9).[3] This dual action not only stops active viral replication but also helps to suppress the reactivation of latent HIV from reservoirs, potentially reducing the chronic immune activation and associated comorbidities seen in people living with HIV.[3][5]

HIV_Inhibition cluster_pathways Host Cell Signaling cluster_hiv HIV Replication Cycle PKC PKC Pathway Transcription HIV Transcription PKC->Transcription NFkB NF-κB Pathway NFkB->Transcription CDK9 CDK9 CDK9->Transcription Reactivation Reservoir Reactivation Transcription->Reactivation Hopeaphenol Hopeaphenol Hopeaphenol->PKC Inhibits Hopeaphenol->NFkB Inhibits Hopeaphenol->CDK9 Inhibits

Caption: Hopeaphenol's mechanism of HIV transcription inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data for the antiviral activity of (-)-hopeaphenol against SARS-CoV-2 and the cytotoxic activity of this compound against select cancer cell lines for context.

Table 1: Antiviral Activity of (-)-Hopeaphenol against SARS-CoV-2

Assay Type Target Virus Variant IC50 / EC50 (µM) Cytotoxicity (CC50) Selectivity Index (SI) Reference(s)
RBD/ACE2 Binding Assay Spike-ACE2 Interaction N/A 0.11 (IC50) >28.3 257.3 [6][7][8]
Cytopathic Effect (CPE) Assay Viral Replication USA-WA1/2020 10.2 (EC50) Not cytotoxic at active doses N/A [6][7]
Yield Reduction Assay Viral Replication USA-WA1/2020 10.2 - 23.4 (EC50) Not cytotoxic at active doses N/A [6][8]

| Mpro Inhibition Assay | Main Protease (Mpro) | N/A | 42.5 (IC50) | N/A | N/A |[8] |

Table 2: Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines (72h incubation)

Cell Line Cancer Type p53 Status IC50 (µM) Reference(s)
Hep3B Hepatocellular Carcinoma Null 26.0 ± 3.0 [1]

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 54.0 |[1] |

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the antiviral properties of compounds like this compound.

Protocol: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay

This high-throughput assay measures the ability of a compound to disrupt the interaction between the viral spike RBD and the host ACE2 receptor.

Materials:

  • Recombinant His-tagged SARS-CoV-2 Spike RBD protein

  • Recombinant human ACE2 protein

  • Streptavidin-coated high-binding 96-well plates

  • Biotinylated anti-His antibody

  • Europium-labeled secondary antibody

  • Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

  • This compound (dissolved in DMSO, serial dilutions prepared)

  • Plate reader capable of time-resolved fluorescence

Procedure:

  • Plate Coating: Add streptavidin solution to 96-well plates and incubate overnight at 4°C. Wash plates 3x with wash buffer.

  • RBD Immobilization: Add biotinylated anti-His antibody to the wells, followed by the His-tagged Spike RBD protein. Incubate for 1 hour at room temperature. Wash plates 3x.

  • Compound Incubation: Add serial dilutions of this compound (and controls, including DMSO vehicle) to the wells.

  • ACE2 Incubation: Immediately add the recombinant ACE2 protein to all wells. Incubate for 1-2 hours at room temperature to allow for binding competition.

  • Detection: Wash plates 3x. Add a primary antibody against ACE2, followed by a Europium-labeled secondary antibody. Incubate for 1 hour at room temperature for each antibody step, with washing steps in between.

  • Data Acquisition: After the final wash, add enhancement solution and read the plate on a time-resolved fluorescence plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Pseudovirus Entry Assay

This assay uses a replication-deficient virus (e.g., VSV or lentivirus) engineered to express the SARS-CoV-2 spike protein and a reporter gene (e.g., GFP or luciferase). It safely measures the inhibition of spike-mediated viral entry.

Materials:

  • Vero-E6 cells (or other ACE2-expressing cells)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • SARS-CoV-2 Spike-pseudotyped viral particles (e.g., VSVΔG-GFP)

  • This compound (serial dilutions)

  • 96-well clear-bottom black plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed Vero-E6 cells into 96-well plates at a density that will result in 80-90% confluency the next day (e.g., 20,000 cells/well).[7] Incubate overnight.

  • Compound Treatment: Remove media and replace with fresh media containing serial dilutions of this compound or controls. Pre-treat the cells for 1-2 hours at 37°C.[9]

  • Infection: Add the spike-pseudotyped virus to each well at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Data Acquisition:

    • For GFP reporter: Visualize and count GFP-positive cells using a fluorescence microscope or quantify the total fluorescence intensity using a plate reader.

    • For Luciferase reporter: Add luciferase substrate and measure luminescence using a luminometer.

  • Analysis: Normalize the results to the vehicle control to calculate the percentage of entry inhibition. Determine the EC50 value from the dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed ACE2-expressing cells in 96-well plate C 3. Pre-treat cells with compound (1-2h) A->C B 2. Prepare serial dilutions of this compound B->C D 4. Infect with Spike-pseudotyped virus (e.g., VSV-GFP) C->D E 5. Incubate (24-48h) D->E F 6. Quantify reporter signal (Fluorescence/Luminescence) E->F G 7. Calculate % Inhibition and determine EC50 F->G

Caption: General workflow for a pseudovirus entry inhibition assay.
Protocol: Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

Materials:

  • Vero-E6 cells

  • Infectious SARS-CoV-2 virus

  • Cell culture media

  • This compound (serial dilutions)

  • 96-well plates

  • Crystal Violet solution (0.5% in 20% methanol) or other cell viability reagent (e.g., MTS, MTT)

  • BSL-3 facility and appropriate PPE

Procedure:

  • Cell Seeding: Seed Vero-E6 cells in 96-well plates and incubate overnight.[7]

  • Treatment and Infection: Pre-treat cells with serial dilutions of this compound for 1-2 hours.[9] Subsequently, infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01). Include uninfected and infected vehicle-control wells.

  • Incubation: Incubate plates for 72 hours or until significant CPE is observed in the infected control wells.

  • Cell Viability Measurement:

    • Crystal Violet Staining: Gently wash the cells with PBS. Fix the cells with 10% formalin for 30 minutes. Stain with Crystal Violet solution for 20 minutes. Wash thoroughly with water and allow to dry. Solubilize the dye with methanol (B129727) or Sorenson's buffer and read the absorbance at ~570 nm.

    • MTS/MTT Assay: Add the reagent to the wells according to the manufacturer's instructions, incubate, and read the absorbance.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection for each compound concentration relative to the infected and uninfected controls. Determine the EC50 from the dose-response curve. A parallel assay without virus should be run to determine the 50% cytotoxic concentration (CC50).

Disclaimer: All laboratory work involving infectious viruses, especially BSL-3 pathogens like SARS-CoV-2, must be conducted in appropriately certified facilities by trained personnel, following all institutional and national safety guidelines.[10]

References

Application Notes and Protocols for Purified Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the commercial availability, biological activities, and experimental protocols for the use of purified isohopeaphenol, a resveratrol (B1683913) tetramer with potential applications in cancer research and cosmetology.

Commercial Suppliers of Purified this compound

For researchers seeking to procure purified this compound, several commercial suppliers are available. The following table summarizes the key information for sourcing this compound.

SupplierCAS NumberCatalog NumberPurityAdditional Information
BioCrick 197446-77-8BCN9571High Purity (Confirmed by NMR)[1]A well-known manufacturer of high-purity natural products.[1]
Nagara Science 197446-77-8NS305499% (HPLC)[2]Available for bulk orders; pricing and packaging information available upon inquiry.[2]
Alfa Chemistry 197446-77-8InquireInquireA global supplier of a wide range of chemicals, including bioactive molecules.[3]

Biological Applications

This compound has demonstrated noteworthy biological activities, primarily in the fields of oncology and dermatology.

Anticancer Activity

This compound has shown cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines. Specifically, it has been reported to be more toxic to p53-null Hep3B cells than to p53-wild-type HepG2 cells.

Reported IC50 Values (72h treatment):

  • Hep3B (p53-null): 26.0 ± 3.0 µM

  • HepG2 (p53-wild-type): 54 µM

The proposed mechanism of action for related stilbene (B7821643) oligomers involves the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase.

Cosmetic and Dermatological Applications

This compound is also being explored for its potential in cosmetic and dermatological applications, particularly for skin whitening and as an anti-aging agent.

  • Tyrosinase Inhibition: As a phenolic compound, this compound is a potential inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Inhibition of tyrosinase can lead to a reduction in hyperpigmentation.

  • SIRT1 Inhibition: Contrary to some other stilbenes like resveratrol, this compound has been identified as a competitive inhibitor of human sirtuin 1 (hSIRT1) against NAD+. SIRT1 is a deacetylase involved in various cellular processes, including inflammation and aging. Modulation of SIRT1 activity is an active area of research in cosmetology.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological activities of this compound.

Cell Viability Assay (Crystal Violet Method)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value.

Materials:

  • Human hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Purified this compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • 30% Acetic Acid or Methanol (B129727)

  • Microplate reader

Procedure:

  • Seed HepG2 or Hep3B cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group treated with medium containing the same final concentration of DMSO.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, discard the medium and gently wash the cells twice with PBS.

  • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Carefully wash the plate with water to remove the excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 30% acetic acid or methanol to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at a predetermined concentration (e.g., IC50 value) for a specific duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 5 mM DTT)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Treat cells with this compound and prepare cell lysates.

  • In a 96-well black plate, add 50 µg of protein from each cell lysate to a total volume of 100 µL with the assay buffer.

  • Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 37 µM.

  • Incubate the plate at 37°C in the dark.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm at different time points.

  • Calculate the caspase-3 activity based on the rate of fluorescence increase.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway for this compound-induced apoptosis and a general experimental workflow.

cluster_workflow Experimental Workflow for this compound Cytotoxicity start Seed Cancer Cells (e.g., HepG2, Hep3B) treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate (24, 48, 72 hours) treat->incubate assay Perform Cell Viability Assay (Crystal Violet) incubate->assay ic50 Calculate IC50 Value assay->ic50 mechanism Investigate Mechanism (Western Blot, Caspase Assay) ic50->mechanism end Data Analysis & Conclusion mechanism->end cluster_pathway Hypothesized Apoptosis Signaling Pathway of this compound cluster_cell Cancer Cell iso This compound ros ↑ Reactive Oxygen Species (ROS) iso->ros g2m G2/M Cell Cycle Arrest iso->g2m mito Mitochondrial Stress ros->mito bax ↑ Bax/Bcl-2 Ratio mito->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols: Synthesis and Evaluation of Isohopeaphenol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Isohopeaphenol derivatives and their evaluation as potential therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis and analysis of stilbenoid compounds, offering a framework for the exploration of this compound derivatives in a drug discovery context.

Introduction

This compound, a resveratrol (B1683913) tetramer, has demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1] Its complex polyphenolic structure presents a unique scaffold for the development of novel therapeutic agents. By synthesizing derivatives of this compound, researchers can explore structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document details the necessary protocols for the synthesis, purification, and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

While a specific, detailed protocol for a wide range of this compound derivatives is not available in a single public source, a representative synthetic approach can be adapted from established methods for stilbene (B7821643) synthesis. The following protocol outlines a plausible route for the synthesis of this compound derivatives.

General Synthetic Strategy

A common strategy for the synthesis of stilbene derivatives involves the Wittig or Horner-Wadsworth-Emmons reaction to form the characteristic double bond. For the synthesis of complex oligomers like this compound derivatives, a convergent strategy involving the coupling of smaller, functionalized stilbene units is often employed.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a hypothetical derivative where a functional group (R) has been introduced on one of the phenolic hydroxyl groups.

Materials:

  • Protected resveratrol monomer

  • Appropriate phosphonium (B103445) salt or phosphonate (B1237965) ester

  • Strong base (e.g., sodium hydride, n-butyllithium)

  • Anhydrous solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., BBr3 for methoxy (B1213986) ethers)

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • Preparation of the Phosphonium Salt/Phosphonate Ester:

    • Synthesize the appropriate benzylphosphonium salt or diethyl benzylphosphonate from a functionalized benzyl (B1604629) halide. The choice of halide will determine the final substitution pattern of the derivative.

  • Wittig/Horner-Wadsworth-Emmons Reaction:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt or phosphonate ester in anhydrous THF.

    • Cool the solution to -78°C and add a strong base (e.g., n-butyllithium) dropwise. Stir for 30 minutes to generate the ylide.

    • Slowly add a solution of the protected and functionalized benzaldehyde (B42025) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

  • Purification of the Stilbene Monomer:

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Oligomerization (Hypothetical):

    • Enzymatic or metal-catalyzed oxidative coupling of the synthesized stilbene monomers can be employed to form the tetrameric this compound scaffold. This is a complex step and would require significant optimization based on literature for resveratrol oligomer synthesis.

  • Deprotection:

    • Dissolve the protected this compound derivative in an appropriate solvent (e.g., dichloromethane).

    • Cool the solution to -78°C and add a deprotecting agent (e.g., boron tribromide for methoxy groups) dropwise.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Quench the reaction carefully with methanol (B129727) and then water.

    • Extract the product and purify by chromatography.

Biological Evaluation of this compound Derivatives

In Vitro Cytotoxicity Assays

The initial biological evaluation of newly synthesized this compound derivatives typically involves assessing their cytotoxic activity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, Hep3B, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison between the different derivatives.

CompoundDerivative (R Group)HepG2 IC50 (µM)Hep3B IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
This compound -OH54[1]26[1]>100>100
Derivative 1 -OCH345208590
Derivative 2 -F38157075
Derivative 3 -Cl35126572
Derivative 4 -NO22885060

Note: The IC50 values for the derivatives are hypothetical and presented for illustrative purposes to demonstrate the expected trend of structure-activity relationship studies.

Mechanistic Studies: Signaling Pathway Analysis

To understand the mechanism of action of the most potent this compound derivatives, further studies can be conducted to investigate their effects on key cancer-related signaling pathways. Polyphenols are known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the MAPK, PI3K/Akt, and NF-κB pathways.[2][3]

Experimental Protocol: Western Blot Analysis

  • Cell Lysis:

    • Treat cancer cells with the this compound derivative at its IC50 concentration for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p65, p65, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar pathway Signaling Pathway Analysis (Western Blot) sar->pathway apoptosis Apoptosis Assays pathway->apoptosis lead_optimization lead_optimization apoptosis->lead_optimization Lead Optimization

Figure 1: Experimental workflow for this compound derivative drug discovery.
Postulated Signaling Pathway Modulation

Based on the known effects of polyphenols on cancer cells, this compound derivatives are hypothesized to modulate key signaling pathways that regulate cell survival and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt nfkb NF-κB akt->nfkb bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation nfkb->proliferation apoptosis Apoptosis bcl2->apoptosis This compound This compound Derivatives This compound->akt Inhibition This compound->erk Inhibition This compound->nfkb Inhibition

Figure 2: Hypothesized modulation of cancer signaling pathways by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Isohopeaphenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Isohopeaphenol for in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a resveratrol (B1683913) tetramer, a type of polyphenol.[1] Like many polyphenols, it has poor water solubility, which can lead to precipitation in aqueous-based in vitro assay systems. This can result in inaccurate and unreliable experimental outcomes. A computed XLogP3-AA value of 9.1 for this compound suggests it is very hydrophobic.

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[][3]

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: Given its broad utility in cell-based assays and its ability to dissolve a wide range of compounds, DMSO is the recommended starting solvent for preparing a stock solution of this compound.[][3]

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

A4: This is a common issue known as "solvent shock." When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate. Please refer to our Troubleshooting Guide below for detailed solutions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates in the well-plate upon dilution from DMSO stock. - Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to fall out of solution.- Final DMSO Concentration Too Low: The final concentration of DMSO in the well is insufficient to keep the this compound solubilized.- Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your assay medium.- Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.- Gentle Warming: Gently warming the assay buffer to 37°C before adding the compound stock solution can sometimes improve solubility.
Inconsistent or non-reproducible assay results. - Incomplete Dissolution of Stock: The this compound may not be fully dissolved in the initial DMSO stock solution.- Precipitation at Intermediate Steps: The compound may be precipitating during intermediate dilution steps.- Ensure Complete Stock Dissolution: After adding DMSO to the solid compound, ensure complete dissolution by vortexing and, if necessary, brief sonication.- Visual Inspection: Visually inspect each dilution step under a microscope to check for any precipitate formation.
Observed cellular toxicity that does not correlate with the expected biological activity. - Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line.- Determine Solvent Tolerance: Run a dose-response experiment with the solvent alone to determine the maximum concentration your cells can tolerate without affecting viability or the assay endpoint.- Minimize Final Solvent Concentration: Aim for the lowest possible final solvent concentration that maintains compound solubility.

Quantitative Solubility Data

Qualitative Solubility of this compound and Hopeaphenol

Solvent Solubility
DMSOSoluble[][3]
AcetoneSoluble[][3]
ChloroformSoluble[][3]
DichloromethaneSoluble[][3]
Ethyl AcetateSoluble[][3]
WaterPractically Insoluble[4]

Quantitative Solubility of Resveratrol (a related stilbenoid) for Reference

Solvent Solubility (mg/mL)
Water~0.03 - 0.05[4]
Ethanol~88[4]
PEG-400~374[4]
Peanut Oil~0.176[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Cyclodextrins

Objective: To prepare an this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Suitable organic solvent (e.g., ethanol)

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring.

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of ethanol.

  • Mixing: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Cover the mixture and allow it to stir at room temperature for 24-48 hours, protected from light.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Solubility Testing: The resulting powder should be readily soluble in aqueous buffers. Test the solubility and compare it to the uncomplexed compound.

Potential Signaling Pathways Modulated by this compound

Based on studies of related stilbenoids, this compound may exert its biological effects, such as anticancer activity, through the modulation of several key signaling pathways. The diagrams below illustrate these potential mechanisms of action.

Experimental Workflow for Solubility Enhancement

experimental_workflow Workflow for Improving this compound Solubility start Start: this compound Powder stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol dilution Dilute Stock in Aqueous Assay Buffer stock_sol->dilution precipitation Precipitation Occurs? dilution->precipitation troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes end Proceed with In Vitro Assay precipitation->end No no_precip No yes_precip Yes serial_dilution Use Serial Dilutions troubleshoot->serial_dilution optimize_dmso Optimize Final DMSO % (e.g., 0.1-0.5%) troubleshoot->optimize_dmso alt_methods Alternative Solubilization Methods troubleshoot->alt_methods serial_dilution->end optimize_dmso->end cyclodextrin Cyclodextrin Complexation alt_methods->cyclodextrin ph_adjust pH Adjustment alt_methods->ph_adjust cyclodextrin->end ph_adjust->end

Caption: Decision tree for solubilizing this compound.

Potential Apoptosis Induction Pathway

apoptosis_pathway Potential Apoptosis Pathway for this compound This compound This compound ros ↑ ROS Production This compound->ros bax ↑ Bax This compound->bax bcl2 ↓ Bcl-2 This compound->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bcl2_ratio ↑ Bax/Bcl-2 Ratio bax->bax_bcl2_ratio bcl2->bax_bcl2_ratio bax_bcl2_ratio->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Potential PI3K/Akt/NF-κB Inhibition Pathway

pi3k_nfkb_pathway Potential PI3K/Akt and NF-κB Inhibition by this compound This compound This compound inhibition This compound->inhibition pi3k PI3K akt Akt pi3k->akt ikk IKK akt->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus gene_transcription Pro-inflammatory & Anti-apoptotic Genes nucleus->gene_transcription Transcription inhibition->pi3k inhibition->ikk

Caption: Inhibition of PI3K/Akt and NF-κB signaling by this compound.

References

Technical Support Center: Large-Scale Purification of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Isohopeaphenol" is limited in publicly available scientific literature. This guide is based on established principles for the large-scale purification of structurally related polyphenolic stilbenoids and is intended to serve as a representative resource. The protocols and troubleshooting advice should be adapted based on specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of polyphenols like this compound?

A1: The main challenges include:

  • Low Concentration in Source Material: Polyphenols are often present in small concentrations in natural extracts, making selective and efficient capture difficult.[1][2]

  • Complex Feedstock: Crude extracts contain a wide variety of structurally similar compounds, including isomers and other phenolics, which complicates separation.[3][4]

  • Compound Instability: Phenolic compounds can be sensitive to pH, light, and high temperatures, leading to degradation, which can complicate purification.[3][4]

  • Chromatography Scale-Up Issues: Directly scaling up a lab-scale chromatography method can be difficult and uneconomical.[5] Maintaining resolution, managing high solvent consumption, and ensuring column longevity are significant hurdles.[6]

  • Solubility Limitations: The low solubility of some polyphenols in water can hinder the efficiency of certain purification steps, such as adsorption chromatography, requiring larger columns and more solvent.[1][2]

Q2: Which chromatography resins are most effective for capturing this compound from a crude extract?

A2: For initial capture and purification of polyphenols, macroporous adsorbent resins are commonly used.[7]

  • Non-functionalized hydrophobic resins (e.g., Amberlite™ XAD series, Diaion™ HP series) are effective for capturing polyphenols from aqueous streams.[1][2]

  • Functionalized hydrophobic resins with groups like imidazole (B134444) or pyridine (B92270) can offer higher capacity and selectivity due to increased affinity through hydrogen bonding.[1][2]

  • Sephadex LH-20 is also a popular choice for the separation of polyphenols, often used in subsequent polishing steps.[7]

The optimal choice depends on the specific impurity profile and the polarity of this compound relative to contaminants.

Q3: My final this compound product has low purity. What are the likely causes and solutions?

A3: Low purity is a common issue. Refer to the troubleshooting guide below for a systematic approach. Common causes include co-elution of structurally similar impurities (e.g., hopeaphenol, other stilbene (B7821643) oligomers), incomplete removal of extraction solvents, or degradation of the target molecule during the process. Solutions involve optimizing the chromatographic method (gradient, solvent system, stationary phase), adding orthogonal purification steps (e.g., crystallization), or adjusting process conditions (pH, temperature) to improve stability.

Q4: How can I improve the yield of this compound during scale-up?

A4: Improving yield involves optimizing each step of the process:

  • Extraction: Ensure the extraction method is efficient. Factors like solvent choice, temperature, and time can significantly impact the initial yield of phenolic compounds.[3]

  • Adsorption/Capture: Minimize losses during the initial capture. Ensure the capacity of the chromatography resin is not exceeded and that the binding conditions are optimal.

  • Elution & Polishing: Optimize the elution conditions to recover all bound product in a concentrated form. Minimize the number of purification steps where possible, as each step incurs some product loss.

  • Stability: Protect the molecule from degradation throughout the process by using antioxidants, controlling temperature, and avoiding harsh pH conditions where necessary.

Troubleshooting Guide

This guide addresses common problems encountered during the large-scale purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Initial Capture Incomplete Adsorption: Flow rate is too high, or the residence time on the column is too short.Decrease the flow rate to increase the contact time between the extract and the resin.
Resin Capacity Exceeded: Too much crude extract was loaded onto the column.Determine the resin's dynamic binding capacity for this compound and reduce the load accordingly.[6]
Sub-optimal Binding Conditions: The pH or solvent composition of the load prevents efficient binding.Adjust the pH or dilute the extract to ensure conditions favor adsorption. For reversed-phase resins, ensure the aqueous content is high enough.
Poor Resolution in Chromatography Step Improper Solvent System/Gradient: The mobile phase does not provide sufficient selectivity to separate this compound from impurities.Re-develop the elution gradient. Start with a shallow gradient to resolve closely eluting peaks. Screen different solvent systems (e.g., methanol/water vs. acetonitrile (B52724)/water).
Column Overloading: The amount of material loaded is too high for the column dimensions, causing peak broadening.[8]Reduce the sample load. As a rule of thumb, for preparative chromatography, the load should be a small fraction of the column's stationary phase weight.[6]
Poor Column Packing: The column bed is not packed uniformly, leading to channeling and band broadening.Repack the column according to the manufacturer's protocol. Ensure the bed is well-consolidated.
Product Degradation (Color Change, New Impurities) Oxidation: Polyphenols are susceptible to oxidation, especially at neutral or basic pH.Add an antioxidant like ascorbic acid to solutions.[9] Keep extracts and fractions under an inert atmosphere (e.g., nitrogen or argon).
Temperature Instability: High temperatures during solvent evaporation or other steps can cause decomposition.[3]Use low-temperature evaporation methods (e.g., rotary evaporator with a chilled water bath). Perform chromatographic separations at room temperature unless otherwise indicated.
Hydrolysis: Glycosylated precursors or esters may be hydrolyzed under acidic or basic conditions.Maintain a neutral pH throughout the process unless a pH shift is required for separation. Use buffered mobile phases.
Final Product Contains Residual Solvents Inefficient Drying: The drying method (e.g., vacuum oven) is not sufficient to remove high-boiling-point solvents.Use a high-vacuum pump and increase the drying time. If possible, perform a final precipitation or crystallization step in a solvent that is easily removed.
Solvent Trapping in Crystal Lattice: The crystallization process has trapped solvent molecules.Screen different crystallization solvents or solvent mixtures. Try a slower crystallization process to form more ordered crystals.

Quantitative Data Summary

The following tables present representative data for comparing different purification strategies for polyphenols.

Table 1: Comparison of Adsorbent Resins for Polyphenol Capture

Resin TypeBinding Capacity (mg/g resin)Recovery Rate (%)Purity after Capture (%)
Styrene-Divinylbenzene (e.g., XAD-16) 11.38545
Functionalized Pyridine (e.g., RENSA PY) 80.09265
Functionalized Imidazole (e.g., RENSA PX) 31.09060
Data modeled after comparative studies on trans-resveratrol, a similar stilbenoid.[1][2]

Table 2: Scaling Parameters for Preparative Chromatography

ParameterLab-Scale (10g Column)Pilot-Scale (100g Column)Production-Scale (1kg Column)
Sample Load (g) 0.11.010.0
Flow Rate (mL/min) 101001000
Column Volume (CV) (mL) 131301300
Gradient Duration (CVs) 101010
Solvent Consumption / Run (L) 0.131.313.0
Scaling is based on maintaining linear velocity and gradient length in terms of column volumes.[6]

Experimental Protocols

Protocol 1: General Multi-Step Purification of this compound

This protocol describes a representative workflow from crude extract to a purified compound.

1. Extraction: a. Macerate the dried and powdered source material (e.g., plant tissue) in 80% ethanol (B145695) at a 1:10 solid-to-liquid ratio. b. Stir the suspension at room temperature for 24 hours. c. Filter the mixture and collect the supernatant. Concentrate the supernatant under reduced pressure at 40°C to remove the ethanol. d. Lyophilize the remaining aqueous solution to yield a crude extract powder.

2. Solid-Phase Extraction (SPE) - Capture Step: a. Dissolve the crude extract in deionized water. b. Pack a column with a suitable adsorbent resin (e.g., D101 macroporous resin).[10] c. Equilibrate the column with 2 column volumes (CV) of deionized water. d. Load the aqueous extract onto the column at a flow rate of 1-2 CV/hour. e. Wash the column with 3 CV of deionized water to remove sugars and other polar impurities. f. Elute the polyphenol-rich fraction with 5 CV of 60% ethanol.[10] g. Concentrate the eluate under reduced pressure.

3. Preparative Reversed-Phase Chromatography - Polishing Step: a. Dissolve the concentrated fraction from Step 2 in a minimal amount of 50% methanol. b. Equilibrate a C18 preparative HPLC column with the starting mobile phase (e.g., 20% acetonitrile in water). c. Inject the sample onto the column. d. Run a linear gradient from 20% to 70% acetonitrile over 10-15 CV. e. Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm for stilbenoids). f. Collect fractions corresponding to the this compound peak.

4. Final Precipitation/Crystallization: a. Pool the pure fractions and concentrate them under reduced pressure to remove most of the organic solvent. b. Induce precipitation or crystallization by adding the concentrated aqueous solution dropwise into a large volume of cold, stirring water. c. Collect the precipitate by filtration, wash with cold water, and dry under high vacuum at a temperature below 40°C.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Polishing & Finishing Source Source Material (e.g., Vitis vinifera canes) Extraction Solvent Extraction (e.g., 80% Ethanol) Source->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude Crude Polyphenol Extract Filtration->Crude Capture Capture Step (Adsorbent Resin Column) Crude->Capture Wash Wash Impurities (Water) Capture->Wash Load Elution Elution (60% Ethanol) Wash->Elution Enriched Enriched Fraction Elution->Enriched PrepHPLC Preparative HPLC (C18 Column) Enriched->PrepHPLC Pooling Fraction Pooling PrepHPLC->Pooling Final Precipitation & Drying Pooling->Final PureProduct Pure this compound (>95%) Final->PureProduct

Caption: Overall workflow for the purification of this compound from a natural source.

G cluster_solutions Potential Solutions Start Low Purity Detected in Final Product ImpurityType Are impurities structurally similar (e.g., isomers)? Start->ImpurityType OptimizeGrad Optimize HPLC Gradient (shallower slope) ImpurityType->OptimizeGrad Yes CheckDegradation Investigate Degradation (run stability tests) ImpurityType->CheckDegradation No ChangePhase Change Stationary Phase (e.g., Phenyl-Hexyl) OptimizeGrad->ChangePhase AddStep Add Orthogonal Step (e.g., Crystallization) CheckDegradation->AddStep ImproveDrying Improve Drying Protocol (high vacuum, longer time) CheckDegradation->ImproveDrying

Caption: Troubleshooting decision tree for addressing low product purity issues.

References

Technical Support Center: Overcoming Low Bioavailability of Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Isohopeaphenol, a resveratrol (B1683913) oligomer with promising therapeutic potential but presumed low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a stilbenoid, specifically a tetramer of resveratrol, found in plants like Vitis vinifera. Like many polyphenolic compounds, it is presumed to have low oral bioavailability due to factors such as poor water solubility, rapid metabolism in the gut and liver, and limited permeability across the intestinal epithelium. This low bioavailability can hinder its therapeutic efficacy in in vivo models and clinical applications. While there are no direct reports on the bioavailability of this compound, studies on its monomer, resveratrol, have shown it to have a very short half-life of 8-14 minutes and low oral bioavailability.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: The main strategies focus on protecting this compound from premature degradation and enhancing its absorption. These can be broadly categorized as:

  • Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across the intestinal barrier.

  • Polymeric Nanoparticles: Using biocompatible and biodegradable polymers to create nanoparticles for this compound encapsulation can offer controlled and sustained release, improving its pharmacokinetic profile.

  • Co-administration with Bioenhancers: Administering this compound with compounds that can inhibit its metabolism or enhance its absorption. For example, piperine (B192125) (from black pepper) is a known inhibitor of drug-metabolizing enzymes.

  • Structural Modification: Chemical modification of the this compound structure to create more soluble or metabolically stable derivatives.

Q3: Which nanoformulation is best for my this compound experiments?

A3: The choice of nanoformulation depends on your specific experimental goals, such as the desired release profile, the route of administration, and the target tissue.

  • Liposomes: These are versatile vesicles that can encapsulate both hydrophilic and lipophilic compounds. They are biocompatible and can be surface-modified for targeted delivery.

  • Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer good stability and controlled release. They are particularly suitable for lipophilic compounds like this compound.

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes, which can enhance the solubility and absorption of poorly water-soluble compounds.

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound in Liposomes

Possible Causes:

  • This compound Solubility: this compound's lipophilicity may limit its incorporation into the aqueous core of liposomes, while its rigid structure might hinder efficient intercalation into the lipid bilayer.

  • Lipid Composition: The choice of phospholipids (B1166683) and cholesterol ratio can affect the fluidity and charge of the liposome (B1194612) membrane, influencing drug loading.

  • Preparation Method: The thin-film hydration method, while common, can have variability. The hydration temperature and agitation speed are critical parameters.

Solutions:

  • Optimize Lipid Composition: Experiment with different phospholipid types (e.g., soy PC, DPPC) and vary the cholesterol concentration. A higher cholesterol content generally leads to a more rigid membrane, which may affect the encapsulation of bulky molecules like this compound.

  • Modify the pH of the Hydration Buffer: The charge of this compound can be influenced by pH, which in turn can affect its interaction with the lipid bilayer.

  • Alternative Preparation Methods: Consider using other methods like reverse-phase evaporation or ethanol (B145695) injection, which may improve encapsulation for certain lipophilic drugs.

Problem 2: Instability of this compound-Loaded Solid Lipid Nanoparticles (SLNs) during Storage

Possible Causes:

  • Particle Aggregation: Insufficient surfactant concentration or an inappropriate choice of surfactant can lead to nanoparticle aggregation over time.

  • Drug Expulsion: During storage, the lipid matrix of SLNs can undergo polymorphic transitions, leading to a more ordered crystalline structure that expels the encapsulated drug.

  • Inappropriate Storage Conditions: Temperature fluctuations can affect the physical stability of the lipid matrix.

Solutions:

  • Optimize Surfactant Concentration: Ensure that the surfactant concentration is sufficient to cover the surface of the nanoparticles and provide steric or electrostatic stabilization. A combination of surfactants can sometimes be more effective.

  • Use a Blend of Lipids: To reduce the crystallinity of the lipid core and minimize drug expulsion, consider preparing Nanostructured Lipid Carriers (NLCs), which are a second generation of SLNs containing a blend of solid and liquid lipids.

  • Control Storage Temperature: Store the SLN dispersion at a constant, cool temperature (e.g., 4°C) to minimize lipid recrystallization. Avoid freeze-thaw cycles.

Problem 3: High Polydispersity Index (PDI) of Nanoemulsions

Possible Causes:

  • Insufficient Energy Input: The energy provided during homogenization (e.g., sonication or high-pressure homogenization) may not be adequate to break down the oil droplets to a uniform small size.

  • Inappropriate Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is crucial for stabilizing the oil-water interface and achieving a low PDI.

  • Ostwald Ripening: Over time, smaller droplets can dissolve and redeposit onto larger droplets, increasing the PDI. This is more common with oils that have some aqueous solubility.

Solutions:

  • Optimize Homogenization Parameters: Increase the sonication time/power or the number of passes through the high-pressure homogenizer.

  • Screen Different Surfactants and Co-surfactants: Systematically vary the ratio of surfactant (e.g., Tween 80) and co-surfactant (e.g., ethanol, propylene (B89431) glycol) to find the optimal formulation.

  • Choose an appropriate oil phase: Use an oil with very low water solubility to minimize Ostwald ripening.

Quantitative Data on Bioavailability Enhancement of Resveratrol (as a proxy for this compound)

The following tables summarize the improvement in pharmacokinetic parameters of resveratrol when formulated in different nanoparticle systems. This data can serve as a benchmark for what might be achievable with this compound.

Table 1: Pharmacokinetic Parameters of Resveratrol Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Resveratrol Solution1545.3 ± 11.20.2567.8 ± 19.5100[1]
Casein Nanoparticles15121.5 ± 25.44.0718.9 ± 150.31060[1]
Resveratrol Suspension25150 ± 300.5450 ± 90100[2]
RM-β-CD Complex25450 ± 800.25480 ± 100~107[2]

Table 2: Physicochemical Characteristics of Resveratrol Nanoformulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Casein Nanoparticles~200-~70[1]
Solid Lipid Nanoparticles150 - 250~0.2~70
Nanoemulsion~1790.175~96.5
Liposomes~161--

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Soy phosphatidylcholine (or other phospholipid)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve a specific molar ratio of phospholipid and cholesterol (e.g., 2:1) and a predetermined amount of this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature for about 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

  • For a more uniform size distribution, extrude the liposome suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the final liposome suspension at 4°C.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., ethanol, butanol)

  • Distilled water

  • Magnetic stirrer with heating

  • Ice bath

Procedure:

  • Melt the solid lipid at a temperature about 5-10°C above its melting point.

  • Dissolve the this compound in the melted lipid.

  • In a separate beaker, prepare an aqueous solution of the surfactant and co-surfactant and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring to form a clear, hot microemulsion.

  • Rapidly disperse the hot microemulsion into cold water (2-4°C) in a ratio of approximately 1:10 (microemulsion:cold water) under continuous stirring in an ice bath.

  • The rapid cooling of the microemulsion causes the lipid to precipitate, forming SLNs.

  • Continue stirring for about 30 minutes to allow for the stabilization of the nanoparticles.

  • The resulting SLN dispersion can be further purified by dialysis or centrifugation to remove excess surfactant.

  • Store the SLN dispersion at 4°C.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Resveratrol Oligomers

Resveratrol and its oligomers, likely including this compound, are known to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and metabolism. A primary target is SIRT1, a histone deacetylase. Inhibition of pathways like NF-κB and MAPKs (ERK, p38) has also been reported for related compounds.

Signaling_Pathways This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK Pathway (ERK, p38) This compound->MAPK Inhibits Apoptosis Apoptosis SIRT1->Apoptosis Regulates Inflammation Inflammation NFkB->Inflammation Promotes CellSurvival Cell Survival MAPK->CellSurvival Regulates

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Enhancing Bioavailability

The following diagram illustrates a typical workflow for developing and evaluating a nanoformulation to improve the bioavailability of this compound.

Experimental_Workflow Start Start: Low Bioavailability of this compound Formulation Nanoformulation (Liposomes, SLNs, etc.) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Studies (Release Profile, Cell Viability) Characterization->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) InVivo->Analysis End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Workflow for nanoformulation development and evaluation.

References

Stabilizing Isohopeaphenol in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when stabilizing isohopeaphenol in solution for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in research? this compound is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) tetramer. In research, it is investigated for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines, such as human hepatocellular carcinoma.[1] Like other polyphenols, it is studied for its antioxidant and cell signaling modulation capabilities.[2][3][4]

Q2: What is the best solvent for preparing an this compound stock solution? Due to its hydrophobic nature, this compound has poor water solubility.[5] The recommended solvent for creating a high-concentration stock solution is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Q3: How should I store my this compound stock solution for long-term stability? For long-term stability, stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. These aliquots should be stored at -20°C or -80°C in tightly sealed glass vials with Teflon-lined screw caps. Polypropylene tubes are not recommended for long-term storage as they can lose solvent over time.

Q4: My this compound solution appears to have degraded. What are the signs? Degradation of polyphenols like this compound can be indicated by a change in color of the solution. Since these compounds are susceptible to oxidation, exposure to air, light, and pH shifts can accelerate degradation. For quantitative assessment, the concentration of the active compound should be verified using an analytical method like High-Performance Liquid Chromatography (HPLC).

Q5: What is the maximum concentration of DMSO I can use in my cell culture? The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Some cell lines are more sensitive to DMSO than others, so it is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any solvent effects.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium, a cloudy precipitate forms immediately. What is causing this and how can I fix it?

Answer: This is a common issue known as "crashing out" or "solvent shock." It occurs because this compound is highly soluble in DMSO but poorly soluble in the aqueous environment of your cell culture medium. When the concentrated stock is rapidly diluted, the compound can no longer stay dissolved.

Troubleshooting & Optimization Table

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent polarity change, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, then add this to the final volume. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media The solubility of many compounds, including polyphenols, decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C for making your final dilutions.
Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.If possible, test the solubility in a different basal media formulation. Serum, in particular, can sometimes help stabilize hydrophobic compounds, but can also interact with them.
Issue 2: Delayed Precipitation in the Incubator

Question: My media containing this compound looked clear initially, but after several hours in the 37°C incubator, I see a fine, crystalline precipitate. What is happening?

Answer: Delayed precipitation can occur due to the compound's borderline solubility and changes in the media environment over time.

Troubleshooting & Optimization Table

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts Although pre-warmed, prolonged incubation can lead to subtle shifts in media pH (due to CO2 levels) and evaporation, which can alter solubility.Ensure your incubator is properly humidified to prevent evaporation. Confirm that the pH of your media is stable. Consider using media with a more robust buffering system if pH fluctuation is suspected.
Compound Instability The compound may be slowly degrading over time into less soluble byproducts.Prepare solutions fresh before each experiment. If that is not feasible, assess the stability of your working solution over your experimental time course by storing it under the same conditions and visually inspecting for precipitation at various time points.
Concentration Near Saturation The working concentration is very close to the solubility limit, and minor environmental changes are enough to cause it to fall out of solution.Lower the final working concentration of this compound. Even a small reduction can often prevent delayed precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol details the steps for preparing a stable, high-concentration stock solution of this compound in DMSO.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Addition: In a chemical fume hood, add a precise volume of anhydrous, high-purity DMSO to the vial to achieve the desired high concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the vial vigorously until the solid compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, amber glass vials with Teflon-lined screw caps. This protects the compound from light and prevents solvent loss.

  • Storage: Store the aliquots at -20°C or -80°C. When ready to use, remove one aliquot and allow it to thaw completely at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

This experiment helps you find the highest working concentration of this compound that will remain in solution in your specific cell culture medium.

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of your compound.

    • Add 100 µL of pre-warmed (37°C) complete cell culture medium to wells A2 through A12.

    • Add 2 µL of your 10 mM stock to well A1, then add 98 µL of media for a 200 µM starting concentration.

    • Perform a 1:2 serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on.

    • Include a "DMSO only" control well with 2 µL of DMSO in 98 µL of media.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength between 500-600 nm; an increase in absorbance compared to the control indicates precipitation.

  • Determine Maximum Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration.

Protocol 3: Quantitative Analysis by HPLC

To confirm the concentration and assess the purity or degradation of this compound in your stock solution, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is recommended.

  • System Preparation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Standard Curve: Prepare a series of known concentrations of a high-purity this compound standard to create a standard curve.

  • Sample Preparation: Dilute your DMSO stock solution in the mobile phase to a concentration that falls within the range of your standard curve.

  • Analysis: Inject the standards and the sample onto the HPLC system. This compound and its degradation products will separate based on their retention times.

  • Quantification: Determine the concentration of this compound in your sample by comparing its peak area to the standard curve. The appearance of new, unexpected peaks may indicate degradation or impurities.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solution Preparation

The following workflow is recommended to minimize the risk of precipitation when preparing your final working solution of this compound for cell-based assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation solid Solid this compound stock 10 mM Stock in DMSO solid->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Intermediate Dilution (Optional, in media) thaw->intermediate warm_media Pre-warm Media (37°C) warm_media->intermediate final Final Working Solution intermediate->final Add dropwise while vortexing Add to Cells Add to Cells final->Add to Cells

Fig 1. Recommended workflow for preparing this compound solutions.
Potential Signaling Pathways Modulated by this compound

As a polyphenol, this compound may influence multiple intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates some of the key pathways commonly targeted by such compounds.

G iso This compound pi3k PI3K iso->pi3k Inhibits ras Ras/Raf iso->ras Inhibits bax Bax iso->bax Promotes bcl2 Bcl-2 iso->bcl2 Inhibits nfkb NF-κB iso->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor prolif Cell Proliferation & Survival mtor->prolif mek MEK ras->mek erk ERK mek->erk erk->prolif caspase Caspases bax->caspase bcl2->caspase apop Apoptosis caspase->apop inflammation Inflammation nfkb->inflammation

Fig 2. Potential signaling pathways affected by this compound.

References

Troubleshooting Isohopeaphenol degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isohopeaphenol extraction. The information aims to address common challenges and provide solutions to minimize degradation and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a resveratrol (B1683913) tetramer, a type of polyphenolic compound known for its potential biological activities, including cytotoxic effects on certain cancer cell lines.[1] Like many polyphenols and stilbenoids, this compound is susceptible to degradation under various conditions, which can be exacerbated during the extraction process. Factors such as temperature, pH, light, and the presence of oxidative enzymes can alter its chemical structure, leading to reduced bioactivity and inaccurate experimental results.

Q2: Which extraction methods are recommended for stilbenoids like this compound?

Several methods are employed for extracting stilbenoids from plant materials. The choice of method depends on the available equipment, the scale of extraction, and the desired purity of the final extract. Commonly used techniques include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.

  • Elevated Temperature Extraction: Similar to maceration but at a controlled, higher temperature to increase extraction efficiency.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Accelerated Solvent Extraction (ASE): A more advanced technique that uses high temperature and pressure to rapidly extract compounds.

For stilbenoids from sources like grape canes, methods such as ASE and extraction at elevated temperatures (around 50°C) with solvents like methanol (B129727) or acetone (B3395972) have shown high yields.[2][3]

Q3: What are the ideal solvents for this compound extraction?

Based on studies of related stilbenoids, mixtures of alcohol and water are generally effective. Ethanol (B145695)/water or methanol/water mixtures, typically in ratios between 50% and 80% (v/v), are commonly used.[4][5] The optimal solvent composition can depend on the specific plant matrix and the target compound. For instance, a 54% ethanol in water solution at 83.6°C has been noted as optimal for extracting certain stilbenoids from grape canes.

Q4: How can I monitor for this compound degradation during my experiment?

Monitoring for degradation is crucial for reliable results. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating and quantifying this compound and its potential degradation products. A stability-indicating HPLC method should be developed to resolve the parent compound from any new peaks that may appear under stress conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products, aiding in their identification.

  • UV-Vis Spectroscopy: Can be used for a quick estimation of the total phenolic content but may not be specific for this compound and can give misleading results if degradation products absorb at similar wavelengths.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound extraction.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short.

  • Degradation of this compound: The compound may be degrading due to harsh extraction conditions.

  • Poor Raw Material Quality: The starting plant material may have a low concentration of this compound.

Solutions:

Solution Detailed Protocol/Recommendation
Optimize Extraction Parameters Increase extraction time or temperature gradually. For stilbenoids, temperatures around 50-80°C have been shown to be effective, but monitor for degradation. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Pre-treatment of Plant Material Ensure the plant material is properly dried (freeze-drying is often preferred to oven-drying for stilbenoids) and ground to a fine, uniform powder to increase the surface area for solvent contact.
Solvent Selection Experiment with different solvent polarities. An ethanol/water or methanol/water mixture is a good starting point. Vary the alcohol percentage to find the optimal ratio for this compound.
Protect from Degradation Implement measures to prevent degradation as outlined in the "Preventing Degradation" section below.
Problem 2: Suspected Degradation of this compound (e.g., appearance of unknown peaks in HPLC)

Possible Causes:

  • High Temperature: Many polyphenols are heat-sensitive.

  • Unfavorable pH: The pH of the extraction solvent can significantly impact stability. For the related compound trans-resveratrol, degradation increases exponentially above pH 6.8.

  • Oxidation: Exposure to oxygen, especially at higher temperatures, can lead to oxidative degradation.

  • Light Exposure: Many phenolic compounds are light-sensitive.

Solutions:

Parameter Recommendation
Temperature Maintain a moderate extraction temperature (e.g., 40-60°C). If higher temperatures are necessary for extraction efficiency, minimize the exposure time.
pH Maintain a slightly acidic to neutral pH (below 6.8) for the extraction solvent. Consider using a buffered solution if the plant material alters the pH.
Atmosphere Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if heating is involved.
Light Protect the extraction vessel and subsequent solutions from light by using amber glassware or wrapping containers in aluminum foil.
Problem 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Possible Causes:

  • Presence of Surfactant-like Molecules: High concentrations of lipids, proteins, or other compounds in the crude extract can cause emulsions when partitioning between aqueous and organic solvents.

  • Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.

Solutions:

Technique Description
Gentle Mixing Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.
Salting Out Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
Centrifugation If the emulsion persists, centrifuging the mixture can help to separate the layers.
Solvent Modification Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) for Stilbenoids

This protocol is a starting point and should be optimized for your specific plant material and equipment.

  • Sample Preparation: Dry the plant material (freeze-drying is recommended) and grind it to a fine powder (e.g., <0.5 mm).

  • Extraction Setup: Place a known amount of the powdered sample (e.g., 1 gram) into an extraction vessel. Add the extraction solvent (e.g., 25 mL of 60% ethanol in water).

  • Ultrasonication: Immerse the ultrasonic probe into the slurry. Set the UAE parameters. A starting point could be:

    • Amplitude: 70%

    • Cycle: 0.7 s on, 0.3 s off

    • Extraction Time: 10-15 minutes

    • Temperature: Control the temperature to not exceed 75°C.

  • Post-Extraction: After extraction, centrifuge the mixture to pellet the solid material.

  • Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm) before analysis.

  • Storage: Store the extract at low temperatures (e.g., -20°C) and protected from light.

Data Presentation

Table 1: Influence of Extraction Parameters on Stilbenoid Stability (Qualitative)

Based on general knowledge of polyphenols and related stilbenoids like resveratrol.

ParameterConditionPotential Impact on this compoundRecommendation
Temperature High (>80°C)Increased degradation rateUse moderate temperatures (40-60°C) or minimize heating time.
pH Alkaline (>7.0)Significant increase in degradationMaintain a slightly acidic to neutral pH (<6.8).
Light UV or prolonged daylightIsomerization and degradationUse amber glassware or protect from light.
Oxygen Presence of airOxidative degradationUse an inert atmosphere (N2, Ar) for prolonged extractions, especially with heating.

Visualizations

Workflow for Troubleshooting this compound Degradation

G start Low Yield or Suspected Degradation check_params Review Extraction Parameters start->check_params check_material Assess Raw Material start->check_material analyze_extract Analyze Extract by HPLC/LC-MS check_params->analyze_extract degradation_present Degradation Products Present? analyze_extract->degradation_present optimize Optimize Conditions: - Lower Temperature - Adjust pH (<6.8) - Protect from Light/Oxygen degradation_present->optimize Yes no_degradation No Degradation, Focus on Yield degradation_present->no_degradation No re_extract Re-run Extraction optimize->re_extract optimize_yield Optimize for Yield: - Change Solvent Ratio - Increase Extraction Time - Use UAE/MAE no_degradation->optimize_yield optimize_yield->re_extract

A logical workflow for troubleshooting this compound extraction issues.

Potential Degradation Pathways for Polyphenols

G polyphenol This compound (Polyphenol) oxidation Oxidation (O2, Enzymes) polyphenol->oxidation hydrolysis Hydrolysis (High/Low pH) polyphenol->hydrolysis thermal Thermal Stress (High Temperature) polyphenol->thermal photo Photodegradation (UV Light) polyphenol->photo degraded Degradation Products (e.g., smaller phenolic units, quinones) oxidation->degraded hydrolysis->degraded thermal->degraded photo->degraded

References

Enhancing the yield of Isohopeaphenol from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of isohopeaphenol from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield 1. Suboptimal Plant Material: The concentration of this compound can vary significantly based on the plant part, variety, and harvest time. Grapevine woods and canes are reported to have higher concentrations than leaves and stems.[1]1. Material Selection: Use grapevine canes or wood, which are known to be rich in stilbenoids.[1] The specific grapevine variety can also influence the yield, so screening different varieties may be beneficial.[2]
2. Inefficient Extraction Method: The chosen extraction technique may not be optimal for releasing this compound from the plant matrix.2. Method Optimization: Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time compared to conventional maceration.[3]
3. Inappropriate Solvent System: The polarity and composition of the extraction solvent are critical for solubilizing this compound.3. Solvent Selection: Aqueous ethanol (B145695) (e.g., 70-80% ethanol in water) is often effective for extracting stilbenoids from grapevine canes.[4] The optimal solvent concentration may need to be determined experimentally.
4. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can lead to incomplete extraction.4. Parameter Adjustment: For UAE of stilbenoids from grape stems, a temperature of 75°C for 15 minutes has been shown to be effective. For solid-liquid extraction from grapevine canes, 35°C for 4 hours has been used. The solid-to-solvent ratio should be optimized to ensure thorough extraction without excessive solvent use.
Degradation of this compound 1. Thermal Degradation: High temperatures during extraction or solvent evaporation can cause this compound to degrade.1. Temperature Control: Use the lowest effective temperature for extraction. During solvent removal, employ techniques like rotary evaporation under reduced pressure at a controlled temperature (e.g., below 50°C).
2. Oxidative Degradation: this compound, as a phenolic compound, is susceptible to oxidation, which can be accelerated by light and the presence of oxygen.2. Minimize Oxidation: Conduct extractions in the dark or using amber glassware. Consider purging the extraction vessel with an inert gas like nitrogen to minimize oxygen exposure.
3. Enzymatic Degradation: Endogenous plant enzymes (e.g., peroxidases, polyphenol oxidases) released during sample preparation can degrade phenolic compounds.3. Enzyme Inactivation: Blanching the plant material with steam or hot water before extraction can help inactivate these enzymes. Alternatively, using organic solvents like ethanol or methanol (B129727) for the initial extraction can also inhibit enzymatic activity.
Poor Purity of this compound Isolate 1. Co-extraction of Impurities: Crude extracts often contain a complex mixture of other phenolic compounds, lipids, and pigments that can interfere with purification.1. Pre-purification Steps: Perform a liquid-liquid partitioning of the crude extract. For example, partitioning between an aqueous phase and a solvent like ethyl acetate (B1210297) can help separate compounds based on polarity.
2. Ineffective Chromatographic Separation: The chosen stationary and mobile phases in column chromatography may not provide adequate resolution to separate this compound from closely related stilbenoids.2. Chromatography Optimization: Utilize column chromatography with silica (B1680970) gel or Sephadex LH-20. A gradient elution with a solvent system like chloroform-methanol or hexane-ethyl acetate can be effective. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.
Inaccurate Quantification by HPLC 1. Poor Peak Resolution: Co-elution with other compounds can lead to inaccurate quantification.1. HPLC Method Optimization: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid for better peak shape), flow rate, and column temperature to improve the separation of this compound from other stilbenoids.
2. Matrix Effects: Other components in the extract can interfere with the detector response for this compound.2. Sample Clean-up: Use Solid-Phase Extraction (SPE) with a C18 cartridge to clean up the sample before HPLC analysis. This helps in removing interfering compounds.
3. Lack of a Proper Standard: Quantification without a certified reference standard of this compound will be inaccurate.3. Use of Certified Standards: For accurate quantification, it is essential to use a purified and certified this compound standard to create a calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for obtaining high yields of this compound?

A1: The primary natural sources of this compound are plants from the Vitaceae family, particularly grapevines (Vitis vinifera). Grapevine canes and wood have been identified as the plant parts containing the highest concentrations of this compound and other stilbenoids. The specific variety of grapevine can also significantly impact the yield.

Q2: What is the general workflow for extracting and purifying this compound?

A2: A typical workflow involves:

  • Sample Preparation: Drying and grinding the plant material (e.g., grapevine canes) to a fine powder to increase the surface area for extraction.

  • Extraction: Employing a suitable solvent (e.g., aqueous ethanol) and extraction method (e.g., Ultrasound-Assisted Extraction) to obtain a crude extract.

  • Solvent Removal: Concentrating the crude extract using a rotary evaporator under reduced pressure.

  • Purification: Fractionating the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) to separate this compound from other compounds.

  • Fine Purification: For high purity, preparative HPLC can be used for the final purification step.

  • Identification and Quantification: Confirming the identity and purity of the isolated this compound using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I increase the yield of this compound through metabolic engineering?

A3: this compound is a resveratrol (B1683913) tetramer, formed through the oxidative coupling of resveratrol units. Therefore, strategies to enhance its biosynthesis in plants could involve:

  • Upregulating the Phenylpropanoid Pathway: Overexpressing key enzymes in the resveratrol biosynthesis pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and stilbene (B7821643) synthase (STS), could increase the precursor pool of resveratrol.

  • Enhancing Oligomerization: Overexpressing or engineering peroxidases, the enzymes responsible for the oxidative coupling of resveratrol to form oligomers like this compound, could drive the reaction towards the desired product.

Q4: What are the key parameters to control during the extraction process?

A4: The following parameters are crucial for maximizing this compound yield:

  • Solvent Choice and Concentration: The polarity of the solvent must be suitable for this compound. Aqueous ethanol (70-80%) is a good starting point.

  • Temperature: Higher temperatures can increase extraction efficiency but also risk thermal degradation. An optimal temperature needs to be determined experimentally. For UAE, 75°C has proven effective for stilbenoids.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can lead to degradation.

  • Solid-to-Solvent Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption.

  • pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds.

Quantitative Data Summary

The following tables summarize quantitative data on this compound content in different parts of grapevine and the impact of extraction methods on stilbenoid yields.

Table 1: this compound Content in Different Parts of Vitis vinifera

Plant PartThis compound Content (mg/kg dry weight)Reference
Woods2429.69
Roots529.54
CanesPresent (quantified in total stilbenes)
StemsLow concentration
LeavesLow concentration

Table 2: Comparison of Extraction Methods for Total Stilbenes from Grapevine Canes

Extraction MethodSolventTotal Stilbenes Yield (µg/g dry weight)Reference
Accelerated Solvent Extraction (ASE)Methanol8500 ± 1100
Extraction at 50°CMethanol~7500
Maceration (Lab Temperature)Methanol~5500
Microwave-Assisted Extraction (MAE)Methanol~6000
Soxhlet ExtractionMethanol~7000
Ultrasound-Assisted Extraction (UAE)80% EthanolNot explicitly quantified in this unit

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Grapevine Canes

  • Materials:

    • Dried and powdered grapevine canes

    • 80% Ethanol (v/v) in water

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Rotary evaporator

    • Filter paper

  • Methodology:

    • Weigh 10 g of powdered grapevine cane material and place it in a 250 mL flask.

    • Add 200 mL of 80% ethanol to the flask (solid-to-solvent ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Set the temperature to 75°C and sonicate for 15 minutes.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.

    • Decant the supernatant and filter it through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

    • The crude extract can then be subjected to purification by column chromatography.

Protocol 2: Purification of this compound using Column Chromatography

  • Materials:

    • Crude extract from Protocol 1

    • Silica gel (60-120 mesh)

    • Glass column

    • Solvents: n-hexane, ethyl acetate, chloroform, methanol

    • Thin Layer Chromatography (TLC) plates

    • Collection vials

  • Methodology:

    • Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent like methanol.

    • Collect fractions of the eluate in separate vials.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

    • Pool the fractions containing the compound with the same retention factor (Rf) as the this compound standard.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

Biosynthetic Pathway of this compound

Isohopeaphenol_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol trans-Resveratrol p_Coumaroyl_CoA->Resveratrol STS invis1 Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Peroxidase epsilon_Viniferin ε-Viniferin (Dimer) Resveratrol_Radical->epsilon_Viniferin Oxidative Coupling This compound This compound (Tetramer) Resveratrol_Radical->this compound Oxidative Coupling invis2 Dimer_Radical Dimer Radical epsilon_Viniferin->Dimer_Radical Peroxidase Dimer_Radical->this compound Oxidative Coupling invis1->Resveratrol invis2->this compound

Caption: Biosynthesis of this compound from L-Phenylalanine.

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Grapevine Canes/Wood Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pool Fractions TLC_Analysis->Pooling Final_Purification Preparative HPLC (Optional) Pooling->Final_Purification Final_Product Pure this compound Pooling->Final_Product If prep HPLC is skipped Final_Purification->Final_Product QC QC Analysis (HPLC, MS, NMR) Final_Product->QC

Caption: Workflow for this compound Extraction and Purification.

References

Strategies to reduce cytotoxicity of Isohopeaphenol in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isohopeaphenol. The focus is on strategies to understand and mitigate its cytotoxic effects on normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in normal versus cancer cell lines?

This compound, a resveratrol (B1683913) tetramer, has demonstrated cytotoxic activity against cancer cells. Limited studies directly comparing its effects on cancerous and non-cancerous cells suggest a degree of selectivity. For instance, in a study on human hepatocellular carcinoma, this compound was highly cytotoxic to the p53-null Hep3B cell line, while much higher concentrations of related stilbene (B7821643) oligomers were required to induce toxicity in non-transformed hepatocytes.[1]

Q2: What are the primary mechanisms behind this compound-induced cytotoxicity?

The precise mechanisms of this compound-induced cytotoxicity are not fully elucidated. However, studies on related resveratrol oligomers suggest that the induction of apoptosis plays a significant role. This apoptotic process may be initiated through the generation of reactive oxygen species (ROS), leading to the activation of caspase-3 and an increase in the Bax/Bcl-2 protein ratio, which are key events in the mitochondrial (intrinsic) pathway of apoptosis.[1]

Q3: Are there established methods to decrease the off-target cytotoxicity of this compound in my experiments?

While specific research on reducing this compound's cytotoxicity is limited, several general strategies applicable to polyphenolic compounds can be explored:

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can offer controlled release and potentially targeted delivery to tumor sites, thereby reducing systemic exposure to normal tissues.

  • Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect.[2][3][4] Polyphenols have been shown to enhance the therapeutic effects of classical cytostatic agents and protect healthy cells from their aggressive effects.

  • Structural Modification: Altering the chemical structure of this compound could potentially enhance its therapeutic index. Minor structural changes in similar phenolic compounds have been shown to significantly affect their biological activity and cytotoxicity.

Q4: My normal cell line is showing high sensitivity to this compound. What initial troubleshooting steps should I take?

If you observe high cytotoxicity in your normal cell line, consider the following:

  • Verify Compound Purity and Concentration: Ensure the purity of your this compound sample and accurately verify the final concentration in your culture medium.

  • Optimize Incubation Time: The cytotoxic effects of polyphenols are often time-dependent. Consider reducing the exposure time in your initial screening assays.

  • Cell Line Specificity: Cytotoxicity can be highly cell-line dependent. If possible, test the compound on a panel of different normal cell lines to understand the specificity of the observed toxicity.

  • Review Experimental Protocol: Double-check all steps of your cytotoxicity assay, including cell seeding density and reagent preparation, to rule out experimental artifacts.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variance in cytotoxicity data across replicate wells. - Inconsistent cell seeding. - Uneven compound distribution. - Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Mix the plate gently after adding the compound. - Avoid using the outermost wells of the plate for data collection.
This compound precipitates in the culture medium. - Poor aqueous solubility of the compound. - High final concentration of the solvent (e.g., DMSO).- Prepare a higher concentration stock solution in a suitable solvent and dilute further in the medium. - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). - Consider using a formulation aid like a small percentage of serum or a solubilizing agent, with appropriate vehicle controls.
No clear dose-response relationship is observed. - The concentration range tested is too high or too low. - The compound may have a non-monotonic dose-response ("U-shaped" curve).- Perform a broad-range dose-finding study (e.g., from nanomolar to high micromolar) to identify the active range. - If a non-monotonic response is suspected, use a finer dilution series around the apparent optimal concentration.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and related compounds in various cell lines, providing a comparative view of their cytotoxic potential.

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
This compound Hep3BHuman Hepatocellular Carcinoma (p53-null)7226.0 ± 3.0
Hopeaphenol Hep3BHuman Hepatocellular Carcinoma (p53-null)7213.1 ± 4.1
R2-viniferin HepG2Human Hepatocellular Carcinoma (p53 wild-type)729.7 ± 0.4
R2-viniferin HH4Non-transformed Hepatocytes-High (low cytotoxicity)
Resveratrol HepG2Human Hepatocellular Carcinoma (p53 wild-type)72~30
Resveratrol Hep3BHuman Hepatocellular Carcinoma (p53-null)72~21
Resveratrol Non-transformed HepatocytesNormal72~93

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.

Visualizations

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound may induce apoptosis in cancer cells, based on findings from related resveratrol oligomers.

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax/Bcl-2 ratio Mitochondrion->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for Evaluating Cytotoxicity Reduction Strategies

This workflow outlines the experimental steps to assess strategies aimed at reducing the cytotoxicity of this compound in normal cells while maintaining its efficacy in cancer cells.

cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment cluster_3 Analysis This compound This compound Treat_Normal Treat Normal Cells This compound->Treat_Normal Treat_Cancer Treat Cancer Cells This compound->Treat_Cancer Formulation Formulation (e.g., Nanoparticle) Formulation->Treat_Normal Formulation->Treat_Cancer Normal_Cells Normal Cells Normal_Cells->Treat_Normal Cancer_Cells Cancer Cells Cancer_Cells->Treat_Cancer Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treat_Normal->Cytotoxicity_Assay Treat_Cancer->Cytotoxicity_Assay Compare_IC50 Compare IC50 Values Cytotoxicity_Assay->Compare_IC50

Caption: Workflow for comparing formulated vs. free this compound cytotoxicity.

Logical Relationship of Potential Toxicity Reduction Approaches

This diagram illustrates the logical relationship between the problem of non-specific cytotoxicity and potential strategic solutions.

cluster_strategies Potential Strategies Problem High Cytotoxicity of this compound in Normal Cells Strategy1 Drug Delivery Systems (e.g., Liposomes) Problem->Strategy1 Strategy2 Combination Therapy Problem->Strategy2 Strategy3 Structural Modification Problem->Strategy3 Goal Increase Therapeutic Index (Selective Cytotoxicity) Strategy1->Goal Strategy2->Goal Strategy3->Goal

References

Technical Support Center: Navigating the Challenges of Poor Water Solubility in Stilbenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor water solubility of stilbenoid compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many stilbenoid compounds exhibit poor water solubility?

A1: Stilbenoid compounds, such as resveratrol (B1683913) and pterostilbene, are characterized by a core structure of 1,2-diphenylethylene. This structure is largely non-polar, making them hydrophobic or "water-fearing." Their low solubility in aqueous solutions is a significant hurdle in research and drug development, often leading to low bioavailability.[1][2][3]

Q2: My stilbenoid compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer. What is happening?

A2: This common issue is known as "solvent-shifting" precipitation. Organic solvents like DMSO can dissolve stilbenoids at high concentrations. However, when this concentrated stock is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. Since the stilbenoid is not soluble in this new environment, it precipitates out of the solution. The key is to maintain a low final concentration of both the stilbenoid and the organic solvent in the aqueous buffer to ensure solubility.

Q3: What is the highest recommended final concentration of DMSO in cell-based experiments?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced artifacts or cytotoxicity. It is highly recommended to determine the DMSO tolerance of your specific cell line through a preliminary experiment.

Q4: Can I use heat or sonication to dissolve my stilbenoid compound in an aqueous buffer?

A4: Gentle heating and sonication can help in the initial dissolution of a stilbenoid. However, if the compound's concentration is above its thermodynamic solubility limit in the buffer, it will likely precipitate out as the solution cools or over time. These methods are more effective for aiding initial solubilization in a co-solvent before dilution into the final aqueous buffer.

Troubleshooting Guides

Issue 1: Stilbenoid compound precipitates immediately upon addition to the aqueous buffer.

Possible Cause Troubleshooting Tip
Final concentration is too high. Decrease the final working concentration of the stilbenoid in your experiment.
High percentage of organic co-solvent (e.g., DMSO) in the final solution. Prepare a more concentrated stock solution of the stilbenoid in the organic solvent. This allows for a smaller volume to be added to the aqueous buffer, thereby keeping the final co-solvent concentration low.
Inappropriate buffer pH. The solubility of some stilbenoids can be influenced by pH. Experiment with buffers of different pH values to find the optimal range for your compound's solubility.
Incorrect mixing procedure. Always add the organic stock solution dropwise into the vigorously stirring aqueous buffer. This promotes rapid and uniform mixing, minimizing localized high concentrations that can lead to precipitation.

Issue 2: The stilbenoid solution is initially clear but becomes cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Tip
Metastable supersaturated solution. The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit, leading to eventual precipitation. Reduce the final concentration of the stilbenoid.
Temperature fluctuations. Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce the solubility of the compound.
Interaction with buffer components. Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first.
Photodegradation. Some stilbenoids are sensitive to light and can degrade into less soluble forms. Protect your solutions from light by using amber vials or covering them with foil.

Data Presentation: Solubility of Stilbenoid Compounds

The following table summarizes the aqueous solubility of common stilbenoid compounds and the enhancement achieved through various techniques.

StilbenoidIntrinsic Water SolubilityEnhancement MethodAchieved Solubility/Fold IncreaseReference(s)
Resveratrol 0.03 g/LComplexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)438.6-fold increase (to 4.18 mg/mL)[4][5]
0.05 mg/mLComplexation with γ-Cyclodextrin49-fold increase
0.03 g/LComplexation with 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD)>82,600% increase (to ~24.8 g/L)
Pterostilbene InsolubleComplexation with β-CyclodextrinSignificant increase, allows for dissolution
54 ± 7 µMComplexation with Hydroxypropyl-β-Cyclodextrin (HPβCD)~700-fold increase at 100 mM HPβCD
0.0180 mg/gComplexation with β-Cyclodextrin/Pluronic® F-1276.72-fold increase
Pinosylvin Practically insolubleSparingly soluble in aqueous buffers with co-solvent~0.01 mg/mL in 1:50 Ethanol (B145695):PBS
Oxyresveratrol <0.1 mg/mL in PBS (pH 7.2)Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Enhanced solubility and stability
InsolubleComplexation with β-CyclodextrinImproved solubility
0.47 mg/mLAddition of 1 mg/mL Hydroxypropyl Methylcellulose (HPMC)Increased to 0.77 mg/mL
Gnetol Poorly solubleComplexation with 2-hydroxypropyl-β-cyclodextrin~3-fold increase

Experimental Protocols

Protocol 1: Preparation of a Stilbenoid-Cyclodextrin Inclusion Complex (Co-dissolution Method)

This protocol describes a general method for preparing a 1:1 molar ratio inclusion complex of a stilbenoid with a cyclodextrin (B1172386).

Materials:

  • Stilbenoid compound

  • Cyclodextrin (e.g., γ-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin)

  • Ethanol

  • Ultrapure water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of the cyclodextrin. For example, dissolve the cyclodextrin in ultrapure water at a specific concentration and temperature (e.g., 40°C) with stirring.

  • Prepare an ethanolic solution of the stilbenoid.

  • Slowly add the ethanolic stilbenoid solution to the aqueous cyclodextrin solution while maintaining constant stirring.

  • Continue stirring the mixture to allow for complex formation and for the ethanol to evaporate.

  • Freeze the resulting clear solution and then lyophilize (freeze-dry) it to obtain a solid powder of the stilbenoid-cyclodextrin inclusion complex.

  • The solid complex can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) to confirm complex formation.

Protocol 2: Phase Solubility Study to Determine Complex Stoichiometry and Stability Constant

This protocol outlines the method described by Higuchi and Connors to evaluate the effect of cyclodextrins on stilbenoid solubility.

Materials:

  • Stilbenoid compound

  • Cyclodextrin (e.g., β-CD, HP-β-CD)

  • Phosphate Buffered Saline (PBS) or other relevant buffer

  • Shaker water bath

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a series of cyclodextrin solutions in the desired buffer at various concentrations.

  • Add an excess amount of the stilbenoid compound to each cyclodextrin solution.

  • Shake the resulting suspensions in a temperature-controlled water bath for a set period (e.g., 48-72 hours) to reach equilibrium.

  • After reaching equilibrium, filter the suspensions to remove the undissolved stilbenoid.

  • Dilute the filtrate appropriately and quantify the concentration of the dissolved stilbenoid using a suitable analytical method.

  • Plot the concentration of the dissolved stilbenoid against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry of the complex (e.g., a linear AL-type profile indicates a 1:1 complex) and to calculate the stability constant (Kc).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stilbenoid Precipitation start Stilbenoid Precipitates in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final concentration check_concentration->reduce_concentration Yes check_solvent Is the organic co-solvent concentration >0.5%? check_concentration->check_solvent No end_success Solution Remains Clear reduce_concentration->end_success increase_stock_conc Prepare a more concentrated stock solution check_solvent->increase_stock_conc Yes check_mixing Was the stock added to a stirring buffer? check_solvent->check_mixing No increase_stock_conc->end_success improve_mixing Add stock dropwise to vigorously stirring buffer check_mixing->improve_mixing No consider_formulation Consider advanced solubilization techniques (e.g., cyclodextrins, SLNs) check_mixing->consider_formulation Yes improve_mixing->end_success consider_formulation->end_success

Caption: A troubleshooting workflow for addressing the precipitation of stilbenoid compounds in aqueous solutions.

Cyclodextrin_Inclusion Mechanism of Cyclodextrin Inclusion for Stilbenoid Solubilization cluster_before Before Complexation cluster_cyclodextrin Solubilizing Agent cluster_after After Complexation stilbenoid Poorly Soluble Stilbenoid water Water Molecules complex Water-Soluble Inclusion Complex stilbenoid->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cyclodextrin->complex

Caption: The encapsulation of a hydrophobic stilbenoid within the lipophilic core of a cyclodextrin to form a water-soluble inclusion complex.

Experimental_Workflow General Experimental Workflow for Solubility Enhancement start Poorly Soluble Stilbenoid select_method Select Solubilization Method (e.g., Cyclodextrin, Co-crystal) start->select_method preparation Prepare Formulation (e.g., Inclusion Complex) select_method->preparation characterization Characterize Formulation (e.g., DSC, FTIR, XRD) preparation->characterization solubility_study Conduct Solubility Studies (e.g., Phase Solubility) characterization->solubility_study evaluation Evaluate Stability and In Vitro/In Vivo Performance solubility_study->evaluation end_product Optimized Soluble Stilbenoid Formulation evaluation->end_product

Caption: A generalized workflow for the development and evaluation of a solubility-enhanced stilbenoid formulation.

References

Improving the cellular uptake of Isohopeaphenol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the cellular uptake of Isohopeaphenol in their experiments.

Troubleshooting Guide

Question: We are observing low or inconsistent cellular uptake of this compound in our in vitro experiments. What are the potential causes and how can we troubleshoot this?

Answer:

Low cellular uptake of this compound is a common challenge, primarily due to its properties as a large polyphenolic compound. Several factors can contribute to this issue. Below is a systematic guide to troubleshoot and improve your experimental outcomes.

1. Poor Aqueous Solubility:

  • Problem: this compound, like many stilbenes, has poor water solubility, which limits its bioavailability in cell culture media.[1][2][3] This can lead to precipitation and an inaccurate assessment of its true cellular concentration.

  • Solution:

    • Co-solvents: Use a small percentage of a biocompatible solvent such as DMSO to initially dissolve the this compound before diluting it in your culture medium. Ensure the final solvent concentration is non-toxic to your cells.

    • Encapsulation: Employing nanocarriers can significantly enhance the solubility and stability of hydrophobic compounds.[4][5][6] Consider the following options:

Formulation StrategyDescriptionKey Advantages
Liposomes Phospholipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer.Biocompatible, can enhance cellular uptake.
Nanoparticles Solid colloidal particles made from polymers like chitosan (B1678972) or alginate.Can improve stability and provide controlled release.[4]
Niosomes Non-ionic surfactant-based vesicles that are structurally similar to liposomes.Can improve solubility and skin penetration.[5]

2. Compound Stability:

  • Problem: Polyphenols can be unstable in cell culture media, degrading over the course of the experiment.

  • Solution:

    • Fresh Preparation: Always prepare fresh solutions of this compound for each experiment.

    • Protect from Light: Store stock solutions and conduct experiments with protection from light to prevent photodegradation.

    • Nanoencapsulation: Encapsulation methods, as mentioned above, can protect this compound from degradation.[6]

3. Cell Line-Specific Differences:

  • Problem: The efficiency of cellular uptake can vary significantly between different cell lines.

  • Solution:

    • Optimize for Your Cell Line: If possible, perform preliminary experiments to determine the optimal concentration and incubation time for your specific cell line.

    • Review Literature: Check for published studies that have used this compound or similar compounds in your cell line of interest.

4. Experimental Protocol Issues:

  • Problem: Suboptimal experimental conditions can lead to inaccurate measurements of cellular uptake.

  • Solution:

    • Washing Steps: Ensure thorough but gentle washing of cells to remove any non-internalized this compound that may be adsorbed to the cell surface.

    • Quantification Method: Use a sensitive and validated method for quantifying intracellular this compound, such as HPLC or LC-MS/MS.

Below is a DOT script illustrating a logical workflow for troubleshooting low cellular uptake.

Troubleshooting_Workflow start Start: Low Cellular Uptake Observed solubility Issue: Poor Aqueous Solubility? start->solubility stability Issue: Compound Instability? solubility->stability No solution_solubility Solution: Use Co-solvents or Encapsulation (Liposomes, Nanoparticles) solubility->solution_solubility Yes protocol Issue: Suboptimal Protocol? stability->protocol No solution_stability Solution: Prepare Fresh Solutions, Protect from Light, Consider Encapsulation stability->solution_stability Yes end_fail Further Optimization Needed protocol->end_fail No solution_protocol Solution: Optimize Washing Steps, Validate Quantification Method protocol->solution_protocol Yes end_success Resolution: Improved Cellular Uptake solution_solubility->end_success solution_stability->end_success solution_protocol->end_success

A flowchart for troubleshooting low cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake a concern?

A1: this compound is a resveratrol (B1683913) tetramer, a type of naturally occurring polyphenol.[1] Like many large polyphenolic compounds, it is hydrophobic and has a relatively large molecular weight (906.9 g/mol ), which can limit its ability to cross cell membranes efficiently.[7][8] This poor cellular uptake can hinder its potential therapeutic effects in in vitro and in vivo studies.[1]

Q2: What are the known biological activities of this compound?

A2: Research has shown that this compound exhibits cytotoxic activity against certain cancer cell lines. For example, it has been shown to be more toxic to p53-null Hep3B human hepatocellular carcinoma cells than p53 wild-type HepG2 cells.[1] It also acts as a competitive inhibitor of sirtuin 1 (SIRT1), a key enzyme involved in cellular regulation.[1]

Q3: Are there any published IC50 values for this compound?

A3: Yes, IC50 values for this compound have been reported in human hepatocellular carcinoma cell lines after 72 hours of treatment:

Cell Linep53 StatusIC50 (µM)
HepG2 Wild-type54.0 ± 3.0
Hep3B Null26.0 ± 3.0
Data from a study on the cytotoxic activity of stilbene (B7821643) oligomers.[1]

Q4: How can I prepare this compound for cell-based assays?

A4: Due to its low water solubility, it is recommended to first dissolve this compound in a small amount of a sterile, cell-culture grade solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration below a level that is toxic to your cells (typically ≤ 0.1%).

Q5: What is a general protocol for a cellular uptake assay?

A5: A general protocol for a cellular uptake assay involves seeding cells, treating them with the compound, and then quantifying the amount of the compound that has entered the cells.[9][10][11]

Experimental Protocols

Protocol 1: General Cellular Uptake Assay for this compound

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cultured cells (e.g., HepG2, Hep3B)

  • Complete cell culture medium

  • This compound

  • DMSO (cell-culture grade)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Quantification instrument (e.g., HPLC, LC-MS/MS)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[10]

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.

  • Treatment: Aspirate the old medium from the cells and wash once with warm PBS. Add the medium containing this compound to the cells.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 1, 4, 12, 24 hours).

  • Termination of Uptake: To stop the uptake, rapidly aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS to remove any unbound compound.[10]

  • Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.[11]

  • Quantification: Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method like HPLC or LC-MS/MS. Normalize the results to the total protein concentration of the lysate.

The following DOT script visualizes this experimental workflow.

Cellular_Uptake_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in Multi-well Plate compound_prep 2. Prepare this compound Solution cell_seeding->compound_prep treatment 3. Treat Cells with this compound compound_prep->treatment incubation 4. Incubate at 37°C treatment->incubation termination 5. Terminate Uptake & Wash with Ice-Cold PBS incubation->termination lysis 6. Lyse Cells termination->lysis quantification 7. Quantify Intracellular this compound (HPLC/LC-MS) lysis->quantification

A workflow diagram for a general cellular uptake assay.
Protocol 2: Improving this compound Delivery using Nanoencapsulation

This protocol outlines the general steps for using a nanocarrier to improve the cellular uptake of this compound.

1. Formulation:

  • Encapsulate this compound into a suitable nanocarrier system (e.g., liposomes, chitosan nanoparticles) using established methods such as the pH-driven method or solvent evaporation.[6][12]

  • Characterize the resulting nanoformulation for particle size, zeta potential, and encapsulation efficiency.

2. Cellular Uptake Assay:

  • Follow the general cellular uptake assay protocol described above, but replace the standard this compound solution with the nanoformulation.

  • Include proper controls:

    • Untreated cells

    • Cells treated with "empty" nanocarriers (without this compound)

    • Cells treated with unencapsulated this compound (at the same concentration)

3. Data Analysis:

  • Compare the intracellular concentration of this compound in cells treated with the nanoformulation to those treated with the unencapsulated compound. A significant increase in the nanoformulation group would indicate improved cellular uptake.

The signaling pathway diagram below illustrates the conceptual advantage of using a nanocarrier for enhanced delivery.

Nanocarrier_Uptake_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space free_drug Free this compound mem_point1 free_drug->mem_point1 Passive Diffusion (Limited) nano_drug Nano-encapsulated This compound mem_point2 nano_drug->mem_point2 Endocytosis (Enhanced Uptake) cytosol_target Intracellular Target (e.g., SIRT1) mem_point1->cytosol_target mem_point2->cytosol_target Intracellular Release

Enhanced cellular uptake via nano-encapsulation.

References

Validation & Comparative

Isohopeaphenol vs. Resveratrol: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic properties of the stilbenoids ishopeaphenol and resveratrol (B1683913) reveals distinct potency and mechanistic nuances in their anti-cancer activities. While both compounds exhibit the ability to inhibit cancer cell proliferation, available data suggests that their efficacy can be cell-line dependent, with resveratrol having a more extensively documented profile of its mechanisms of action, including the induction of apoptosis and cell cycle arrest through various signaling pathways.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Quantitative analysis of the cytotoxic effects of ishopeaphenol and resveratrol has been performed on a limited number of cancer cell lines, with the most direct comparison available for human hepatocellular carcinoma. In a study screening various stilbene (B7821643) oligomers, ishopeaphenol and resveratrol demonstrated differential cytotoxicity against HepG2 (p53 wild-type) and Hep3B (p53-null) liver cancer cells.

Notably, in the p53-null Hep3B cell line, ishopeaphenol exhibited significantly higher cytotoxicity with a half-maximal inhibitory concentration (IC50) of 26.0 ± 3.0 µM after 72 hours of treatment. In contrast, resveratrol was considerably less potent in this cell line, with an IC50 value of 63.7 ± 3.7 µM under the same conditions. However, in the p53 wild-type HepG2 cell line, resveratrol was found to be more cytotoxic than ishopeaphenol, with IC50 values of 31.6 ± 2.5 µM and 54.1 ± 34.0 µM, respectively[1].

Resveratrol has been more broadly studied across a range of cancer cell lines. For instance, in MCF-7 breast cancer cells, resveratrol has an IC50 of 51.18 µM, and in HepG2 cells, its IC50 is reported to be 57.4 µM[2]. Further studies have reported IC50 values for resveratrol ranging from 35.1 to 83.8 μM in various solid tumor cell lines[3].

CompoundCell Linep53 StatusIncubation Time (h)IC50 (µM)Reference
Isohopeaphenol Hep3BNull7226.0 ± 3.0[1]
HepG2Wild-type7254.1 ± 34.0[1]
Resveratrol Hep3BNull7263.7 ± 3.7
HepG2Wild-type7231.6 ± 2.5
MCF-7Wild-type4851.18
4T1Not Specified48~100
Various Solid TumorsNot SpecifiedNot Specified35.1 - 83.8

Mechanisms of Cytotoxicity: Apoptosis and Cell Cycle Arrest

The cytotoxic effects of both ishopeaphenol and resveratrol are primarily attributed to their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

This compound: Emerging Mechanistic Insights

While the specific molecular mechanisms underlying ishopeaphenol-induced cytotoxicity are not as extensively characterized as those of resveratrol, preliminary studies on related stilbenoids provide some clues. For instance, studies on hopeaphenol, a structurally similar compound, indicate that it can inhibit cellular signaling pathways such as Protein Kinase C (PKC) and NF-κB, which are crucial for cancer cell survival and proliferation. It is plausible that ishopeaphenol may share similar mechanisms of action.

Resveratrol: A Well-Documented Pro-Apoptotic and Cell Cycle Inhibitory Agent

Resveratrol has been shown to induce apoptosis in a variety of cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of key regulatory proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process. Resveratrol can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

Furthermore, resveratrol is a well-established modulator of the cell cycle. It can induce cell cycle arrest at different phases, most commonly the S phase or the G2/M phase, depending on the cell type and concentration. This arrest prevents cancer cells from dividing and proliferating. The molecular machinery behind this effect involves the regulation of cyclins and cyclin-dependent kinases (CDKs), key proteins that drive the cell cycle.

Signaling Pathways

The cytotoxic effects of these compounds are orchestrated by their influence on various intracellular signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion Cell_Seeding Seed Cancer Cells Treatment Treat with this compound or Resveratrol Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification Cell_Cycle_Analysis Cell Cycle Phase Distribution Flow_Cytometry->Cell_Cycle_Analysis Protein_Analysis Analysis of Signaling Proteins Western_Blot->Protein_Analysis Comparison Compare Cytotoxic Effects & Mechanisms IC50_Determination->Comparison Apoptosis_Quantification->Comparison Cell_Cycle_Analysis->Comparison Protein_Analysis->Comparison

Generalized workflow for comparing the cytotoxic effects of ishopeaphenol and resveratrol.

resveratrol_signaling cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Resveratrol Resveratrol Bax_Bcl2 ↑ Bax/Bcl-2 ratio Resveratrol->Bax_Bcl2 CDKs_Cyclins ↓ Cyclins & CDKs Resveratrol->CDKs_Cyclins Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest S or G2/M Phase Arrest CDKs_Cyclins->Cell_Cycle_Arrest

Simplified signaling pathway for resveratrol-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of ishopeaphenol and resveratrol are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of ishopeaphenol or resveratrol for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis can be quantitatively assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Cells are treated with the desired concentrations of ishopeaphenol or resveratrol for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Necrotic cells (Annexin V-negative, PI-positive)

Conclusion

References

Isohopeaphenol: A Comparative Efficacy Analysis Against Other Stilbenoid Oligomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural compounds with therapeutic potential, stilbenoid oligomers have garnered significant attention from the scientific community. Among these, isohopeaphenol, a resveratrol (B1683913) tetramer, has been a subject of research to evaluate its efficacy in comparison to other notable stilbenoids such as its isomer hopeaphenol (B230904), the well-studied monomer resveratrol, and the dimer gnetin C. This guide provides a detailed comparison of their performance in anticancer, antioxidant, anti-inflammatory, and neuroprotective activities, supported by available experimental data.

Anticancer Efficacy: A Tale of Two Cell Lines

A key area of investigation for stilbenoid oligomers is their potential as anticancer agents. A comparative study on human hepatocellular carcinoma (HCC) cell lines, HepG2 (p53 wild-type) and Hep3B (p53-null), has provided valuable insights into the differential efficacy of this compound.

In the p53-null Hep3B cell line, both hopeaphenol and this compound demonstrated significant cytotoxic effects. Hopeaphenol was found to be more potent with an IC50 value of 13.1 ± 4.1 µM at 72 hours, while this compound exhibited an IC50 of 26.0 ± 3.0 µM[1]. In contrast, their efficacy was less pronounced in HepG2 cells, where hopeaphenol showed an IC50 of 24 µM, being twice as potent as this compound with an IC50 of 54 µM[1]. This suggests a potential selectivity of these compounds towards cancer cells with specific genetic backgrounds.

Interestingly, the resveratrol monomer showed IC50 values of 30 µM in HepG2 and 21 µM in Hep3B cells at 72 hours, indicating a comparable or, in some cases, lower potency than the tetramers hopeaphenol and this compound in the p53-null cell line[1]. Another stilbenoid, R2-viniferin, was found to be the most toxic in HepG2 cells with an IC50 of 9.7 ± 0.4 µM, which is three times lower than that of resveratrol[1].

Table 1: Anticancer Efficacy (IC50 in µM) of Stilbenoid Oligomers on Hepatocellular Carcinoma Cell Lines at 72 hours

CompoundHepG2 (p53 wild-type)Hep3B (p53-null)
This compound54 µM[1]26.0 ± 3.0 µM[1]
Hopeaphenol24 µM[1]13.1 ± 4.1 µM[1]
Resveratrol30 µM[1]21 µM[1]
R2-viniferin9.7 ± 0.4 µM[1]47.8 ± 2.8 µM[1]

Antioxidant and Anti-inflammatory Potential: Data Gaps for this compound

While data on the anticancer effects of this compound are available, direct comparative studies on its antioxidant and anti-inflammatory properties are limited. However, data for other stilbenoids provide a basis for potential future comparisons.

For antioxidant activity, often measured by the DPPH radical scavenging assay, gnetin C has an EC50 of 10.7 µM, showing slightly better activity than resveratrol with an EC50 of 13.2 µM[1]. Another study reported the IC50 for hopeaphenol in a DPPH assay to be 66.05 µg/mL[2].

In terms of anti-inflammatory effects, measured by the inhibition of nitric oxide (NO) production, hopeaphenol showed potent activity but was accompanied by significant cytotoxicity at concentrations of 5 and 10 µM[3]. In the same study, resveratrol had an IC50 of 13.1 ± 1.3 µM for NO inhibition[3]. Gnetin C has also been shown to possess anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-2[4].

Table 2: Antioxidant and Anti-inflammatory Efficacy of Stilbenoid Oligomers

CompoundAntioxidant Activity (DPPH)Anti-inflammatory Activity (NO Inhibition)
This compound Data not available Data not available
HopeaphenolIC50: 66.05 µg/mL[2]Potent inhibition, but cytotoxic at 5-10 µM[3]
Gnetin CEC50: 10.7 µM[1]Reduces pro-inflammatory cytokines[4]
ResveratrolEC50: 13.2 µM[1]IC50: 13.1 ± 1.3 µM[3]

Neuroprotective Effects: An Emerging Area of Research

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

The cytotoxic effects of stilbenoid oligomers on hepatocellular carcinoma cell lines were determined using the crystal violet assay.

  • Cell Seeding: HepG2 and Hep3B cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells were then treated with various concentrations of this compound, hopeaphenol, resveratrol, or other stilbenoids for 72 hours.

  • Fixation: After the incubation period, the culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS). The cells were then fixed with a solution like methanol (B129727) or 4% paraformaldehyde.

  • Staining: The fixed cells were stained with a 0.5% crystal violet solution for approximately 20 minutes. This dye stains the DNA and proteins of adherent cells.

  • Washing: Excess stain was removed by washing the plates with water.

  • Solubilization: The bound crystal violet dye in the stained cells was solubilized using a solvent such as methanol or a solution containing acetic acid.

  • Absorbance Measurement: The absorbance of the solubilized dye was measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable, adherent cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental_Workflow_Cytotoxicity_Assay cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed Cells in 96-well plate B Incubate (24h) A->B Adhesion C Treat with Stilbenoids B->C D Incubate (72h) C->D E Fix Cells D->E F Stain with Crystal Violet E->F G Wash Excess Stain F->G H Solubilize Dye G->H I Measure Absorbance H->I J Calculate IC50 I->J

Cytotoxicity Assay Workflow

Signaling Pathways

Apoptotic Pathway in Cancer Cells

The anticancer activity of some stilbenoid oligomers, such as R2-viniferin, has been linked to the induction of apoptosis. This process involves an increase in intracellular reactive oxygen species (ROS), a change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade[1].

Apoptotic_Pathway cluster_pathway Apoptotic Signaling Pathway Induced by Stilbenoids Stilbenoid Stilbenoid Oligomer (e.g., R2-viniferin) ROS ↑ Intracellular ROS Stilbenoid->ROS Bax_Bcl2 ↑ Bax/Bcl-2 ratio Stilbenoid->Bax_Bcl2 Caspase3 ↑ Caspase-3 Activity ROS->Caspase3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Stilbenoid-Induced Apoptosis

References

Validating the Antiviral Potential of Isohopeaphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against emerging and evolving viral threats, the scientific community continues to explore novel antiviral agents. Isohopeaphenol, a naturally occurring resveratrol (B1683913) tetramer, has demonstrated significant promise as a broad-spectrum antiviral compound. This guide provides a comprehensive comparison of this compound's antiviral activity against various viral strains, alongside established antiviral drugs, supported by experimental data and detailed protocols to aid researchers in their validation efforts.

Comparative Antiviral Activity of this compound

This compound has shown potent antiviral activity against a range of RNA and DNA viruses. Its efficacy is most extensively documented against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Immunodeficiency Virus (HIV). Furthermore, studies on the closely related hopeaphenol (B230904) suggest activity against Influenza A virus and Herpes Simplex Virus (HSV) types 1 and 2.

The primary mechanism of action for this compound against SARS-CoV-2 is the inhibition of viral entry. It achieves this by disrupting the binding of the viral spike protein's receptor-binding domain (RBD) to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor[1][2][3][4]. In the context of HIV, this compound has been shown to inhibit viral transcription[5][6].

Below is a summary of the available quantitative data on the antiviral efficacy of this compound and its isomer, hopeaphenol, compared to the well-established antiviral drug, Remdesivir.

Virus StrainCompoundAssay TypeCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
SARS-CoV-2 (USA-WA1/2020) This compound/Hopeaphenol Cytopathic Effect (CPE) AssayVero E610.2>100>9.8[1][2][7]
Virus Yield Reduction AssayVero E623.4>100>4.3[1][7]
RemdesivirCPE AssayVero E61.0 - 2.5>100>40-100[1][7]
Virus Yield Reduction AssayVero E67.3>100>13.7[1][7]
SARS-CoV-2 (B.1.1.7/Alpha) Hopeaphenol CPE AssayVero E614.8>100>6.8[1]
RemdesivirCPE AssayVero E61.5>100>66.7[1]
SARS-CoV-2 (B.1.351/Beta) Hopeaphenol CPE AssayVero E62.3>100>43.5[1]
RemdesivirCPE AssayVero E61.4>100>71.4[1]
HIV-1 Hopeaphenol p24 Gag ELISAPBMCs~1.319.314.8[5]
Influenza A, HSV-1, HSV-2 Hopeaphenol Not specifiedNot specifiedLow µMLow cytotoxicity reportedNot specified[5]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): Calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile for the antiviral compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound's antiviral activity.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero E6, A549, Huh-7)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • Prepare serial dilutions of this compound and control compounds in complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a "cells only" control with medium alone.

  • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC₅₀ value is determined from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound and control compounds

  • Serum-free medium

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare serial dilutions of this compound and control compounds in the overlay medium.

  • After the adsorption period, remove the virus inoculum and gently add the overlay medium containing the different compound concentrations.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow the plates to air dry.

  • Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value is determined from the dose-response curve.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Confluent monolayer of host cells in 24- or 48-well plates

  • Virus stock

  • This compound and control compounds

  • Complete growth medium

  • 96-well plates for TCID₅₀ assay

Procedure:

  • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Prepare serial dilutions of this compound and control compounds in complete growth medium.

  • Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI).

  • Immediately after infection, add the prepared dilutions of the compounds to the cells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C with 5% CO₂ for a period sufficient for one round of viral replication (e.g., 24-48 hours).

  • After incubation, collect the cell culture supernatant, which contains the progeny virus.

  • Determine the titer of the harvested virus from each well using a standard titration method, such as a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.

  • Calculate the reduction in viral yield for each compound concentration compared to the virus control. The EC₅₀ is then determined by plotting the percentage of viral yield reduction against the compound concentration.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Antiviral_Drug_Evaluation_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment cluster_analysis Data Analysis A Seed Host Cells in 96-well plate B Add Serial Dilutions of this compound A->B C Incubate (48-72h) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate CC50 E->F M Determine Selectivity Index (SI = CC50 / EC50) F->M G Seed Host Cells H Infect with Virus G->H I Add Serial Dilutions of this compound H->I J Incubate I->J K Quantify Viral Inhibition (Plaque or Yield Reduction) J->K L Calculate EC50 K->L L->M

General workflow for antiviral drug evaluation.

SARS_CoV_2_Entry_Inhibition cluster_virus cluster_host Virus Virion Spike Spike Protein (RBD) ACE2 ACE2 Receptor Spike->ACE2 Binding HostCell Host Cell Membrane ACE2->HostCell Viral Entry This compound This compound This compound->Spike Inhibits Binding

Mechanism of SARS-CoV-2 entry inhibition by this compound.

HIV_Transcription_Inhibition cluster_nucleus Host Cell Nucleus cluster_pathways ProviralDNA Proviral HIV DNA ViralRNA Viral RNA ProviralDNA->ViralRNA Transcription PKC PKC Pathway NFkB NF-κB Pathway PKC->NFkB NFkB->ProviralDNA Activates CDK9 CDK9 CDK9->ViralRNA Elongation This compound This compound This compound->PKC Inhibits This compound->NFkB Inhibits This compound->CDK9 Inhibits

Proposed mechanism of HIV transcription inhibition by Hopeaphenol.

Relevant Signaling Pathways in Viral Infection

The antiviral activity of this compound and other natural compounds often involves the modulation of host cell signaling pathways that are crucial for viral replication or the host's immune response.

  • Innate Immune Signaling Pathways: Upon viral infection, host cells recognize pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway. Activation of these pathways leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which establish an antiviral state. Some antiviral compounds may enhance these responses to help clear the infection.

  • PI3K-Akt-mTOR Pathway: Many viruses manipulate the PI3K-Akt-mTOR signaling pathway to promote their replication. This pathway is central to cell growth, proliferation, and metabolism. By activating this pathway, viruses can create a cellular environment that is favorable for the synthesis of viral proteins and nucleic acids. Compounds that inhibit this pathway could therefore have broad-spectrum antiviral effects.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory and immune responses. While it is essential for antiviral defense, some viruses can hijack this pathway to enhance their own replication. As indicated, this compound has been shown to inhibit NF-κB signaling in the context of HIV transcription, highlighting this pathway as a potential target for antiviral intervention.

This comparative guide serves as a valuable resource for researchers investigating the antiviral potential of this compound. The provided data and protocols offer a framework for further validation and exploration of this promising natural compound against a variety of new and emerging viral strains.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isohopeaphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Isohopeaphenol: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The focus is on the cross-validation of these methods to ensure data integrity, reliability, and consistency across different analytical platforms.[1][2] This is particularly critical in regulated environments such as pharmaceuticals, where method robustness and reproducibility are paramount.[1]

Understanding Cross-Validation

Cross-validation of analytical methods is the process of comparing results from two or more different analytical procedures to determine if they are comparable.[2] This process is essential when transferring a method between laboratories or when different analytical techniques are used within the same study to ensure the reliability and consistency of the data generated.[1][2][3]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of HPLC, LC-MS, and UV-Vis spectrophotometry for the quantification of this compound. These values are representative of what would be expected from validated analytical methods for a phenolic compound of this nature.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.995
Range (µg/mL) 0.5 - 1000.01 - 205 - 200
Limit of Detection (LOD) (µg/mL) 0.150.0031.5
Limit of Quantification (LOQ) (µg/mL) 0.50.015
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2%< 1.5%< 5%
Specificity HighVery HighLow (Prone to interference)

Table 2: Cross-Validation Results - Analysis of Spiked Samples (n=6)

MethodMean Concentration (µg/mL)Standard Deviation% Bias from LC-MS/MS
HPLC-UV 9.850.18-1.5%
LC-MS/MS 10.000.120.0%
UV-Vis 10.450.48+4.5%

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: HPLC system with a UV detector (e.g., Shimadzu, Agilent).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound standard solutions and sample extracts are prepared in methanol, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated by plotting the peak area against the concentration of this compound standards. The concentration in unknown samples is determined from this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Sample Preparation: Similar to HPLC, with potential further dilution due to higher sensitivity.

  • Quantification: A calibration curve is constructed using the peak area ratios of the analyte to an internal standard versus concentration.

UV-Visible (UV-Vis) Spectrophotometry
  • Instrumentation: UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 280 nm for phenolic compounds).

  • Sample Preparation: this compound standards and sample extracts are prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of known concentrations at the λmax. The concentration of this compound in the samples is then determined by measuring their absorbance and interpolating from the calibration curve. It is important to note that this method is less specific and can be affected by other UV-absorbing compounds in the sample matrix.[4][5]

Visualizations

Experimental Workflow for Cross-Validation

CrossValidationWorkflow Start Start: Define Analytical Requirement SamplePrep Sample Preparation (e.g., Extraction, Spiking) Start->SamplePrep MethodA Method A Analysis (e.g., HPLC-UV) SamplePrep->MethodA MethodB Method B Analysis (e.g., LC-MS/MS) SamplePrep->MethodB MethodC Method C Analysis (e.g., UV-Vis) SamplePrep->MethodC DataA Data Acquisition (A) MethodA->DataA DataB Data Acquisition (B) MethodB->DataB DataC Data Acquisition (C) MethodC->DataC Compare Data Comparison and Statistical Analysis DataA->Compare DataB->Compare DataC->Compare Report Generate Cross-Validation Report Compare->Report End End: Methods are Cross-Validated Report->End

Caption: Workflow for the cross-validation of three analytical methods.

Hypothetical Signaling Pathway Involvement of this compound

This compound, as a stilbenoid, may influence cellular pathways related to inflammation and oxidative stress, similar to other polyphenolic compounds.

SignalingPathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS scavenges NFkB_pathway NF-κB Signaling Pathway This compound->NFkB_pathway inhibits Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) This compound->Antioxidant_Response activates ROS->NFkB_pathway activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Inflammatory_Cytokines promotes transcription of Cellular_Stress Cellular Stress Inflammatory_Cytokines->Cellular_Stress Cellular_Stress->ROS generates Cell_Survival Enhanced Cell Survival and Protection Antioxidant_Response->Cell_Survival

Caption: Potential mechanism of this compound in cellular stress pathways.

References

Isohopeaphenol: A Comparative Study of its Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the stilbenoid isohopeaphenol, a naturally occurring polyphenol, reveals its cytotoxic potential against various cancer cell lines. This guide provides a comparative overview of its effects on hepatocellular carcinoma, with further investigation into its potential impact on breast, lung, and colon cancer cell lines. Detailed experimental protocols and an exploration of the potential signaling pathways involved are presented for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound

Initial studies have demonstrated the cytotoxic effects of this compound on hepatocellular carcinoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for this compound in HepG2 (p53 wild-type) and Hep3B (p53-null) human hepatocellular carcinoma cell lines.

Cell LineCancer TypeThis compound IC50 (µM) at 72h
HepG2Hepatocellular Carcinoma54[1]
Hep3BHepatocellular Carcinoma26[1]

Table 1: Cytotoxicity of this compound on Hepatocellular Carcinoma Cell Lines.

While specific IC50 values for this compound on other cancer cell lines are not yet available in published literature, studies on structurally similar resveratrol (B1683913) tetramers, such as hopeaphenol, provide a strong rationale for investigating its efficacy against a broader range of cancers. Hopeaphenol has shown activity against various cancer cell lines, including colon (SW-480) and leukemia (HL-60). Furthermore, other resveratrol oligomers have demonstrated cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, suggesting that this compound may also exhibit similar inhibitory properties against these cancer types.

Unraveling the Mechanism of Action: Apoptosis and Signaling Pathways

Polyphenols, the class of compounds to which this compound belongs, are known to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, or apoptosis, and modulating key cellular signaling pathways.

Induction of Apoptosis

The induction of apoptosis is a critical mechanism for the elimination of cancer cells. While direct experimental evidence for this compound-induced apoptosis is still emerging, studies on other resveratrol tetramers indicate a strong likelihood of this activity. For instance, the resveratrol tetramer r-viniferin (B1180795) has been shown to induce apoptosis in prostate cancer cells. The process of apoptosis can be meticulously evaluated using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Modulation of Signaling Pathways

The anticancer activity of polyphenols is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Key pathways that are commonly modulated include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: The Nuclear Factor-kappa B pathway plays a significant role in inflammation and cell survival, and its inhibition is a key target in cancer therapy.

While the specific effects of this compound on these pathways are yet to be fully elucidated, the known actions of other polyphenols suggest that this compound likely exerts its anticancer effects through the modulation of one or more of these critical signaling cascades. Western blotting is a powerful technique to investigate the modulation of these pathways by examining the expression and phosphorylation status of key proteins within each cascade.

Experimental Protocols

To facilitate further research into the anticancer effects of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (Crystal Violet Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • After the incubation period, carefully remove the medium.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative (e.g., methanol).

  • Stain the cells with a 0.5% crystal violet solution in 25% methanol (B129727) for 10-20 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a solubilizing agent (e.g., 30% acetic acid).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.

Procedure:

  • Treat cells with this compound for the desired time and lyse the cells to extract total proteins.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the potential mechanisms and experimental design, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis HepG2 HepG2 CellViability Cell Viability Assay (Crystal Violet) HepG2->CellViability Apoptosis Apoptosis Assay (Annexin V/PI) HepG2->Apoptosis WesternBlot Western Blot HepG2->WesternBlot Hep3B Hep3B Hep3B->CellViability Hep3B->Apoptosis Hep3B->WesternBlot MCF7 MCF-7 MCF7->CellViability MCF7->Apoptosis MCF7->WesternBlot A549 A549 A549->CellViability A549->Apoptosis A549->WesternBlot HCT116 HCT116 HCT116->CellViability HCT116->Apoptosis HCT116->WesternBlot IC50 IC50 Determination CellViability->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant PathwayAnalysis Signaling Pathway Modulation WesternBlot->PathwayAnalysis Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? MAPK MAPK This compound->MAPK Modulates? NFkB NFkB This compound->NFkB Inhibits? Akt Akt PI3K->Akt Promotes CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis_Final Apoptosis Akt->Apoptosis_Final Inhibits Proliferation Proliferation MAPK->Proliferation Regulates Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Regulates Apoptosis_MAPK->Apoptosis_Final Inflammation Inflammation NFkB->Inflammation Promotes CellSurvival_NFkB Cell Survival NFkB->CellSurvival_NFkB Promotes CellSurvival_NFkB->Apoptosis_Final Inhibits

References

In Vivo Therapeutic Potential of Isohopeaphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of isohopeaphenol, a naturally occurring stilbenoid, in the context of hepatocellular carcinoma (HCC). While direct in vivo validation for this compound is not yet available in published literature, this document synthesizes its known in vitro efficacy and mechanism of action with existing in vivo data for other SIRT1 inhibitors and current standard-of-care treatments for HCC.

Executive Summary

This compound, a resveratrol (B1683913) tetramer, has demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HCC) cell lines in vitro. Its mechanism of action is linked to the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in tumor progression. Although in vivo studies on this compound are currently lacking, research on other SIRT1 inhibitors in HCC models suggests a potential for tumor growth inhibition. This guide compares the preclinical profile of this compound, based on its in vitro data and the surrogate in vivo data of the SIRT1 inhibitor cambinol (B1668241), with established HCC therapies such as sorafenib (B1663141), regorafenib (B1684635), and cabozantinib.

Comparative Efficacy

In Vitro Cytotoxicity

This compound has shown selective cytotoxicity against HCC cell lines. A key study reported its half-maximal inhibitory concentration (IC50) against the p53-null Hep3B cell line.

CompoundCell LineIC50 (µM)Citation
This compound Hep3B26.0 ± 3.0
HopeaphenolHep3B13.1 ± 4.1
R2-viniferinHepG29.7 ± 0.4
ResveratrolHepG2~29
In Vivo Antitumor Activity

Direct in vivo data for this compound is not available. However, studies on the SIRT1 inhibitor cambinol in an orthotopic HCC xenograft model provide insights into the potential in vivo efficacy of targeting SIRT1. For comparison, data from preclinical studies of Sorafenib, Regorafenib, and Cabozantinib, multi-kinase inhibitors used in HCC treatment, are presented.[1][2]

CompoundAnimal ModelDosing RegimenKey FindingsCitation
Cambinol (SIRT1 Inhibitor) Orthotopic HCC Xenograft (mice)Not specifiedReduced tumor burden; suppressed tumor growth in 3/4 animals and reverted growth in 1/4.[1]
Sorafenib Orthotopic H129 hepatoma (mice)30 mg/kg, oral, once dailyNo significant difference in survival time compared to vehicle.[3]
HCC-PDX (mice)30 mg/kg, oral, once dailySignificant tumor growth inhibition in 7/10 models.[3]
Regorafenib Orthotopic H129 hepatoma (mice)10 mg/kg, oral, once dailySignificantly different survival time vs. vehicle (p=0.0269); median survival 36 vs 27 days.
HCC-PDX (mice)10 mg/kg, oral, once dailySignificant tumor growth inhibition in 8/10 models; superior response to sorafenib in 4 models.
Cabozantinib HCC Xenograft (mice)30 mg/kg, oral, dailyInhibited tumor growth, with more profound efficacy in p-MET-positive xenografts. Reduced metastatic lesions.

Mechanism of Action: SIRT1 Inhibition

This compound acts as a competitive inhibitor of SIRT1. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cell survival, proliferation, and differentiation. In the context of HCC, SIRT1 is often overexpressed and its inhibition has been shown to have a cytostatic effect, leading to impaired proliferation and cellular senescence.

SIRT1_Inhibition_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 p53 p53 SIRT1->p53 Deacetylates (Inactivates) FOXO FOXO SIRT1->FOXO Deacetylates (Inactivates) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest FOXO->Apoptosis MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Senescence Senescence

Caption: this compound inhibits SIRT1, leading to increased activity of p53 and FOXO, which promotes apoptosis and cell cycle arrest.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a general representation based on standard cytotoxicity assays.

  • Cell Culture: Human HCC cell lines (e.g., Hep3B, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or comparator compounds) for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or crystal violet staining. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In_Vitro_Cytotoxicity_Workflow start Start culture Culture HCC Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Viability Assay (MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

In Vivo Orthotopic HCC Xenograft Model (General Protocol)

This protocol is a composite based on studies with SIRT1 inhibitors and other anti-cancer agents in HCC models.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Rag2-/-γc-/-) are used.

  • Cell Preparation: Human HCC cells (e.g., HepG2, Huh7) are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.

  • Tumor Cell Implantation: A small incision is made in the abdominal wall of the anesthetized mouse to expose the liver. The HCC cell suspension is then injected into the liver lobe.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (if cells are luciferase-tagged) or ultrasound.

  • Compound Administration: Once tumors are established, mice are randomized into treatment and control groups. The compound (e.g., cambinol, sorafenib) is administered, typically orally or via intraperitoneal injection, according to a specific dosing schedule.

  • Efficacy Evaluation: The primary endpoint is often tumor growth inhibition, measured by changes in tumor volume. Overall survival may also be assessed.

  • Tissue Analysis: At the end of the study, tumors and organs are harvested for histological and molecular analysis.

In_Vivo_Xenograft_Workflow start Start prepare_cells Prepare HCC Cells start->prepare_cells implant Orthotopic Implantation into Mouse Liver prepare_cells->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Compound/Vehicle randomize->treat evaluate Evaluate Tumor Growth & Survival treat->evaluate analyze_tissues Harvest and Analyze Tissues evaluate->analyze_tissues end End analyze_tissues->end

Caption: A typical workflow for an in vivo orthotopic xenograft study in mice.

Discussion and Future Directions

The in vitro data for this compound are promising, indicating its potential as an anti-cancer agent for HCC, particularly through the inhibition of SIRT1. The lack of direct in vivo studies, however, is a significant gap in its preclinical validation. The data from other SIRT1 inhibitors, such as cambinol, provide a compelling rationale for advancing this compound into in vivo studies.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant HCC animal models, such as orthotopic xenografts or patient-derived xenografts (PDXs).

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determining the bioavailability, distribution, metabolism, and excretion of this compound to establish an optimal dosing regimen.

  • Toxicity studies: Assessing the safety profile of this compound in preclinical models.

  • Combination studies: Investigating the potential synergistic effects of this compound with existing HCC therapies to overcome drug resistance and improve treatment outcomes.

By addressing these key areas, the therapeutic potential of this compound as a novel treatment for hepatocellular carcinoma can be fully elucidated.

References

Synergistic Anticancer Effects of Resveratrol, a Stilbenoid Related to Isohopeaphenol, with Conventional Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic anticancer effects observed when combining resveratrol (B1683913), a well-studied stilbenoid polyphenol, with common chemotherapeutic drugs. As a structural analog of isohopophenol (a resveratrol tetramer), the findings for resveratrol may offer valuable insights into the potential synergistic activities of isohopophenol, for which direct combination studies are not yet available. The data presented here is collated from various in vitro studies and aims to provide a basis for further research and drug development.

Quantitative Analysis of Synergistic Effects

The synergistic effects of resveratrol in combination with doxorubicin (B1662922), cisplatin (B142131), and paclitaxel (B517696) have been evaluated in several cancer cell lines. The following table summarizes the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50) values for the individual agents and their combinations, as well as the combination index (CI) where available. A CI value of less than 1 indicates a synergistic interaction.

Anticancer DrugCancer Cell LineResveratrol IC50 (µM)Anticancer Drug IC50 (µM)Combination IC50 (µM)Combination Index (CI)Reference
Doxorubicin MCF-7 (Breast)IC30 usedIC20 usedNot specifiedSynergistic (CI < 1)[1]
MDA-MB-231 (Breast)IC30 usedIC20 usedNot specifiedSynergistic (CI < 1)[1]
EMT-6/DOX (Doxorubicin-resistant Breast)88.64>10 (for Dox)<0.24 (for Dox)Strong Synergy[2]
Cisplatin A549 (Lung)35.0522.1215.09 (Res + Cis)Not specified[3][4]
A549 (Lung)8.324.0412.8 (Res + Cis)Synergistic
MDA-MB-231 (Breast)18514Not specifiedSynergistic
SKOV-3 (Ovarian)126.72~20Not specifiedSynergistic (SQ > 1)
Paclitaxel A549/T (Paclitaxel-resistant Lung)Not specifiedNot specifiedNot specified0.7-0.8
S180 (Sarcoma)Not specifiedNot specifiedNot specified0.7-0.8
MSTO-211H (Mesothelioma)62.53Not specifiedSynergistic

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used in the cited studies to evaluate the synergistic effects of resveratrol and anticancer drugs.

1. Cell Culture and Maintenance:

  • Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 and MCF-7 (breast adenocarcinoma), SKOV-3 (ovarian cancer), and MSTO-211H (mesothelioma) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity and Synergy Assessment (MTT/MTS Assay):

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with varying concentrations of resveratrol, the anticancer drug (doxorubicin, cisplatin, or paclitaxel), or a combination of both for 24, 48, or 72 hours.

  • Viability Measurement: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well. The absorbance was measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTT) to determine cell viability.

  • Data Analysis: The IC50 values were calculated from the dose-response curves. The synergistic effect was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.

3. Apoptosis Analysis (Annexin V/PI Staining):

  • Treatment: Cells were treated with the individual drugs or their combination for a specified time.

  • Staining: Cells were harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

4. Western Blot Analysis:

  • Protein Extraction: Following drug treatment, cells were lysed to extract total proteins.

  • Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, proteins of the PI3K/Akt or NF-κB pathways) and then with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Synergy

The synergistic anticancer effects of resveratrol with doxorubicin, cisplatin, and paclitaxel are attributed to its ability to modulate multiple cellular signaling pathways.

Resveratrol and Doxorubicin: The combination of resveratrol and doxorubicin has been shown to enhance the cytotoxicity of doxorubicin in breast cancer cells. This synergy is partly achieved by down-regulating the expression of ATP-binding cassette (ABC) transporters like MDR1, which are responsible for drug efflux and multidrug resistance. This leads to an increased intracellular accumulation of doxorubicin. Furthermore, the combination can induce apoptosis and inhibit inflammatory responses.

cluster_0 Resveratrol + Doxorubicin Synergy Res Resveratrol MDR1 MDR1/ABC Transporters (Drug Efflux) Res->MDR1 Inhibits Inflammation Inflammation (NF-κB) Res->Inflammation Inhibits Dox Doxorubicin Dox_acc Increased Intracellular Doxorubicin MDR1->Dox_acc Leads to Apoptosis Apoptosis Dox_acc->Apoptosis CellDeath Enhanced Cancer Cell Death Apoptosis->CellDeath

Caption: Resveratrol enhances doxorubicin's efficacy.

Resveratrol and Cisplatin: The synergistic effect of resveratrol and cisplatin is often linked to the increased generation of reactive oxygen species (ROS). This oxidative stress can lead to enhanced DNA damage and trigger apoptosis. Studies have also shown that this combination can induce cell cycle arrest and modulate signaling pathways such as PI3K/Akt and NF-κB, which are crucial for cell survival and proliferation.

cluster_1 Resveratrol + Cisplatin Synergy Res_Cis Resveratrol + Cisplatin ROS Increased ROS Generation Res_Cis->ROS PI3K_NFkB PI3K/Akt & NF-κB Pathway Inhibition Res_Cis->PI3K_NFkB DNA_damage Enhanced DNA Damage ROS->DNA_damage Apoptosis_CC Apoptosis & Cell Cycle Arrest DNA_damage->Apoptosis_CC CellDeath Enhanced Cancer Cell Death Apoptosis_CC->CellDeath PI3K_NFkB->CellDeath

Caption: Resveratrol and Cisplatin synergistic pathway.

Resveratrol and Paclitaxel: The combination of resveratrol and paclitaxel has demonstrated synergistic cytotoxicity in various cancer cell lines, including those resistant to paclitaxel. The proposed mechanisms involve the induction of apoptosis and the inhibition of protective autophagy. Some studies suggest that the sequence of administration can be crucial, with resveratrol pre-treatment enhancing the antiproliferative effect of paclitaxel. However, antagonistic effects have also been reported, highlighting the complexity of this interaction.

cluster_2 Resveratrol + Paclitaxel Synergy Res_Pac Resveratrol + Paclitaxel Apoptosis_In Apoptosis Induction Res_Pac->Apoptosis_In Autophagy Protective Autophagy Res_Pac->Autophagy Inhibits CellDeath Enhanced Cancer Cell Death Apoptosis_In->CellDeath

Caption: Resveratrol and Paclitaxel combined action.

Experimental Workflow Overview

The following diagram illustrates a general workflow for in vitro evaluation of the synergistic anticancer effects of a natural compound like resveratrol with a conventional chemotherapy drug.

cluster_3 Experimental Workflow for Synergy Assessment cluster_4 Mechanistic Elucidation A Cell Culture B Drug Treatment (Single agents & Combination) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Data Analysis (IC50, CI) C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Flow Cytometry) E->F G Western Blot (Signaling Proteins) E->G H Cell Cycle Analysis E->H

Caption: In vitro synergy assessment workflow.

References

Unlocking the Potential of Stilbenoids: A Comparative Analysis of Their Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic profiles of resveratrol (B1683913), pterostilbene, and piceatannol (B1677779) reveals significant differences in their absorption, distribution, metabolism, and ultimately, their bioavailability. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of these promising natural compounds, supported by experimental data, to inform future research and therapeutic applications.

Stilbenoids, a class of polyphenolic compounds found in various plants, have garnered considerable attention for their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, their therapeutic efficacy is intrinsically linked to their bioavailability – the extent and rate at which the active compound enters systemic circulation. This guide provides a comparative analysis of three key stilbenoids: resveratrol, its methylated analog pterostilbene, and its hydroxylated metabolite piceatannol.

Quantitative Comparison of Pharmacokinetic Parameters

The oral bioavailability of stilbenoids varies significantly, primarily due to differences in their chemical structures which affect their lipophilicity and susceptibility to metabolic enzymes. Pterostilbene, with its two methoxy (B1213986) groups, exhibits markedly higher bioavailability compared to resveratrol and piceatannol.[1]

ParameterResveratrolPterostilbenePiceatannol
Oral Bioavailability (%) ~20[1]~80[1]Not explicitly determined, but parent compound exposure is higher than resveratrol[2][3]
Cmax (µmol/L) 0.8 ± 0.1 (at 90 µmol/kg)[3]Markedly Higher than Resveratrol[1]3.3 (at 90 µmol/kg)[4]
Tmax (min) ~15[3]Shorter than Resveratrol~15[4]
AUC₀₋₈h (µmol·h/L) 0.7 ± 0.1 (at 90 µmol/kg)[3]Several-fold Greater than Resveratrol3.2 (at 90 µmol/kg)[4]
Half-life (t½) ~14 minutes (intravenous)~105 minutes (intravenous)19.88 ± 5.66 hours (urinary, intravenous)[4]

Note: The data presented is compiled from various studies in rat models and dosages may vary. Direct comparison should be made with caution. The Area Under the Curve (AUC) for intact piceatannol was found to be 2.1 times greater than that for intact resveratrol when co-administered.[2][3]

Understanding the Metabolic Fate of Stilbenoids

The primary reason for the low bioavailability of resveratrol is its rapid and extensive metabolism in the intestines and liver.[3] It is primarily converted into glucuronide and sulfate (B86663) conjugates. Pterostilbene, due to its methoxy groups, is more resistant to this first-pass metabolism, leading to higher plasma concentrations of the parent compound.[1] Piceatannol, a metabolite of resveratrol formed via hydroxylation by cytochrome P450 enzymes (notably CYP1B1), also undergoes glucuronidation and sulfation.[3] However, it demonstrates greater metabolic stability than resveratrol, resulting in a higher proportion of the active, unconjugated form in circulation.[2][3]

Metabolic_Pathways Resveratrol Resveratrol Metabolites Glucuronide & Sulfate Conjugates Resveratrol->Metabolites Extensive PhaseI Phase I Metabolism (CYP1B1) Resveratrol->PhaseI Hydroxylation Pterostilbene Pterostilbene Pterostilbene->Metabolites Reduced Piceatannol Piceatannol Piceatannol->Metabolites PhaseI->Piceatannol

Comparative metabolic pathways of stilbenoids.

Experimental Protocols

To ensure the reproducibility and validity of bioavailability studies, detailed and standardized experimental protocols are essential. The following outlines a typical methodology for a comparative pharmacokinetic study of stilbenoids in a rodent model.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in controlled conditions with a standard diet and water provided ad libitum. Animals are typically fasted overnight before oral administration.

2. Administration of Compounds:

  • Oral Administration: Stilbenoids are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., equimolar doses to allow for direct comparison).[1]

  • Intravenous Administration: For determining absolute bioavailability, a separate group of animals receives the stilbenoid dissolved in a sterile vehicle (e.g., saline with a co-solvent like DMSO) via intravenous injection (e.g., into the tail vein).[1]

3. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-administration from the jugular or tail vein into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Compound Administration cluster_sampling Sample Collection & Processing cluster_analysis Analysis acclimation Acclimatization fasting Overnight Fasting acclimation->fasting oral Oral Gavage fasting->oral iv Intravenous Injection fasting->iv blood_collection Serial Blood Sampling oral->blood_collection iv->blood_collection centrifugation Plasma Separation blood_collection->centrifugation storage Storage at -80°C centrifugation->storage hplc_ms HPLC-MS/MS Analysis storage->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Workflow of a comparative in vivo bioavailability study.
Analytical Methodology: HPLC-MS/MS

1. Sample Preparation:

  • Plasma samples are thawed and proteins are precipitated using a solvent like acetonitrile (B52724).

  • The mixture is centrifuged, and the supernatant is collected for analysis.

2. Chromatographic Separation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column is used to separate the stilbenoids and their metabolites.

  • A gradient elution with a mobile phase consisting of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is typically employed.

3. Mass Spectrometric Detection:

  • A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection and quantification.

  • The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.

Modulation of Signaling Pathways

Stilbenoids exert their biological effects by modulating various intracellular signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival. Resveratrol and its analogs have been shown to inhibit the PI3K/Akt signaling cascade, which contributes to their anti-cancer and anti-inflammatory properties.[5][6][7]

PI3K_Akt_Pathway Stilbenoids Resveratrol Pterostilbene Piceatannol PI3K PI3K Stilbenoids->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes

Inhibition of the PI3K/Akt signaling pathway by stilbenoids.

Conclusion

The comparative analysis of resveratrol, pterostilbene, and piceatannol highlights the critical role of chemical structure in determining the bioavailability and, consequently, the potential therapeutic efficacy of stilbenoids. Pterostilbene emerges as a compound with superior oral bioavailability due to its enhanced lipophilicity and metabolic stability. While piceatannol's absolute bioavailability requires further investigation, its greater metabolic stability compared to resveratrol suggests it may also offer advantages. For researchers and drug development professionals, these findings underscore the importance of considering pharmacokinetic properties in the design of future studies and the development of novel therapeutic agents based on stilbenoid scaffolds. Further research, including well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of these compounds in humans.

References

Safety Operating Guide

Proper Disposal of Isohopeaphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Isohopeaphenol, a naturally occurring oligostilbenoid. While some safety data for the closely related isomer, Hopeaphenol, suggests it is not classified as a hazardous substance, emerging research indicates potential cytotoxic properties for both compounds. Therefore, a cautious approach, treating this compound as a hazardous chemical waste, is recommended to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling powders or creating aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: Due to its potential cytotoxic properties, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Dispose of solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Selection and Labeling:

  • Container Type: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. For liquid waste, ensure the container has a secure screw-top cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date the waste was first added to the container. Follow your institution's specific labeling requirements.

3. Storage of Hazardous Waste:

  • Designated Area: Store all this compound hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.

4. Scheduling Waste Pickup:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management contractor to schedule a pickup for the properly packaged and labeled this compound waste.

  • Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Isohopeaphenol_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_pickup Storage & Pickup start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Powder, Contaminated Materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste sharps_waste Contaminated Sharps segregate->sharps_waste containerize_solid Package in Labeled Hazardous Solid Waste Container solid_waste->containerize_solid containerize_liquid Package in Labeled Hazardous Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Package in Labeled Hazardous Sharps Container sharps_waste->containerize_sharps storage Store in Designated Hazardous Waste Area with Secondary Containment containerize_solid->storage containerize_liquid->storage containerize_sharps->storage pickup Schedule Waste Pickup with EHS/Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific policies and procedures for hazardous waste management and contact your Environmental Health and Safety (EHS) department for any questions or clarification.

Personal protective equipment for handling Isohopeaphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Isohopeaphenol based on its chemical class (stilbenoid, polyphenol) and available research data. A specific Safety Data Sheet (SDS) for this compound (CAS 197446-77-8) was not publicly available at the time of writing. Therefore, it is imperative to obtain a substance-specific SDS from your supplier before commencing any work. The information herein should be used to supplement, not replace, the supplier's SDS and your institution's established safety protocols.

Immediate Safety and Hazard Information

Key Considerations:

  • Primary Route of Exposure: Inhalation of dust particles, skin contact, and eye contact.

  • Appearance: Likely a powder[1].

  • Solubility: Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. Research articles also indicate its solubility in ethanol, methanol, and acetonitrile[3][4][5][6].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). For special purposes, it is recommended to check the chemical resistance of the gloves with the supplier.To prevent skin contact and potential irritation or absorption.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes of solutions containing the compound.
Skin and Body Protection A standard laboratory coat should be worn, fully buttoned. Ensure exposed skin is covered.To prevent accidental skin contact with the powder or solutions.
Respiratory Protection Use in a well-ventilated area. If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.To prevent inhalation of fine dust particles which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines a general procedure for handling this compound powder and preparing solutions in a laboratory setting.

Preparation:

  • Consult SDS: Before starting, thoroughly read the supplier-provided Safety Data Sheet for this compound.

  • Designate Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

  • Assemble Materials: Gather all necessary equipment, including appropriate glassware, spatulas, weighing paper, and solvents.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

Weighing and Solution Preparation:

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance within the fume hood. Use a spatula to handle the powder and avoid generating dust.

  • Dissolving: Add the weighed powder to a suitable flask. In the fume hood, slowly add the desired solvent (e.g., ethanol, DMSO, ethyl acetate) to the flask. Gently swirl to dissolve. Sonication may be used to aid dissolution if necessary.

  • Storage of Solutions: Store prepared solutions in clearly labeled, sealed containers. Protect from light if the compound is light-sensitive, which is common for phenolic compounds[4].

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound powder, contaminated weighing paper, and disposable PPE (e.g., gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and any relevant hazard warnings.

  • Store waste containers in a designated and secure secondary containment area while awaiting pickup.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office.

Experimental Protocols Cited in Literature

Detailed experimental protocols for the synthesis or extensive use of this compound are not widely published. However, its isolation and analysis have been described.

Isolation and Purification:

  • This compound has been isolated from plant extracts, such as those from grapevines (Vitis vinifera)[3][7].

  • The purification process often involves chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), using solvents like ethyl acetate, methanol, and acetonitrile[3][4][5][6].

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Used for the quantification and analysis of this compound. Typical mobile phases consist of acetonitrile (B52724) and water with a formic acid modifier[4][5][6].

  • Mass Spectrometry (MS): Used for the identification and structural elucidation of this compound[5][6].

Visualizations

Isohopeaphenol_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Consult SDS prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Powder prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve storage_label Label & Seal Container handle_dissolve->storage_label disp_segregate Segregate Waste (Solid & Liquid) handle_dissolve->disp_segregate storage_store Store Appropriately storage_label->storage_store storage_store->disp_segregate disp_collect Collect in Labeled Hazardous Waste Container disp_segregate->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: A flowchart illustrating the key steps for safely handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。